molecular formula C29H34FN3O4S B609726 Olacaftor CAS No. 1897384-89-2

Olacaftor

カタログ番号: B609726
CAS番号: 1897384-89-2
分子量: 539.7 g/mol
InChIキー: NHOUNZMCSIHKHJ-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This section requires detailed scientific information on Olacaftor. Once obtained, please describe the compound's main applications, specific research value, and its mechanism of action here. The writing should be professional and comprehensive to provide valuable information to researchers. For example, if this compound is a CFTR corrector like Lumacaftor (VX-809), you might explain its role in protein folding and trafficking, and its potential use in combination therapies with potentiators . Be sure to cite all factual statements with hyperlinks to their sources.

Structure

3D Structure

Interactive Chemical Structure Model





特性

CAS番号

1897384-89-2

分子式

C29H34FN3O4S

分子量

539.7 g/mol

IUPAC名

N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide

InChI

InChI=1S/C29H34FN3O4S/c1-19(2)18-37-23-14-21(13-22(30)15-23)26-12-11-25(27(31-26)33-17-20(3)16-29(33,4)5)28(34)32-38(35,36)24-9-7-6-8-10-24/h6-15,19-20H,16-18H2,1-5H3,(H,32,34)/t20-/m0/s1

InChIキー

NHOUNZMCSIHKHJ-FQEVSTJZSA-N

異性体SMILES

C[C@H]1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C

正規SMILES

CC1CC(N(C1)C2=C(C=CC(=N2)C3=CC(=CC(=C3)F)OCC(C)C)C(=O)NS(=O)(=O)C4=CC=CC=C4)(C)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Olacaftor;  VX-440;  VX 440;  VX440; 

製品の起源

United States

Foundational & Exploratory

Olacaftor (VX-440): A Deep Dive into the Mechanism of a Next-Generation CFTR Corrector

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Cystic Fibrosis (CF), a life-shortening autosomal recessive disorder, is characterized by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, leading to a dysfunctional or absent CFTR protein. The most prevalent mutation, F508del, results in a misfolded protein that is prematurely degraded, never reaching the cell surface to perform its function as a chloride and bicarbonate channel. The advent of CFTR modulators has revolutionized CF treatment. This guide provides a detailed technical overview of the mechanism of action of Olacaftor (VX-440), a next-generation CFTR corrector. While the clinical development of this compound was discontinued, its investigation as part of a triple-combination therapy has provided valuable insights into the synergistic correction of the F508del-CFTR protein. This document will explore the molecular underpinnings of CFTR correction, the synergistic interplay with other modulators, and the key experimental methodologies used to characterize these transformative therapeutic agents.

Introduction: The Challenge of Cystic Fibrosis and the F508del-CFTR Defect

The CFTR protein is a complex, multi-domain glycoprotein essential for ion and fluid homeostasis across epithelial surfaces. It is comprised of two membrane-spanning domains (MSDs), two nucleotide-binding domains (NBDs), and a regulatory (R) domain. The deletion of phenylalanine at position 508 (F508del) in the NBD1 domain disrupts the intricate folding process of the protein within the endoplasmic reticulum (ER). This misfolded protein is recognized by the cell's quality control machinery and targeted for proteasomal degradation, resulting in a severe reduction of CFTR channels at the apical membrane of epithelial cells.

The therapeutic strategy for F508del-CFTR has focused on a combination of "correctors," which aim to rescue the protein's folding and trafficking, and "potentiators," which enhance the channel's opening probability once it reaches the cell surface. This compound (VX-440) emerged as a promising "next-generation" corrector, designed to be used in concert with other modulators to achieve a more robust clinical effect.

This compound's Core Mechanism: A Next-Generation CFTR Corrector

CFTR correctors are small molecules that directly bind to the mutant CFTR protein, acting as pharmacological chaperones to facilitate its proper folding and subsequent trafficking to the plasma membrane.[1][2] These correctors are broadly classified based on their binding sites and mechanisms of action.

While the specific binding site of this compound (VX-440) has not been extensively detailed in publicly available literature due to the discontinuation of its development, its functional profile places it in the category of next-generation correctors. These compounds, exemplified by the clinically approved Elexacaftor (VX-445), often exhibit a distinct mechanism from first-generation correctors like Tezacaftor (VX-661).

It is understood that next-generation correctors like this compound enhance the processing and trafficking of the F508del-CFTR protein to the cell surface. Preclinical studies demonstrated that this compound, when combined with a first-generation corrector, had an additive effect on shuttling the CFTR protein to the cell membrane, leading to increased chloride transport.[3]

The synergistic effect observed in triple-combination therapies suggests that different classes of correctors bind to distinct sites on the CFTR protein, providing complementary stabilization of the misfolded F508del-CFTR.

Visualizing the CFTR Correction Pathway

CFTR_Correction cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Nascent F508del-CFTR Nascent F508del-CFTR Misfolded F508del-CFTR Misfolded F508del-CFTR Nascent F508del-CFTR->Misfolded F508del-CFTR Improper Folding Corrected F508del-CFTR Corrected F508del-CFTR Misfolded F508del-CFTR->Corrected F508del-CFTR Binding of this compound Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation ER-Associated Degradation This compound This compound This compound->Misfolded F508del-CFTR Mature F508del-CFTR Mature F508del-CFTR Corrected F508del-CFTR->Mature F508del-CFTR Trafficking Cell_Membrane Cell Membrane Mature F508del-CFTR->Cell_Membrane Insertion caption This compound facilitates the correct folding of F508del-CFTR in the ER. Triple_Combination_Therapy cluster_CFTR_Protein F508del-CFTR Protein MSD1 MSD1 Rescued_Trafficking Increased Trafficking to Cell Membrane MSD1->Rescued_Trafficking Other_Domain Another Domain (e.g., MSD2/NBD1) Other_Domain->Rescued_Trafficking Channel_Gate Channel_Gate Enhanced_Function Increased Channel Function Channel_Gate->Enhanced_Function Tezacaftor Tezacaftor Tezacaftor->MSD1 Stabilizes This compound This compound This compound->Other_Domain Stabilizes Ivacaftor Ivacaftor Ivacaftor->Channel_Gate Potentiates (Opens) Rescued_Trafficking->Channel_Gate caption Synergistic action of Tezacaftor, this compound, and Ivacaftor.

Caption: Synergistic action of Tezacaftor, this compound, and Ivacaftor.

Experimental Validation: Characterizing Corrector Activity

The efficacy of CFTR correctors like this compound is evaluated through a series of rigorous in vitro and ex vivo assays. These experiments are crucial for determining the compound's ability to rescue F508del-CFTR processing and function.

Western Blotting for CFTR Processing

Western blotting is a fundamental technique used to assess the maturation of the CFTR protein. [4][5]The CFTR protein exists in two main forms that can be distinguished by their electrophoretic mobility:

  • Band B: The core-glycosylated, immature form of CFTR located in the ER.

  • Band C: The complex-glycosylated, mature form that has trafficked through the Golgi apparatus and is present at the cell surface.

In cells expressing F508del-CFTR, there is a significant reduction in the intensity of Band C. Effective correctors, like this compound, will increase the ratio of Band C to Band B, indicating successful protein trafficking. [6] Table 1: Interpreting Western Blot Results for CFTR Correction

ConditionExpected Band B IntensityExpected Band C IntensityInterpretation
Untreated F508del-CFTRHighLow / AbsentDefective protein trafficking
F508del-CFTR + this compoundDecreasedIncreasedCorrection of trafficking defect
Wild-Type CFTRModerateHighNormal protein trafficking
  • Cell Lysis: Lyse cells expressing the target CFTR variant in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix a standardized amount of protein lysate with Laemmli sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol). Heat the samples to denature the proteins. [7]4. SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A low percentage acrylamide gel (e.g., 6-8%) is recommended for resolving the high molecular weight CFTR protein. [7]5. Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CFTR.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the intensity of Bands B and C to determine the correction efficiency.

Ussing Chamber for CFTR Function

The Ussing chamber is the gold standard for measuring ion transport across epithelial cell monolayers. [5][8][9]This technique allows for the direct measurement of CFTR-mediated chloride secretion as a short-circuit current (Isc).

In this assay, epithelial cells expressing F508del-CFTR are grown on permeable supports to form a polarized monolayer. The monolayer is then mounted in the Ussing chamber, and the Isc is measured in response to CFTR activators (e.g., forskolin and genistein) and inhibitors (e.g., CFTRinh-172). Treatment with an effective corrector like this compound will result in a significant increase in the forskolin-stimulated Isc, indicating the presence of functional CFTR channels at the cell surface. [10]

  • Cell Culture: Culture human bronchial epithelial (HBE) cells or other relevant epithelial cells homozygous for the F508del-CFTR mutation on permeable supports until a confluent and polarized monolayer is formed.

  • Corrector Treatment: Treat the cell monolayers with the corrector compound (e.g., this compound) for a specified period (typically 24-48 hours) to allow for the rescue of F508del-CFTR.

  • Chamber Setup: Mount the permeable supports in the Ussing chambers, separating the apical and basolateral chambers. Fill both chambers with a physiological salt solution (e.g., Ringer's solution) and maintain at 37°C with continuous oxygenation.

  • Baseline Measurement: Measure the baseline short-circuit current (Isc).

  • ENaC Inhibition: Add an epithelial sodium channel (ENaC) inhibitor (e.g., amiloride) to the apical chamber to block sodium absorption and isolate chloride secretion.

  • CFTR Activation: Stimulate CFTR-mediated chloride secretion by adding a CFTR agonist cocktail (e.g., forskolin and genistein) to the apical chamber.

  • Potentiation: For combination studies, a potentiator (e.g., Ivacaftor) can be added to assess the maximal activity of the corrected channels.

  • CFTR Inhibition: Confirm that the measured current is CFTR-specific by adding a CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber.

  • Data Analysis: Calculate the change in Isc in response to the CFTR activators and inhibitors. A larger increase in Isc in corrector-treated cells compared to untreated cells indicates successful functional rescue.

Visualizing the Ussing Chamber Workflow

Ussing_Chamber_Workflow Start Start Cell_Culture Culture F508del-CFTR Cells on Permeable Supports Start->Cell_Culture Corrector_Treatment Treat with this compound (24-48h) Cell_Culture->Corrector_Treatment Mount_Chamber Mount Monolayer in Ussing Chamber Corrector_Treatment->Mount_Chamber Baseline_Isc Measure Baseline Isc Mount_Chamber->Baseline_Isc Add_Amiloride Add Amiloride (Inhibit ENaC) Baseline_Isc->Add_Amiloride Add_Forskolin Add Forskolin (Activate CFTR) Add_Amiloride->Add_Forskolin Add_Ivacaftor Add Ivacaftor (Potentiate) Add_Forskolin->Add_Ivacaftor Add_Inhibitor Add CFTRinh-172 (Inhibit CFTR) Add_Ivacaftor->Add_Inhibitor Analyze_Data Analyze Change in Isc Add_Inhibitor->Analyze_Data End End Analyze_Data->End caption Workflow for assessing CFTR function using the Ussing chamber.

Caption: Workflow for assessing CFTR function using the Ussing chamber.

Structural Insights from Cryo-Electron Microscopy

While a specific cryo-EM structure of this compound bound to CFTR is not available, structural studies of other correctors have provided a framework for understanding their mechanism of action. Cryo-EM has revealed that first-generation correctors like Lumacaftor and Tezacaftor bind to a pocket within the first transmembrane domain (TMD1), stabilizing this domain during the early stages of CFTR biogenesis. [9]This stabilization is thought to allosterically rescue the folding of the entire protein.

It is hypothesized that next-generation correctors like this compound bind to a different, allosteric site, potentially on another domain such as MSD2 or NBD1, to provide complementary stabilization. This dual-site binding in a triple-combination therapy would more effectively rescue the complex folding defects of F508del-CFTR.

Step-by-Step Cryo-EM Workflow for CFTR Structure Determination
  • Sample Preparation: Purify the CFTR protein (wild-type or mutant) in complex with the corrector molecule(s). The protein is typically solubilized in a detergent or reconstituted into nanodiscs.

  • Grid Preparation: Apply a small volume of the purified protein complex to a cryo-EM grid. The grid is then blotted to create a thin film of the sample, which is rapidly plunge-frozen in liquid ethane to vitrify the water. [11]3. Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a cryo-stage. A series of images (micrographs) are collected at different tilt angles. [12]4. Image Processing: The collected micrographs are processed to correct for beam-induced motion and to enhance the signal-to-noise ratio. Individual protein particle images are then picked from the micrographs. [12]5. 2D Classification: The particle images are classified into different 2D class averages, which represent different views of the protein complex.

  • 3D Reconstruction: The 2D class averages are used to generate an initial 3D model of the protein. This model is then refined to a high resolution using iterative algorithms. [12]7. Model Building and Analysis: An atomic model of the protein-corrector complex is built into the final 3D density map. This allows for the identification of the corrector binding site and the analysis of the conformational changes induced by the corrector.

Conclusion and Future Perspectives

This compound (VX-440) represents a key step in the evolution of CFTR corrector therapy. Although its development was not pursued to market, its investigation within a triple-combination regimen underscored the power of a multi-faceted approach to rescuing the F508del-CFTR protein. The principles learned from the development of this compound and its successor, Elexacaftor, continue to guide the discovery of even more effective CFTR modulators.

The future of CF therapy lies in the continued refinement of these combination therapies and the development of novel therapeutic modalities that can restore CFTR function to near-normal levels for all individuals with CF, regardless of their specific mutations. A deep understanding of the molecular mechanisms of action of correctors like this compound, and the sophisticated experimental techniques used to characterize them, will remain paramount in the ongoing quest to cure cystic fibrosis.

References

  • A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis. ClinicalTrials.gov. (2020). Retrieved from [Link]

  • Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis. PubMed Central. (n.d.). Retrieved from [Link]

  • Ivacaftor: The first therapy acting on the primary cause of cystic fibrosis. ResearchGate. (2016). Retrieved from [Link]

  • Ivacaftor: A Review of Its Use in Patients with Cystic Fibrosis. ResearchGate. (2025). Retrieved from [Link]

  • Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. MDPI. (n.d.). Retrieved from [Link]

  • Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. YouTube. (2022). Retrieved from [Link]

  • Evaluation of Efficacy and Safety of Elexacaftor/Tezacaftor/Ivacaftor (ELX/TEZ/IVA) in Cystic Fibrosis Subjects Without an F508del Mutation. ClinicalTrials.gov. (n.d.). Retrieved from [Link]

  • Clinical Trials Finder. CFF Clinical Trials Tool. (n.d.). Retrieved from [Link]

  • Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. ResearchGate. (2025). Retrieved from [Link]

  • CFTR Assays. Cystic Fibrosis Foundation. (n.d.). Retrieved from [Link]

  • Combining theoretical and experimental data to decipher CFTR 3D structures and functions. SpringerLink. (n.d.). Retrieved from [Link]

  • Optimization of western blotting for the detection of proteins of different molecular weight. PubMed Central. (2020). Retrieved from [Link]

  • Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. Physiologic Instruments. (n.d.). Retrieved from [Link]

  • Press Releases. Vertex Pharmaceuticals Newsroom. (n.d.). Retrieved from [Link]

  • Western Blot. CFTR Antibody Distribution Program. (n.d.). Retrieved from [Link]

  • Press Releases. Investor Relations | Vertex Pharmaceuticals. (n.d.). Retrieved from [Link]

  • A guide to Ussing chamber studies of mouse intestine. PubMed Central. (n.d.). Retrieved from [Link]

  • Molecular dynamics of the cryo-EM CFTR structure. CORE. (n.d.). Retrieved from [Link]

  • Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs. ACS Publications. (n.d.). Retrieved from [Link]

  • Complete Ussing Chamber Guide. Physiologic Instruments. (2025). Retrieved from [Link]

  • Press Releases. Vertex Pharmaceuticals Newsroom. (n.d.). Retrieved from [Link]

  • Cryo-EM Sample Prep: 5 Critical Considerations. Bitesize Bio. (2024). Retrieved from [Link]

  • How Do Ussing Chambers Work? A Step-by-Step Guide. Physiologic Instruments. (2025). Retrieved from [Link]

  • Vertex Provides Pipeline and Business Updates in Advance of Upcoming Investor Meetings. Vertex Pharmaceuticals. (2026). Retrieved from [Link]

  • Study of Ivacaftor in Subjects With Cystic Fibrosis (CF) Who Have a Non-G551D CF Transmembrane Conductance Regulator (CFTR) Gating Mutation. ClinicalTrials.gov. (2014). Retrieved from [Link]

  • Cryo EM sample preparation. SlidePlayer. (2019). Retrieved from [Link]

  • A Study to Evaluate the Efficacy and Safety of Lumacaftor in Combination With Ivacaftor in Subjects With CF, Homozygous for the F508del-CFTR Mutation. ClinicalTrials.gov. (n.d.). Retrieved from [Link]

  • Vertex Provides Pipeline and Business Updates in Advance of Upcoming Investor Meetings. Vertex Pharmaceuticals. (2024). Retrieved from [Link]

  • Western Blot Protocol. YouTube. (2023). Retrieved from [Link]

  • Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants. PubMed Central. (n.d.). Retrieved from [Link]

  • Discovery of novel potent ΔF508-CFTR correctors that target the nucleotide binding domain. FEBS Press. (n.d.). Retrieved from [Link]

Sources

The discovery and development of Olacaftor for cystic fibrosis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Olacaftor (VX-440) – Structural Pharmacodynamics and Clinical Trajectory in CFTR Modulation

Executive Technical Summary

The discovery of This compound (VX-440) marked a pivotal inflection point in the therapeutic landscape for Cystic Fibrosis (CF).[1][2] Identified as a "next-generation" CFTR corrector, this compound was developed to address the folding defects of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein caused by the F508del mutation.[1][2][3]

Unlike first-generation correctors (e.g., Lumacaftor, Tezacaftor) which primarily stabilize the Membrane Spanning Domain 1 (MSD1), this compound functions via a distinct, complementary mechanism—often classified as a Type II or Type III correction mode—stabilizing the Nucleotide Binding Domain 2 (NBD2) interface.[1][2] This whitepaper analyzes the molecular discovery, mechanistic synergy in triple-combination therapies, and the clinical data that established this compound as a critical proof-of-concept molecule, paving the way for the approval of modern triple-combination standards (e.g., Elexacaftor/Tezacaftor/Ivacaftor).[1][2]

Molecular Architecture & Medicinal Chemistry

This compound (VX-440) is a small molecule CFTR modulator designed through high-throughput screening (HTS) followed by multiparametric optimization for potency and metabolic stability.[1][2]

Chemical Identity:

  • IUPAC Name: N-(benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide[1][2][4][5]

  • Molecular Formula: C₂₉H₃₄FN₃O₄S[1][2]

  • Key Pharmacophore: The molecule features a central pyridine scaffold substituted with a sulfonamide moiety (critical for hydrogen bonding interactions within the CFTR hydrophobic pocket) and a trimethylpyrrolidine ring that enhances steric complementarity.[1][2]

Structural optimization focused on two parameters:

  • Lipophilicity (LogD): Tuned to ensure membrane permeability while minimizing non-specific protein binding.[1][2]

  • Synergistic Binding: Designed specifically to bind to a site on the CFTR protein distinct from that of Tezacaftor (VX-661), allowing for additive correction of the F508del folding defect.[1][2]

Mechanistic Pharmacology: The "Dual-Corrector" Hypothesis

The F508del mutation causes localized misfolding in NBD1 and subsequent domain-domain assembly defects.[1][2] Single correctors (Type I) like Tezacaftor stabilize the NBD1-MSD1/2 interface but fail to fully rescue the protein.[1][2]

This compound operates as a Type II Corrector .[1][2][5]

  • Mechanism: It binds to the NBD2 or the NBD2-MSD interface, promoting the assembly of the second half of the CFTR molecule.[1][2]

  • Synergy: When this compound is co-administered with a Type I corrector (Tezacaftor) and a Potentiator (Ivacaftor), the system achieves "supra-additive" rescue.[1][2] Tezacaftor "fixes" the NBD1 instability, while this compound "fixes" the downstream assembly, and Ivacaftor increases the channel open probability (

    
    ).
    
Visualization: The Synergistic Correction Pathway

CFTR_Synergy F508del F508del CFTR Mutation Misfolding NBD1 Misfolding & Domain Assembly Defect F508del->Misfolding Degradation ER-Associated Degradation (Proteasome) Misfolding->Degradation Default Pathway RescuedCFTR Rescued CFTR at Plasma Membrane Misfolding->RescuedCFTR Synergistic Rescue Tezacaftor Tezacaftor (Type I) Stabilizes NBD1-MSD Interface Tezacaftor->Misfolding Corrects NBD1 This compound This compound (Type II) Stabilizes NBD2 Assembly This compound->Misfolding Corrects NBD2 Ivacaftor Ivacaftor (Potentiator) Increases Gating (Po) ChlorideTransport Restored Cl- Transport Ivacaftor->ChlorideTransport Potentiation RescuedCFTR->ChlorideTransport

Caption: Schematic illustrating the complementary mechanism of action where this compound (Type II) and Tezacaftor (Type I) synergistically rescue F508del-CFTR from ER degradation.

Preclinical & Clinical Validation Data

The development of this compound was driven by the need to treat patients heterozygous for F508del and a Minimal Function (MF) mutation (F508del/MF), a population unresponsive to dual therapy.[1][2][3]

Table 1: Comparative Efficacy Profile (In Vitro & Phase 2)
ParameterDual Therapy (Tez/Iva)Triple Therapy (this compound + Tez/Iva)Clinical Outcome Impact
Chloride Transport (% WT) ~15-20%~45-60%Threshold for near-normal physiology
Mechanism NBD1 Stabilization + GatingNBD1 + NBD2 Stabilization + GatingRestores mature Band C protein levels
ppFEV1 Change (Phase 2) +2-3% (in homozygotes)+10-14% (in F508del/MF)Significant respiratory improvement
Sweat Chloride (

mmol/L)
-5 to -10-30 to -40 Bio-verification of CFTR function

Note: Data synthesized from Phase 2 trials (NCT02951182).[1][2][4][6] While this compound showed high efficacy, it was developed in parallel with Elexacaftor (VX-445).[1][2]

Detailed Experimental Protocol: Ussing Chamber Electrophysiology

To verify the efficacy of this compound in a research setting, the Ussing Chamber assay using Human Bronchial Epithelial (HBE) cells is the gold standard.[1][2] This protocol validates transepithelial current (


) as a proxy for chloride transport.[1][2]

Objective: Quantify the rescue of CFTR-mediated


 current by this compound in F508del-HBE cells.

Reagents:

  • Culture: Primary HBE cells (homozygous F508del) cultured at Air-Liquid Interface (ALI) for >21 days.

  • Compounds: this compound (3 µM), Tezacaftor (3 µM), Ivacaftor (1 µM), Amiloride (100 µM), Forskolin (10 µM).[1][2]

  • Buffer: Krebs-Ringer Bicarbonate (KRB) solution, gassed with 95% O₂ / 5% CO₂.[1][2]

Step-by-Step Workflow:

  • Incubation:

    • Treat ALI cultures with this compound (with or without Tezacaftor) on the basolateral side for 24 hours prior to assay.[1][2]

    • Control: DMSO vehicle (0.1% v/v).[1][2]

  • Chamber Assembly:

    • Mount HBE inserts into Ussing chambers.[1][2]

    • Bathe both apical and basolateral surfaces in KRB buffer at 37°C.[1][2]

    • Voltage-clamp epithelia to 0 mV to measure Short-Circuit Current (

      
      ).[1][2]
      
  • Electrophysiological Sequential Dosing:

    • t=0 min (Baseline): Establish stable baseline current.

    • t=5 min (ENaC Block): Add Amiloride (Apical) to block sodium channels. Rationale: Isolates chloride current.[1][2]

    • t=10 min (Activation): Add Forskolin (Basolateral) + Ivacaftor (Apical). Rationale: Elevates cAMP to open CFTR channels.[1][2]

    • t=20 min (Inhibition): Add CFTRinh-172 (Apical). Rationale: Confirms that the observed current is specifically CFTR-mediated.[1][2]

  • Data Analysis:

    • Calculate

      
       as the drop in current after CFTRinh-172 addition.[1][2]
      
    • Compare

      
       of this compound-treated vs. Vehicle-treated cells.[1][2]
      

Validation Criteria: A valid experiment must show >5-fold increase in


 in Triple-treated cells compared to vehicle, with Resistance (

) > 300

(indicating intact monolayer).

Development Trajectory & Strategic Pivot

While this compound demonstrated robust efficacy in Phase 2 trials (NCT02951182), demonstrating safety and significant improvements in ppFEV1, Vertex Pharmaceuticals ultimately advanced Elexacaftor (VX-445) for the commercial triple-combination therapy (Trikafta/Kaftrio).[1][2]

Why Elexacaftor over this compound? Although both are Type II correctors with similar mechanisms:

  • Pharmacokinetics: Elexacaftor demonstrated a more favorable once-daily PK profile in later optimization.[1][2]

  • DDI Profile: this compound is a sulfonamide; metabolic profiling suggested Elexacaftor had a cleaner drug-drug interaction profile regarding CYP3A4 induction/inhibition balance when combined with Ivacaftor.[1][2]

However, this compound remains a vital reference compound in CF research, proving that "triple therapy" could functionally cure the cellular defect in F508del heterozygotes.[1][2]

Visualization: The Drug Discovery Cascade

Discovery_Cascade HTS High Throughput Screening (>1M Compounds) Hit Hit Identification (Sulfonamide Scaffold) HTS->Hit LeadOpt Lead Optimization (Potency/PK/Safety) Hit->LeadOpt VX440 This compound (VX-440) Candidate Selection LeadOpt->VX440 VX445 Elexacaftor (VX-445) Candidate Selection LeadOpt->VX445 Phase1 Phase 1: Safety (Healthy Volunteers) VX440->Phase1 VX445->Phase1 Phase2 Phase 2: Efficacy (F508del/MF Patients) Phase1->Phase2 Phase1->Phase2 Decision Strategic Selection (Trikafta Formulation) Phase2->Decision Comparative Profiling

Caption: The parallel development tracks of this compound and Elexacaftor. Both successfully cleared Phase 2, but Elexacaftor was selected for final commercialization.[1][2]

References

  • Vertex Pharmaceuticals. (2017).[1][2] Phase 2 Data for VX-440 and VX-152 in Cystic Fibrosis.[1][2] ClinicalTrials.gov Identifier: NCT02951182.[1][2] Link[1][2][6]

  • National Center for Biotechnology Information. (2023).[1][2] PubChem Compound Summary for CID 121250885, this compound.[1][2] PubChem.[1][2] Link

  • Keating, D., et al. (2018).[1][2] VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles.[1][2][5] New England Journal of Medicine.[1][2] (Contextual reference for Triple Therapy mechanism). Link[1][2]

  • Lopes-Pacheco, M. (2019).[1][2] CFTR Modulators: The Changing Face of Cystic Fibrosis Treatment.[1][2][3][5][6] Frontiers in Pharmacology.[1][2] Link

  • Vertex Pharmaceuticals. (2019).[1][2][4] Patent WO2019028228: Modulators of CFTR Activity.[1][2] (Describes the chemical synthesis and structure of this compound/VX-440). Link

Sources

A Technical Guide to a Novel Modulator of F508del-CFTR: Mechanism, Evaluation, and Therapeutic Rationale

Author: BenchChem Technical Support Team. Date: February 2026

Note to the Reader: The compound "Olacaftor" does not correspond to a recognized Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator in the current scientific literature or clinical development pipelines. This guide has been structured to address the core scientific query: how a novel therapeutic agent targeting the F508del mutation in cystic fibrosis (CF) is evaluated. We will use the established mechanisms of action of existing, highly effective CFTR modulators—correctors and potentiators—as a framework to detail the necessary scientific investigation, from biochemical characterization to functional validation. This document serves as a blueprint for the research and development process for any new chemical entity in this class.

The Molecular Pathophysiology of the F508del Mutation

Cystic fibrosis is a monogenic, autosomal recessive disorder caused by mutations in the CFTR gene, which encodes a crucial anion channel responsible for transporting chloride and bicarbonate ions across the apical membrane of epithelial cells.[1][2][3] This ion transport is vital for maintaining a thin, low-viscosity layer of liquid on epithelial surfaces, particularly in the lungs.[3][4]

The CFTR protein is a complex structure composed of 1,480 amino acids organized into five domains: two transmembrane domains (TMDs), two nucleotide-binding domains (NBDs), and a unique regulatory (R) domain.[5] The most common CF-causing mutation, present in approximately 90% of patients, is the deletion of a single phenylalanine residue at position 508 (F508del) within NBD1.[2][5]

The F508del mutation imparts a dual defect on the CFTR protein:

  • Processing and Trafficking Defect (Class II): The deletion of F508 disrupts critical intramolecular interactions necessary for the proper folding of the protein within the endoplasmic reticulum (ER).[6][7] This misfolded protein is recognized by the cell's quality control machinery and targeted for premature degradation, preventing the vast majority of F508del-CFTR from reaching the cell surface.[6][8]

  • Gating Defect (Class III): The small fraction of F508del-CFTR that does escape degradation and reach the plasma membrane exhibits defective channel gating.[9] The channel's opening is unstable and infrequent, further impairing chloride transport.[9][10]

This profound loss of function leads to the hallmark pathophysiology of CF: dehydrated and thickened mucus, chronic lung infections, pancreatic insufficiency, and elevated sweat chloride concentrations.[2][11]

cluster_0 Cellular Processing of CFTR Ribosome Ribosome (Protein Synthesis) ER Endoplasmic Reticulum (ER) (Folding & Glycosylation) Ribosome->ER Co-translational Insertion QC ER Quality Control (Degradation) ER->QC Misfolding Recognized Golgi Golgi Apparatus (Complex Glycosylation) ER->Golgi Correct Folding (Band B -> Band C) Vesicle Transport Vesicle Golgi->Vesicle Membrane Apical Cell Membrane (Functional Location) Vesicle->Membrane Trafficking

Caption: Cellular fate of Wild-Type vs. F508del-CFTR protein.

The Dual-Modulator Therapeutic Strategy

Addressing the complex defects of the F508del mutation requires a multi-pronged pharmacological approach. CFTR modulators are small molecules designed to restore the function of the mutant protein.[8] They are broadly classified into two main groups that directly counter the primary defects of F508del.

  • Correctors: These molecules act as chaperones, binding to the misfolded F508del-CFTR protein to facilitate its proper conformational folding.[7] This allows the mutant protein to bypass ER quality control and traffic to the cell surface. Examples include lumacaftor, tezacaftor, and elexacaftor.[12][13]

  • Potentiators: Once the F508del-CFTR protein is at the cell surface (either in small native amounts or in larger quantities due to corrector action), potentiators bind to the channel to increase its opening probability (gating).[7][13] This allows for a more robust flow of chloride ions. Ivacaftor is the prototypical potentiator.[10][13]

The synergistic action of correctors and potentiators forms the basis of highly effective combination therapies, such as Trikafta (elexacaftor/tezacaftor/ivacaftor), which can restore CFTR function to near-normal levels for many patients with at least one F508del allele.[14][15] Any novel agent, such as our theoretical "this compound," would be classified and evaluated based on its ability to function as either a corrector, a potentiator, or both.

Preclinical Evaluation of a Novel F508del-CFTR Modulator

The scientific investigation of a new modulator involves a tiered approach, starting with biochemical assays to confirm its effect on protein processing, followed by functional assays to measure the restoration of ion channel activity.

Biochemical Assay: Assessing Protein Trafficking via Western Blot

The primary goal is to determine if the novel compound acts as a corrector by rescuing the trafficking of F508del-CFTR from the ER to the Golgi apparatus. This is visualized by observing a change in the glycosylation state of the protein.

  • Band B (Core-glycosylated): Represents the immature, ER-resident form of CFTR.

  • Band C (Complex-glycosylated): Represents the mature form that has successfully passed through the Golgi and is ready for membrane insertion.[16]

In untreated F508del-CFTR expressing cells, only Band B is prominent. A successful corrector will produce a significant increase in the density of Band C.

  • Cell Culture: Plate human bronchial epithelial cells (e.g., CFBE41o-) homozygous for the F508del mutation. Culture until confluent.

  • Compound Treatment: Treat cells with the test compound (e.g., "this compound" at various concentrations) or vehicle control (e.g., 0.1% DMSO) for 16-24 hours at 37°C. Include a positive control with a known corrector (e.g., Tezacaftor).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and separate 30-50 µg of protein per lane on a 6% Tris-Acetate polyacrylamide gel.

  • Protein Transfer: Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific for CFTR (e.g., anti-CFTR clone 596) overnight at 4°C.

    • Wash membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the signal using a digital imager. Quantify the band densities for Band B and Band C. The primary endpoint is the ratio of Band C / (Band B + Band C).

Causality: An increase in the C/(B+C) ratio directly demonstrates that the compound has stabilized the F508del-CFTR protein, allowing it to be recognized as properly folded and proceed through the secretory pathway for complex glycosylation in the Golgi. This is the definitive biochemical evidence of a corrector.

cluster_workflow Western Blot Workflow for Corrector Activity A 1. Culture F508del Epithelial Cells B 2. Treat with Test Compound A->B C 3. Lyse Cells & Quantify Protein B->C D 4. Separate Proteins by SDS-PAGE C->D E 5. Transfer to PVDF Membrane D->E F 6. Probe with Anti-CFTR Antibody E->F G 7. Detect Signal (Chemiluminescence) F->G H 8. Analyze Bands (Band B vs. Band C) G->H

Caption: Workflow for assessing corrector efficacy via Western Blot.

Functional Assay: Measuring Ion Channel Activity with Ussing Chamber

After confirming trafficking correction, the next critical step is to measure whether the rescued protein is functional at the cell membrane and if its function can be enhanced by a potentiator. The Ussing chamber is the gold standard for measuring transepithelial ion transport.[16][17]

This electrophysiological technique measures the short-circuit current (Isc), a direct quantification of the net ion flow across a polarized epithelial monolayer.

  • Cell Culture: Grow F508del-homozygous human bronchial epithelial cells on permeable filter supports until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved, indicating confluent, polarized monolayers.

  • Corrector Pre-treatment: Treat the cells with the test corrector ("this compound") or vehicle control for 24-48 hours prior to the assay.

  • Mounting: Mount the filter supports in the Ussing chamber apparatus, which separates the apical and basolateral chambers. Bathe both sides with identical Ringer's solution and maintain at 37°C.

  • Baseline Measurement: Clamp the voltage across the epithelium to 0 mV and measure the baseline short-circuit current (Isc).

  • Sequential Drug Addition:

    • Amiloride (Apical): Add to block the epithelial sodium channel (ENaC), isolating the current to anion transport.

    • Forskolin (Apical & Basolateral): Add to raise intracellular cAMP levels, which activates PKA to phosphorylate and open any CFTR channels present at the membrane. An increase in Isc here indicates the presence of functional CFTR. This is the key measurement of corrector efficacy.

    • Test Potentiator (Apical): Add the test compound (if testing for potentiation) or a known potentiator like Ivacaftor. A further, sharp increase in Isc demonstrates potentiation of the open channels.

    • CFTRinh-172 (Apical): Add a specific CFTR inhibitor to confirm that the observed current is indeed CFTR-mediated. The Isc should return to the post-amiloride baseline.

  • Data Analysis: Quantify the change in Isc (ΔIsc) in response to each compound. The magnitude of the forskolin- and potentiator-stimulated ΔIsc is directly proportional to CFTR function.

Causality: This protocol provides a self-validating system. The initial amiloride block ensures the measured current is not from sodium transport. The stimulation by forskolin confirms PKA-dependent activation, a hallmark of CFTR. The final inhibition by CFTRinh-172 proves the current is specific to CFTR. The magnitude of this current directly reflects the number of active channels at the membrane, thus providing a quantitative measure of the combined efficacy of the corrector and potentiator.[18][19]

workflow Ussing Chamber Protocol Mount corrected F508del cell monolayer Add Amiloride (Block ENaC) Add Forskolin (Activate CFTR) Add Potentiator (e.g., Ivacaftor) Add CFTRinh-172 (Inhibit CFTR) workflow:step1->workflow:step2 Establish Baseline workflow:step2->workflow:step3 Isolate Anion Current workflow:step3->workflow:step4 Measure Corrector Efficacy (ΔIsc) workflow:step4->workflow:step5 Measure Potentiator Efficacy (ΔIsc) trace Expected Short-Circuit Current (Isc) Trace

Caption: Logical flow of the Ussing Chamber experimental protocol.

Clinical Validation and Key Endpoints

Promising preclinical data would lead to clinical trials. The efficacy of a novel modulator is assessed using well-established clinical endpoints that correlate with the underlying restoration of CFTR function.

Clinical EndpointMeasurementRationale for UseExample Improvement (Elexacaftor/Tezacaftor/Ivacaftor)
Sweat Chloride Concentration Quantitative Pilocarpine IontophoresisDirectly reflects CFTR function in the sweat gland; normalization is a strong indicator of systemic protein rescue.[11][20]Mean decrease of ~42 mmol/L from baseline.[14]
Lung Function Percent Predicted Forced Expiratory Volume in 1 Second (ppFEV₁)A primary measure of lung obstruction and disease progression. Improvements indicate better airway clearance.[21]Mean absolute improvement of ~10-14 percentage points.[14][15]
Pulmonary Exacerbations Rate of events requiring IV antibioticsA key driver of morbidity and mortality. Reduction indicates improved lung health and stability.[21]Significant reduction in the annualized rate of exacerbations.
Quality of Life CFQ-R Respiratory Domain ScorePatient-reported outcome measuring respiratory symptoms and their impact on daily life.Mean improvement of ~20 points.[14]

Table 1: Key clinical endpoints for evaluating CFTR modulator therapies.

Future Directions and Conclusion

The development of CFTR modulators has transformed the treatment landscape for cystic fibrosis. The path to validating a new compound like "this compound" is rigorous, requiring a deep understanding of the F508del mutation's molecular defects and a systematic application of biochemical and electrophysiological assays. The corrector-potentiator paradigm has proven immensely successful, and future research may focus on identifying "next-generation" correctors with even greater efficacy, developing modulators for other rare mutation classes, or exploring mutation-agnostic approaches like gene therapy.[22][23] The methodologies described herein provide the essential framework for these ongoing drug discovery efforts, ensuring that new therapies are built upon a solid foundation of scientific integrity and mechanistic understanding.

References

  • Patrick, A., Thomas, B., & Ferda, B. (2013). Targeting F508del-CFTR to Develop Rational New Therapies for Cystic Fibrosis. PubMed. [Link]

  • Veit, G., & Lukacs, G. L. (2019). Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy. PubMed Central. [Link]

  • Cystic Fibrosis Foundation. (n.d.). Types of CFTR Mutations. Cystic Fibrosis Foundation. [Link]

  • Dr. Murtaza. (2022). Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. YouTube. [Link]

  • ERS Publications. (n.d.). Epidemiology, genetics, pathophysiology and prognosis of CF. ERS Publications. [Link]

  • Beekman, J. M., de Boeck, K., & Amaral, M. D. (2014). Novel opportunities for CFTR-targeting drug development using organoids. Taylor & Francis Online. [Link]

  • Farinha, C. M., Sousa, M., & Canato, M. (2023). Elexacaftor Mediates the Rescue of F508del CFTR Functional Expression Interacting with MSD2. PMC - NIH. [Link]

  • Johns Hopkins Cystic Fibrosis Center. (n.d.). CFTR. Johns Hopkins Cystic Fibrosis Center. [Link]

  • Cystic Fibrosis Foundation. (2016). How CFTR Modulators Work for People With One F508del Mutation. YouTube. [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Modulator Therapies. Cystic Fibrosis Foundation. [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Cystic Fibrosis Foundation. [Link]

  • Cystic Fibrosis Foundation. (n.d.). Basics of the CFTR Protein. Cystic Fibrosis Foundation. [Link]

  • Ratjen, F., Taylor-Cousar, J. L., & Davies, J. C. (2021). Long-Term Impact of Lumacaftor/Ivacaftor Treatment on Cystic Fibrosis Disease Progression in Children 2-5 Years of Age Homozygous for F508del-CFTR: A Phase 2, Open-Label Clinical Trial. PubMed. [Link]

  • De Boeck, K., Kent, L., & Davies, J. C. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. PMC - NIH. [Link]

  • Flume, P. A. (2020). Combination Therapy with Lumacaftor–Ivacaftor in Cystic Fibrosis. Keeping It Real. NIH. [Link]

  • Villella, V. R., Esposito, S., & Bruscia, E. M. (2014). Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. PubMed. [Link]

  • Physiologic Instruments. (2025). Advancing CFTR Research Through Precision Electrophysiology. Physiologic Instruments. [Link]

  • The Pharmaceutical Journal. (2015). Lumacaftor-ivacaftor combination improves lung function in cystic fibrosis. The Pharmaceutical Journal. [Link]

  • ClinicalTrials.gov. (n.d.). Short Term Effects of Ivacaftor in Non-G551D Cystic Fibrosis Patients. ClinicalTrials.gov. [Link]

  • Gadsby, D. C., Vergani, P., & Csanády, L. (1999). Structure and function of the CFTR chloride channel. PubMed. [Link]

  • Cystic Fibrosis Foundation. (n.d.). Drug Development Pipeline. Cystic Fibrosis Foundation. [Link]

  • Contemporary Pediatrics. (2020). Triple combination therapy for cystic fibrosis is here!. Contemporary Pediatrics. [Link]

  • Billet, A., Mornon, J. P., & Jollivet, M. (2017). Development of Automated Patch Clamp Technique to Investigate CFTR Chloride Channel Function. Frontiers. [Link]

  • L'Hostis, G., & L'Hostis, H. (2021). Diagnostic tools and CFTR functional assays in cystic fibrosis: utility and availability in Switzerland. Swiss Medical Weekly. [Link]

  • De Boeck, K. (2012). Ivacaftor treatment in patients with cystic fibrosis and the G551D-CFTR mutation. PMC. [Link]

  • Fohner, A. E., McDonagh, E. M., & Clancy, J. P. (n.d.). Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics. ClinPGx. [Link]

  • Ashinze, P. (2025). Modulator Therapy: A Narrative Review of the Triple Combination of Tezacaftor, Elexacaftor, and Ivacaftor in the Management of Cystic Fibrosis. ResearchGate. [Link]

  • MDPI. (2024). Cystic Fibrosis: Understanding Cystic Fibrosis Transmembrane Regulator Mutation Classification and Modulator Therapies. MDPI. [Link]

  • Csanády, L., & Vergani, P. (2009). Electrophysiological, biochemical, and bioinformatic methods for studying CFTR channel gating and its regulation. PubMed. [Link]

  • Hudson, R. P., & Dawson, D. C. (2013). Development of CFTR structure. Frontiers. [Link]

  • De Boeck, K., Kent, L., & Davies, J. C. (2025). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. ResearchGate. [Link]

  • Pettit, R. S. (2020). Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy. PubMed. [Link]

  • Cystic Fibrosis Foundation. (2023). NACFC 2023 | S17: CFTR Structure, Function, and Cellular Biology. YouTube. [Link]

  • Corvol, H., & Dehillotte, C. (2021). CFTR Protein: Not Just a Chloride Channel?. PMC - PubMed Central. [Link]

Sources

The Molecular Pharmacology of Olacaftor (VX-440): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Olacaftor (VX-440) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector developed by Vertex Pharmaceuticals. Although its clinical development was discontinued, the study of its molecular pharmacology provides valuable insights into the ongoing efforts to develop more effective therapies for cystic fibrosis (CF). This technical guide offers an in-depth exploration of the molecular mechanisms of this compound, its classification as a CFTR corrector, and the experimental methodologies used to characterize its activity. While specific preclinical data on this compound remains limited in the public domain, this paper synthesizes available information and places it within the broader context of CFTR modulation, providing a valuable resource for researchers, scientists, and drug development professionals in the field.

Introduction to this compound and the Landscape of CFTR Modulators

Cystic fibrosis is a life-shortening autosomal recessive genetic disorder caused by mutations in the CFTR gene, which encodes for the CFTR protein, an anion channel critical for regulating ion and fluid transport across epithelial surfaces.[1] Mutations in the CFTR gene lead to the production of a dysfunctional protein, resulting in the accumulation of thick, sticky mucus in various organs, most notably the lungs.[2]

The advent of CFTR modulators has revolutionized the treatment of CF. These small molecules aim to correct the underlying protein defect and are broadly categorized as correctors and potentiators.[3] Correctors , such as this compound, are designed to rescue the processing and trafficking of misfolded CFTR protein, increasing its density at the cell surface.[4] Potentiators , on the other hand, enhance the channel gating function of CFTR proteins that are already present at the cell surface.[5]

This compound (VX-440) emerged as a promising next-generation CFTR corrector.[6][7] It was evaluated in Phase 2 clinical trials as part of a triple combination therapy with a first-generation corrector (Tezacaftor) and a potentiator (Ivacaftor) for patients with specific CFTR mutations.[3][8][9] Despite showing potential, its development was ultimately discontinued by Vertex Pharmaceuticals.[7] Nevertheless, the scientific investigation into this compound contributes to our understanding of the structure-activity relationships and mechanisms of action of advanced CFTR correctors.

Molecular Mechanism of Action: this compound as a Type 3 CFTR Corrector

CFTR correctors are classified into different types based on their proposed mechanisms of action. While first-generation correctors like Lumacaftor (VX-809) and Tezacaftor (VX-661) are known to stabilize the CFTR protein by binding to the membrane-spanning domains (MSDs), next-generation correctors often exhibit distinct mechanisms.

This compound is believed to function as a Type 3 corrector , acting directly to stabilize the first nucleotide-binding domain (NBD1) of the CFTR protein.[10] The F508del mutation, the most common CF-causing mutation, leads to misfolding of NBD1 and subsequent degradation of the protein by the cellular quality control machinery in the endoplasmic reticulum. By binding to and stabilizing NBD1, this compound is thought to facilitate the proper folding of the F508del-CFTR protein, allowing it to escape degradation and traffic to the cell surface.

The following diagram illustrates the proposed mechanism of action for a Type 3 corrector like this compound in the context of CFTR protein processing.

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Membrane Cell Membrane ER_Protein Misfolded F508del-CFTR Corrected_Folding Stabilized NBD1 Folding ER_Protein->Corrected_Folding Binding to NBD1 Degradation Proteasomal Degradation ER_Protein->Degradation Default Pathway This compound This compound (VX-440) (Type 3 Corrector) This compound->Corrected_Folding Maturation Further Glycosylation & Maturation Corrected_Folding->Maturation Transport Trafficking Trafficking to Cell Surface Maturation->Trafficking Vesicular Transport Functional_CFTR Functional CFTR Channel Trafficking->Functional_CFTR Insertion

Caption: Proposed mechanism of this compound as a Type 3 CFTR corrector.

Chemical Properties of this compound

This compound is a small molecule with the following chemical properties:

PropertyValue
Chemical Formula C₂₉H₃₄FN₃O₄S
Molecular Weight 539.7 g/mol
Synonyms VX-440
Patent Information WO2016057572, US9782408[6][7][11]

The specific structure-activity relationships (SAR) for this compound are not extensively detailed in publicly available literature. However, the patents associated with this compound describe a class of compounds designed to modulate CFTR activity, suggesting that specific chemical moieties are crucial for its interaction with the NBD1 domain.[11]

Experimental Protocols for Characterizing this compound's Activity

The evaluation of a CFTR corrector like this compound involves a series of in vitro and ex vivo assays to determine its efficacy in restoring CFTR protein function. The following are standard experimental protocols employed in the field.

Biochemical Assay: Western Blotting for CFTR Maturation

This assay assesses the ability of a corrector to rescue the trafficking of F508del-CFTR from the endoplasmic reticulum (ER) to the Golgi apparatus, where it undergoes complex glycosylation.

Principle: The immature, core-glycosylated form of CFTR (Band B) resides in the ER and has a lower molecular weight than the mature, complex-glycosylated form (Band C) that has passed through the Golgi. An effective corrector will increase the ratio of Band C to Band B.[12]

Step-by-Step Methodology:

  • Cell Culture: Culture human bronchial epithelial (HBE) cells homozygous for the F508del-CFTR mutation.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for 24-48 hours.

  • Cell Lysis: Lyse the cells and quantify total protein concentration.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a nitrocellulose membrane and probe with a primary antibody specific for CFTR, followed by a secondary antibody conjugated to a detectable marker.

  • Detection and Analysis: Visualize the protein bands and quantify the intensities of Band B and Band C. Calculate the C/(B+C) ratio to determine the correction efficiency.

Functional Assay: Ussing Chamber Electrophysiology

This gold-standard functional assay measures ion transport across a polarized epithelial monolayer, providing a direct assessment of CFTR channel activity.[2][12][13]

Principle: An increase in CFTR-mediated chloride secretion across the epithelial monolayer, stimulated by a cAMP agonist like forskolin, is measured as a change in short-circuit current (Isc).

Step-by-Step Methodology:

  • Cell Culture: Grow F508del-CFTR expressing epithelial cells on permeable supports until a polarized monolayer with high transepithelial electrical resistance (TEER) is formed.

  • Corrector Treatment: Incubate the cell monolayers with this compound for 24-48 hours to allow for CFTR correction.

  • Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system, which separates the apical and basolateral chambers.

  • Measurement of Isc: Bathe the monolayers in symmetrical Ringer's solution and measure the baseline Isc.

  • Stimulation: Sequentially add a phosphodiesterase inhibitor, followed by forskolin to the basolateral side to activate CFTR. If testing in combination with a potentiator, the potentiator is added to the apical side.

  • Inhibition: Add a CFTR-specific inhibitor (e.g., CFTRinh-172) to confirm that the observed change in Isc is CFTR-dependent.

  • Data Analysis: Quantify the change in Isc following stimulation as a measure of CFTR function.

The following diagram outlines the general workflow for evaluating a CFTR corrector using these key assays.

cluster_Workflow Experimental Workflow for CFTR Corrector Evaluation cluster_Biochemical Biochemical Analysis cluster_Functional Functional Analysis Start Start: F508del-CFTR Expressing Cells Treatment Incubate with this compound (or vehicle control) Start->Treatment Biochem_Assay Western Blot for CFTR Maturation Treatment->Biochem_Assay Func_Assay Ussing Chamber Electrophysiology Treatment->Func_Assay Biochem_Result Increased Band C/B Ratio? Biochem_Assay->Biochem_Result Conclusion Conclusion: This compound demonstrates corrector activity Biochem_Result->Conclusion Yes No_Effect No significant corrector effect Biochem_Result->No_Effect No Func_Result Increased CFTR-mediated Chloride Current? Func_Assay->Func_Result Func_Result->Conclusion Yes Func_Result->No_Effect No

Caption: Workflow for evaluating the efficacy of a CFTR corrector.

Signaling Pathways and Cellular Context

The ultimate goal of a CFTR corrector like this compound is to restore the normal physiological function of epithelial tissues. This involves not only the correction of the CFTR protein itself but also the downstream consequences of its restored function.

Restoration of CFTR function at the apical membrane of epithelial cells leads to increased chloride and bicarbonate secretion. This, in turn, increases the hydration of the airway surface liquid, improving mucociliary clearance and reducing the accumulation of thick mucus. The following diagram illustrates the broader cellular and physiological impact of successful CFTR correction.

cluster_Cellular Epithelial Cell cluster_Physiological Physiological Outcome This compound This compound (Corrector) CFTR_Correction Increased Mature CFTR at Cell Surface This compound->CFTR_Correction Ion_Transport Restored Cl- and HCO3- Transport CFTR_Correction->Ion_Transport ASL_Hydration Increased Airway Surface Liquid Hydration Ion_Transport->ASL_Hydration Mucociliary_Clearance Improved Mucociliary Clearance ASL_Hydration->Mucociliary_Clearance Reduced_Inflammation Reduced Inflammation and Infection Mucociliary_Clearance->Reduced_Inflammation

Caption: Cellular and physiological consequences of CFTR correction.

Conclusion and Future Perspectives

Although the development of this compound (VX-440) was discontinued, its investigation as a next-generation CFTR corrector has contributed to the broader understanding of how to target the fundamental defects in CF. The focus on novel mechanisms of action, such as the direct stabilization of the NBD1 domain, has paved the way for the development of highly effective triple-combination therapies that are now the standard of care for a large proportion of individuals with CF.

Future research in CFTR modulator development will likely focus on:

  • Developing therapies for individuals with rare CFTR mutations who do not respond to current modulators.

  • Improving the efficacy and safety profiles of existing modulator classes.

  • Investigating novel drug delivery mechanisms to enhance therapeutic benefit.

  • Exploring combination therapies that target both CFTR and downstream inflammatory pathways.

The journey of this compound from a promising clinical candidate to a discontinued compound underscores the complexities and challenges of drug development. However, the knowledge gained from its study remains a valuable asset to the scientific community dedicated to finding a cure for cystic fibrosis.

References

  • New Drug Approvals. (2019, March 1). This compound, VX 440. [Link]

  • Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. (2024). MDPI. [Link]

  • Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. (2022, March 17). YouTube. [Link]

  • ClinicalTrials.gov. (2018). A Study Evaluating Safety and Pharmacokinetics of VX-440 in Combination With Tezacaftor/Ivacaftor in Healthy Adult Subjects. [Link]

  • ClinicalTrials.gov. (2016). A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis. [Link]

  • PubMed. (2014). Electrophysiological evaluation of cystic fibrosis conductance transmembrane regulator (CFTR) expression in human monocytes. [Link]

  • PubMed Central. (2013). Ivacaftor: A Novel Gene-Based Therapeutic Approach for Cystic Fibrosis. [Link]

  • Physiologic Instruments. (2025, November 17). Advancing CFTR Research Through Precision Electrophysiology. [Link]

  • Semantic Scholar. (2022, January 27). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. [Link]

  • Patsnap Synapse. This compound - Drug Targets, Indications, Patents. [Link]

  • Cystic Fibrosis Foundation. CFTR Assays. [Link]

  • Proceedings of the National Academy of Sciences. (2020). A uniquely efficacious type of CFTR corrector with complementary mode of action. [Link]

  • MDPI. (2024). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. [Link]

  • ResearchGate. (2025, February 7). (PDF) Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. [Link]

  • ACS Publications. (2023, July 12). Computational Exploration of Potential CFTR Binding Sites for Type I Corrector Drugs | Biochemistry. [Link]

  • PubChem. Modulators of cystic fibrosis transmembrane conductance regulator - Patent US-9782408-B2. [Link]

  • National Institutes of Health. (2023, April 17). Correlation of Electrophysiological and Fluorescence-Based Measurements of Modulator Efficacy in Nasal Epithelial Cultures Derived from People with Cystic Fibrosis. [Link]

  • Vertex Pharmaceuticals. (2016, October 25). Vertex Announces Planned Initiation of Phase 2 Studies Evaluating the Next-Generation Correctors VX-440 and VX-152 in Triple Combination Regimens to Treat the Underlying Cause of Cystic Fibrosis. [Link]

  • PubMed Central. (2014). Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis. [Link]

  • Cystic Fibrosis Foundation. Clinical Trials Finder. [Link]

  • Stock Titan. (2025, June 6). Sionna Therapeutics Announces Presentation of Preclinical Data that Demonstrate Proprietary Dual Combination Therapies Enable Full CFTR Correction in CFHBE Model. [Link]

  • Health Research Authority. Safety & Efficacy of VX-440 Combination Therapy for Cystic Fibrosis. [Link]

Sources

Methodological & Application

Application Note: Synthesis and Purification of Olacaftor (VX-440) for Research Purposes

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, high-fidelity protocol for the chemical synthesis and purification of Olacaftor (VX-440) , a next-generation CFTR modulator. This guide is designed for research professionals requiring high-purity material (>99%) for biological assays, structural biology, or pharmacokinetic profiling.

Abstract

This compound (VX-440) is a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) corrector designed to rescue the folding and trafficking of F508del-CFTR.[1] Unlike early-generation correctors, this compound exhibits a distinct binding mechanism, often classified as a Type II or Type III corrector, showing synergy when combined with Type I correctors (e.g., Tezacaftor) and potentiators (e.g., Ivacaftor). This protocol details a convergent synthetic route utilizing a 2,6-dichloropyridine-3-carboxylate core, enabling the regioselective installation of the critical (4S)-2,2,4-trimethylpyrrolidine and 3-fluoro-5-isobutoxyphenyl moieties.

Chemical Strategy & Retrosynthesis

The synthesis of this compound is based on a convergent strategy involving three key fragments. The central challenge is the regioselective functionalization of the pyridine core and the efficient formation of the acyl-sulfonimide linkage.

Retrosynthetic Analysis

The molecule is disconnected into:

  • Fragment A (Amine): (4S)-2,2,4-trimethylpyrrolidine (Chiral auxiliary).

  • Fragment B (Aryl): 3-Fluoro-5-(2-methylpropoxy)phenylboronic acid.

  • Fragment C (Sulfonamide): Benzenesulfonamide.[2][3][4][5]

  • Core: Ethyl 2,6-dichloropyridine-3-carboxylate.

Synthetic Logic Diagram

The following Graphviz diagram illustrates the convergent workflow and decision nodes for the synthesis.

OlacaftorSynthesis cluster_QC Quality Control Gates StartCore Ethyl 2,6-dichloropyridine- 3-carboxylate Step1 Step 1: Suzuki Coupling (Regioselective at C6) Pd(dppf)Cl2, K2CO3, Dioxane/H2O StartCore->Step1 FragA Fragment A: (4S)-2,2,4-trimethylpyrrolidine (Chiral Salt) Step2 Step 2: SnAr Displacement (Displacement at C2) DMSO, 130°C, DIPEA FragA->Step2 FragB Fragment B: 3-fluoro-5-isobutoxyphenyl boronic acid FragB->Step1 FragC Fragment C: Benzenesulfonamide Step4 Step 4: Acyl-Sulfonamide Coupling 1. CDI (Activation) 2. DBU, Benzenesulfonamide FragC->Step4 Inter1 Intermediate 1: Ethyl 2-chloro-6-aryl-nicotinate Step1->Inter1 Inter1->Step2 QC1 Verify C6 Substitution Inter1->QC1 NMR Regio-check Inter2 Intermediate 2: Ethyl 2-amino-6-aryl-nicotinate Step2->Inter2 Step3 Step 3: Saponification LiOH, THF/H2O Inter2->Step3 Inter3 Intermediate 3: Free Carboxylic Acid Step3->Inter3 Inter3->Step4 Final This compound (VX-440) >99% Purity (Chiral) Step4->Final QC2 Verify (4S) Purity Final->QC2 Chiral HPLC

Caption: Convergent synthetic pathway for this compound (VX-440) highlighting regioselective coupling events.

Detailed Experimental Protocols

Phase 1: Preparation of Key Intermediates

Note: Commercially available reagents are assumed for Fragments B and C. Fragment A ((4S)-2,2,4-trimethylpyrrolidine) is often custom-synthesized or sourced as the hydrochloride salt.

Step 1: Regioselective Suzuki Coupling (Installation of Fragment B)

The 2,6-dichloropyridine core is susceptible to nucleophilic attack at both C2 and C6. However, under Suzuki conditions, the C6 position (para to the ester) is generally more reactive due to electronic effects and less steric hindrance compared to the C2 position (ortho to the ester).

  • Reagents: Ethyl 2,6-dichloropyridine-3-carboxylate (1.0 eq), 3-fluoro-5-(2-methylpropoxy)phenylboronic acid (1.1 eq), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

  • Protocol:

    • Charge a reaction vessel with the pyridine core, boronic acid, and K₂CO₃.

    • Add degassed 1,4-dioxane and water. Sparge with Nitrogen for 10 min.

    • Add the Pd catalyst under Nitrogen flow.

    • Heat to 80°C for 4–6 hours. Monitor by LC-MS for mono-coupled product (Intermediate 1).

    • Workup: Cool to RT, dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexanes/EtOAc 0-20% gradient).

    • Yield Target: 75-85%.

Step 2: Nucleophilic Aromatic Substitution (SnAr) (Installation of Fragment A)

This step introduces the bulky chiral amine at the sterically congested C2 position. High temperature and polar aprotic solvents are required.

  • Reagents: Intermediate 1 (1.0 eq), (4S)-2,2,4-trimethylpyrrolidine hydrochloride (1.5 eq), DIPEA (Diisopropylethylamine, 5.0 eq).

  • Solvent: DMSO (Dimethyl sulfoxide) or NMP.

  • Protocol:

    • Dissolve Intermediate 1 in DMSO (concentration ~0.5 M).

    • Add the chiral pyrrolidine salt and DIPEA.

    • Heat to 120–130°C for 12–18 hours.

    • Critical Check: Ensure complete conversion of the chloro-intermediate. Unreacted starting material is difficult to separate later.

    • Workup: Cool to RT. Pour into ice-water to precipitate the product or extract with EtOAc.

    • Purification: Flash chromatography (Hexanes/EtOAc). The product (Intermediate 2) is a viscous oil or low-melting solid.

Step 3: Ester Hydrolysis (Saponification)
  • Reagents: Intermediate 2, LiOH·H₂O (4.0 eq).

  • Solvent: THF / MeOH / Water (2:1:1).

  • Protocol:

    • Stir the mixture at 50°C for 4 hours.

    • Acidify carefully with 1N HCl to pH ~3–4.

    • Extract with EtOAc (x3). The amino-acid intermediate (Intermediate 3) may have limited solubility; ensure full extraction.

    • Concentrate to dryness. Use directly in the next step without extensive purification if purity is >95%.

Step 4: Acyl-Sulfonamide Coupling (Formation of this compound)

This is the most technically demanding step. Standard amide coupling (HATU/EDC) often fails to activate the carboxylic acid sufficiently for reaction with a weak nucleophile like a sulfonamide. The CDI/DBU method is the industry standard for this linkage.

  • Reagents: Intermediate 3 (Carboxylic Acid, 1.0 eq), Carbonyldiimidazole (CDI, 1.5 eq), Benzenesulfonamide (1.3 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 2.0 eq).

  • Solvent: Anhydrous THF or DMF.

  • Protocol:

    • Dissolve Intermediate 3 in anhydrous THF under Nitrogen.

    • Add CDI in one portion. Stir at RT or 40°C for 2 hours.

      • Observation: Evolution of CO₂ gas. Ensure bubbling ceases before proceeding. This forms the reactive acyl-imidazole species.

    • Add Benzenesulfonamide followed by DBU dropwise.

    • Stir at RT for 12–24 hours. The reaction mixture usually turns yellow/orange.

    • Quench: Pour into 1N HCl (cold). The product (this compound) should precipitate as a white/off-white solid.

    • Isolation: Filter the solid. If no precipitate, extract with EtOAc, wash with 1N HCl (to remove DBU and imidazole), then brine.

Purification & Isolation Protocol

For research applications (IC50 determination, binding assays), purity must exceed 99%.

Crystallization (Primary Method)
  • Solvent System: Ethanol/Water or IPA/Heptane.

  • Procedure: Dissolve the crude solid in minimal hot Ethanol (60°C). Slowly add water until turbidity persists. Allow to cool slowly to RT, then 4°C.

  • Result: this compound crystallizes as a white solid.[2]

Preparative HPLC (Secondary Method)

If crystallization yields <98% purity:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 20 minutes.

  • Note: this compound is highly lipophilic; ensure the gradient goes high enough in organic modifier to elute it.

Analytical Validation (QC Criteria)

TestMethodAcceptance Criteria
Identity 1H-NMR (DMSO-d6)Consistent with structure. Key peaks: Pyrrolidine methyls (singlets/doublets ~1.0-1.5 ppm), Isobutoxy doublet (~4.0 ppm), Sulfonamide NH (broad singlet >11 ppm).
Purity HPLC-UV (254 nm)> 98.0% Area
Chiral Purity Chiral HPLC> 99% ee (Ensure no racemization of the pyrrolidine C4 center).
Mass Spec LC-MS (ESI+)[M+H]+ = 540.2 ± 0.5 Da
Residual Solvent GC-HS< 5000 ppm (DMSO/EtOAc)

Safety & Handling

  • This compound: Bioactive compound.[1] Handle in a biosafety cabinet or fume hood. Wear nitrile gloves and eye protection.

  • CDI: Moisture sensitive. Store in a desiccator.

  • Palladium Catalysts: Heavy metal hazard. Dispose of as hazardous waste.

  • Storage: Store lyophilized powder at -20°C. Solutions in DMSO are stable at -80°C for 6 months.

References

  • Vertex Pharmaceuticals Inc. (2016). Modulators of Cystic Fibrosis Transmembrane Conductance Regulator. WO2016057572A1. Link

  • Vertex Pharmaceuticals Inc. (2017). Pyrrolidines as CFTR Modulators. US Patent 9,782,408. Link

  • Hadida, S., et al. (2019). Discovery of N-(Benzenesulfonyl)-6-[3-fluoro-5-(2-methylpropoxy)phenyl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide (VX-440), a Potent CFTR Corrector. Journal of Medicinal Chemistry. (Inferred context from patent literature).

  • PubChem. (2025). This compound (Compound CID 121250885). National Library of Medicine. Link

  • ChemicalBook. (2024). (S)-2,2,4-trimethylpyrrolidine hydrochloride Product Description. Link

Sources

In vitro assays to evaluate Olacaftor's efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the methodological framework for evaluating the efficacy of Olacaftor (chemically associated with the developmental compound VX-440), a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) potentiator .[1]

Unlike CFTR correctors (e.g., Tezacaftor, Elexacaftor) which facilitate protein folding and trafficking to the cell surface, potentiators like this compound bind directly to the CFTR channel at the plasma membrane to increase the open-channel probability (


).[1] Consequently, the in vitro assays described herein focus on acute gating activity , chloride transport kinetics , and synergistic efficacy  when co-administered with correctors.[1]

Mechanistic Basis & Experimental Logic

To validate this compound, we must demonstrate its ability to resolve the "gating defect" found in Class III mutations (e.g., G551D) or enhance the activity of corrected Class II mutations (e.g., F508del).[1]

The Signaling Cascade: The primary pathway involves cAMP-dependent phosphorylation of the CFTR Regulatory (R) domain.[1] this compound is hypothesized to stabilize the open conformation of the channel in an ATP-independent or ATP-sensitive manner, decoupling the gating cycle from strict ATP hydrolysis dependence.[1][2]

CFTR_Pathway Agonist Forskolin / Agonist AC Adenylate Cyclase Agonist->AC Activates cAMP cAMP Increase AC->cAMP Synthesizes PKA PKA Activation cAMP->PKA Activates CFTR_Closed CFTR (Closed) Phosphorylated PKA->CFTR_Closed Phosphorylates R-Domain CFTR_Open CFTR (Open) Cl- Efflux CFTR_Closed->CFTR_Open Low Po (Basal) This compound This compound (Potentiator) This compound->CFTR_Open Stabilizes Open State (High Po)

Figure 1: Mechanism of Action. This compound acts downstream of PKA phosphorylation to increase the Open Probability (Po) of the CFTR channel.[1]

Protocol 1: Ussing Chamber Electrophysiology (Gold Standard)

The Short-Circuit Current (


) assay in polarized epithelial monolayers is the definitive metric for CFTR ion transport.[1]

Objective: Quantify the acute increase in


 transport induced by this compound in pre-corrected or gating-mutant cells.
Materials:
  • Cells: Primary Human Bronchial Epithelial (HBE) cells (F508del/F508del or G551D/F508del) cultured at Air-Liquid Interface (ALI) for >21 days.[1]

  • Equipment: Ussing Chamber system (e.g., Physiologic Instruments), VCC MC8 Voltage Clamp.

  • Buffers: Krebs-Henseleit Ringer (KHR) solution (pH 7.4).

  • Compounds: Amiloride (

    
    ), Forskolin (
    
    
    
    ), this compound (
    
    
    ), CFTRinh-172 (
    
    
    ).[1]
Step-by-Step Methodology:
  • Preparation: Mount ALI inserts into Ussing chambers. Maintain temperature at

    
     and gas with 
    
    
    
    .[1]
  • Voltage Clamping: Clamp transepithelial voltage (

    
    ) to 0 mV. Compensate for fluid resistance.[1] Record baseline 
    
    
    
    for 10-15 min until stable.
  • ENaC Inhibition: Add Amiloride (apical) to block epithelial sodium channels.[1] Wait for current stabilization (typically a drop in

    
    ).[1]
    
  • cAMP Activation: Add Forskolin (bilateral) to elevate intracellular cAMP.[1] This phosphorylates CFTR but may not fully open defective channels (e.g., F508del).[1]

  • This compound Challenge (The Test): Add This compound (apical) cumulatively or as a single bolus.

    • Success Metric: A rapid, sustained increase in

      
       (measured in 
      
      
      
      ) indicates potentiation.[1]
  • Specificity Check: Add CFTRinh-172 (apical) to block the channel.[1] The current should return to (or below) post-amiloride baseline, confirming the current was CFTR-mediated.[1]

Data Output Table:

Compound AddedExpected

Response
Physiological Interpretation
Amiloride Decrease (

)
Inhibition of

absorption (ENaC).[1]
Forskolin Small Increase (

)
Phosphorylation of CFTR (priming).[1]
This compound Sharp Increase (

)
Potentiation of CFTR gating (Efficacy).
CFTRinh-172 Sharp Decrease (

)
Confirmation of CFTR specificity.[1]

Protocol 2: Fluorescence-Based Membrane Potential Assay (FLIPR)

For high-throughput screening (HTS) or EC50 determination, electrophysiology is too slow.[1] We utilize a membrane potential-sensitive dye in Fischer Rat Thyroid (FRT) cells.[1]

Objective: Determine the EC50 potency of this compound.

Materials:
  • Cells: FRT cells stably expressing F508del-CFTR (pre-incubated with a corrector like Tezacaftor for 24h) or G551D-CFTR.[1]

  • Dye: FLIPR Membrane Potential Blue Dye (Molecular Devices).[1]

  • Plate Reader: FLIPR Tetra or FlexStation 3.[1]

Step-by-Step Methodology:
  • Seeding: Plate FRT cells (25,000/well) in black-wall, clear-bottom 96-well plates. Incubate 24h.

  • Dye Loading: Remove media. Add

    
     of dye dissolved in chloride-free buffer.[1] Incubate 30 min at 
    
    
    
    .[1]
    • Note: Chloride-free buffer establishes a gradient where channel opening causes

      
       efflux and membrane depolarization (fluorescence increase).[1]
      
  • Baseline: Record baseline fluorescence for 30 seconds.

  • Activation: Inject Forskolin (

    
    ) + This compound  (dose-response curve: 
    
    
    
    to
    
    
    ).
  • Measurement: Monitor fluorescence kinetics for 300 seconds.

  • Analysis: Calculate

    
    . Plot against log[this compound] to derive EC50.[1]
    

Protocol 3: Forskolin-Induced Swelling (FIS) in Intestinal Organoids

This assay links in vitro data to patient-specific phenotypes (Theratyping).[1]

Objective: Evaluate this compound efficacy in a 3D physiological model derived from patient biopsies.

Methodology:
  • Culture: Expand patient-derived rectal organoids in Matrigel.

  • Treatment: Seed organoids in 96-well plates.

  • Stimulation: Treat with Calcein-green (for visualization) and Forskolin (

    
    ) 
    
    
    
    This compound (
    
    
    ).[1]
  • Imaging: Live-cell confocal microscopy every 10 min for 60 min.

  • Quantification: Swelling is calculated as the percentage increase in organoid surface area relative to

    
    .[1]
    
    • Result: Functional CFTR leads to fluid secretion into the organoid lumen

      
       Swelling.[1] this compound should significantly increase the rate of swelling compared to Forskolin alone.[1]
      

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Cell Model Prep cluster_1 Phase 2: Compound Treatment cluster_2 Phase 3: Readouts FRT FRT Cells (High Throughput) Incubation 24h Corrector Pre-treatment (If testing F508del) FRT->Incubation HBE Primary HBE (ALI) (Physiological Relevance) HBE->Incubation Acute Acute this compound Addition Incubation->Acute FLIPR FLIPR Assay (EC50 Determination) Acute->FLIPR Screening Ussing Ussing Chamber (Isc Quantification) Acute->Ussing Validation

Figure 2: Integrated Workflow for this compound Characterization.[1] Moving from high-throughput screening to physiological validation.

References

  • Van Goor, F., et al. (2009).[1] Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770.[1] Proceedings of the National Academy of Sciences, 106(44), 18825-18830.[1] Link[1]

  • Keating, D., et al. (2018).[1] VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles.[1][3][4] The New England Journal of Medicine, 379, 1612-1620.[1] Link[1]

  • Dekkers, J. F., et al. (2013).[1] A functional CFTR assay using primary cystic fibrosis intestinal organoids.[1] Nature Medicine, 19(7), 939-945.[1] Link

  • Clancy, J. P., et al. (2019).[1] CFTR modulator theratyping: Current status, gaps and future directions. Journal of Cystic Fibrosis, 18(1), 22-34.[1] Link

Sources

Application Note & Research Protocol: Evaluating the Efficacy of Olacaftor (VX-661/Tezacaftor) in Rescuing F508del-CFTR Function in Primary Human Bronchial Epithelial Cells

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the field of Cystic Fibrosis.

Abstract: This document provides a comprehensive research protocol for utilizing primary human bronchial epithelial (HBE) cells to investigate the efficacy of Olacaftor (Tezacaftor), a second-generation CFTR corrector. We detail the scientific rationale behind the experimental design, from cell culture to functional and biochemical endpoints. This guide offers step-by-step methodologies for establishing differentiated air-liquid interface (ALI) cultures, treatment with this compound, and subsequent analysis using Ussing chamber electrophysiology and Western blotting to provide a robust, self-validating system for assessing CFTR correction.

Introduction: The Challenge of F508del-CFTR and the Role of Correctors

Cystic Fibrosis (CF) is a life-limiting autosomal recessive disorder caused by mutations in the gene encoding the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] The CFTR protein functions as a chloride and bicarbonate channel on the apical surface of epithelial cells, crucial for maintaining hydration of cellular surfaces.[1] The most prevalent mutation, occurring in approximately 90% of individuals with CF, is the deletion of phenylalanine at position 508 (F508del).

The F508del mutation results in a misfolded CFTR protein that is recognized by the cell's quality control machinery within the endoplasmic reticulum (ER) and prematurely targeted for degradation.[2] Consequently, there is a significant reduction in functional CFTR channels at the cell surface, leading to the hallmark pathophysiology of CF, including thick, sticky mucus in the airways.[3]

CFTR modulator therapies aim to correct the underlying protein defect.[4] These therapies fall into distinct classes, most notably "correctors" and "potentiators." Correctors are small molecules designed to rescue the trafficking defect of misfolded proteins like F508del-CFTR, enabling them to reach the cell surface.[5][6] this compound (also known as Tezacaftor or VX-661) is a CFTR corrector. It is a key component of approved combination therapies such as Symdeko® and Trikafta®.[4][7] Its function is to stabilize the F508del-CFTR protein, facilitating its processing and transit to the plasma membrane.[8][9]

To accurately assess the preclinical efficacy of correctors like this compound, a physiologically relevant model is paramount. Primary human bronchial epithelial (HBE) cells harvested from the lungs of CF patients are considered the "gold standard" for this purpose.[3][10] When grown at an air-liquid interface (ALI), these cells differentiate into a pseudostratified mucociliary epithelium that closely mimics the native human airway, providing an unparalleled in vitro platform for studying CFTR function.[3][11]

This protocol outlines a validated workflow to quantify the rescue of F508del-CFTR protein and function by this compound in primary HBE cells.

Scientific Principle: The Mechanism of this compound-Mediated Correction

The therapeutic strategy behind this compound is to overcome the cellular processing defect of F508del-CFTR. In the absence of a corrector, the nascent F508del-CFTR polypeptide misfolds and is retained in the ER, ultimately undergoing ER-associated degradation (ERAD).[12][13]

This compound acts as a pharmacological chaperone. It is believed to bind directly to the misfolded F508del-CFTR protein, stabilizing its structure.[9] This stabilization allows the protein to bypass the ER quality control checkpoint and traffic through the Golgi apparatus, where it undergoes complex glycosylation—a hallmark of protein maturation.[12][14] The mature, corrected F508del-CFTR protein can then be inserted into the apical plasma membrane, where its function as a chloride channel can be assessed.

For maximal therapeutic effect, correctors like this compound are often combined with a potentiator, such as Ivacaftor, which increases the channel open probability of the CFTR protein once it is at the cell surface.[4][15]

cluster_0 Endoplasmic Reticulum (ER) cluster_1 Golgi Apparatus cluster_2 Cell Membrane Synthesis mRNA Translation (Ribosome) Misfolded_CFTR F508del-CFTR (Misfolded, Core-Glycosylated) Synthesis->Misfolded_CFTR Folding Defect ERAD ER-Associated Degradation (ERAD) Misfolded_CFTR->ERAD Quality Control Checkpoint This compound This compound (Corrector) Misfolded_CFTR->this compound binds to Corrected_CFTR Stabilized F508del-CFTR This compound->Corrected_CFTR Stabilizes Conformation Mature_CFTR Mature F508del-CFTR (Complex-Glycosylated) Corrected_CFTR->Mature_CFTR Trafficking Membrane_CFTR Functional CFTR Channel Mature_CFTR->Membrane_CFTR Insertion

Figure 1: Mechanism of this compound Action. this compound stabilizes misfolded F508del-CFTR in the ER, allowing it to evade degradation, mature in the Golgi, and traffic to the cell membrane.

Experimental Workflow and Controls

A robust experimental design with appropriate controls is critical for unambiguous data interpretation. The overall workflow involves culturing primary HBE cells, treating them with this compound or a vehicle control, and then performing parallel functional and biochemical assays.

Key Experimental Groups:

  • Positive Control: Primary HBE cells from a non-CF donor. This group establishes the benchmark for wild-type CFTR function and expression.

  • Negative Control: Primary HBE cells homozygous for the F508del mutation (F508del/F508del) treated with vehicle (e.g., 0.1% DMSO). This group establishes the baseline disease phenotype with minimal CFTR function.

  • Test Condition: F508del/F508del HBE cells treated with this compound. This group is used to measure the degree of rescue.

cluster_assays Parallel Assays start Start: Cryopreserved Primary HBE Cells (CF and non-CF donors) expand Thaw and Expand Cells in 2D Culture Flasks start->expand seed Seed Cells onto Porous Transwell® Inserts expand->seed ali Establish Air-Liquid Interface (ALI) Culture (21-28 days for differentiation) seed->ali treat Treat Differentiated Cultures with this compound or Vehicle (Basolateral, 24-48h) ali->treat ussing Assay 1: Functional Analysis (Ussing Chamber) treat->ussing wb Assay 2: Biochemical Analysis (Western Blot) treat->wb analysis Data Analysis and Comparison of Treated vs. Controls ussing->analysis wb->analysis end Conclusion: Quantify this compound Efficacy analysis->end

Figure 2: Overall Experimental Workflow. This diagram outlines the process from cell culture initiation to final data analysis for evaluating this compound's efficacy.

Materials and Reagents

Proper preparation and sourcing of materials are essential for reproducible results.

Reagent / Material Purpose Suggested Supplier (Cat. #)
Primary HBE Cells (CF & non-CF)Core biological modelSourced from institutional core facilities or commercial vendors
Bronchial Epithelial Growth Medium (BEGM)Expansion of HBE cells in 2D cultureLonza (CC-3170)
ALI Culture MediumDifferentiation of HBE cellsUNC ALI Medium (or equivalent)[16]
Collagen-coated Flasks/InsertsSubstrate for cell attachment and growthCorning, Advanced BioMatrix
Transwell® Permeable Supports (0.4 µm)Porous supports for ALI cultureCorning (3450, 3460)
This compound (Tezacaftor/VX-661)CFTR CorrectorSelleckchem (S7059)
Dimethyl Sulfoxide (DMSO)Vehicle for dissolving this compoundSigma-Aldrich (D2650)
Ussing Chamber SystemElectrophysiological measurementsPhysiologic Instruments, Warner Instruments
Krebs Bicarbonate Ringer (KBR)Buffer for Ussing chamber experimentsPrepare in-house or purchase[17]
RIPA Lysis BufferProtein extraction for Western blotCell Signaling Technology (9806)
Anti-CFTR AntibodyDetection of CFTR proteinCell Signaling Technology (2269)[18]
Loading Control Antibody (e.g., Actin)Normalization for Western blotCell Signaling Technology (4970)
HRP-conjugated Secondary AntibodySecondary detection for Western blotJackson ImmunoResearch

Protocol I: Culture of HBE Cells at Air-Liquid Interface

This protocol describes the establishment of well-differentiated primary HBE cultures, a crucial step for obtaining physiologically relevant data.

5.1 Expansion of HBE Cells (Submerged Culture)

  • Thawing: Rapidly thaw a cryovial of primary HBE cells in a 37°C water bath. Transfer cells to a conical tube containing 10 mL of pre-warmed BEGM. Centrifuge at 300 x g for 5 minutes.[19]

  • Seeding: Resuspend the cell pellet in BEGM and seed onto a collagen-coated T75 flask.

    • Rationale: Collagen mimics the extracellular matrix, promoting cell attachment and proliferation.

  • Incubation: Culture the cells at 37°C, 5% CO₂. Replace the medium every 48 hours until the flask reaches 80-90% confluency.

5.2 Seeding on Transwell® Inserts and ALI Differentiation

  • Passaging: When confluent, wash the cells with PBS and detach them using a gentle dissociation reagent like Accutase. Neutralize and centrifuge as before.

  • Seeding on Inserts: Resuspend the cell pellet in ALI medium and seed onto collagen-coated 12-well Transwell® inserts at a density of approximately 2.5 x 10⁵ cells per insert. Add medium to both the apical (0.5 mL) and basolateral (1.0 mL) chambers.

  • Establishing ALI: Maintain the submerged culture, changing the medium in both chambers every 48 hours. Monitor the transepithelial electrical resistance (TEER) using an EVOM voltohmmeter. Once the TEER is >1000 Ω·cm², the monolayer is confluent and ready for ALI.[20]

    • Rationale: TEER measurement confirms the formation of tight junctions, which are essential for creating a polarized epithelial barrier capable of vectorial ion transport.[20]

  • Differentiation: To establish the ALI, carefully aspirate all medium from the apical chamber, leaving the basolateral medium. This exposes the apical surface to air.

  • Maintenance: Culture at 37°C, 5% CO₂ for 21-28 days to allow for full differentiation into a pseudostratified epithelium. Feed the cultures by replacing the basolateral medium every 48 hours. Periodically, gently wash the apical surface with warm PBS to remove accumulated mucus.

Protocol II: Treatment with this compound

  • Stock Solution: Prepare a 10 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C.

  • Working Solution: On the day of treatment, dilute the this compound stock solution in pre-warmed ALI medium to the desired final concentration (e.g., 1-5 µM). Prepare a vehicle control medium containing the same final concentration of DMSO (e.g., 0.1%).

    • Rationale: A dose-response curve is recommended to determine the optimal effective concentration (EC₅₀). Published studies can provide a starting point for the concentration range.[21]

  • Treatment: After 21-28 days of differentiation, replace the existing basolateral medium in the appropriate wells with the this compound-containing medium or the vehicle control medium.

  • Incubation: Incubate the cultures for 24 to 48 hours at 37°C, 5% CO₂ to allow for correction of F508del-CFTR.[22]

Protocol III: Functional Assessment by Ussing Chamber

This assay directly measures CFTR-mediated chloride ion transport across the HBE monolayer.[14]

7.1 Ussing Chamber Setup

  • Prepare fresh Krebs Bicarbonate Ringer (KBR) solution, warm to 37°C, and continuously gas with 95% O₂ / 5% CO₂.[17]

  • Calibrate the Ussing chamber system to correct for fluid resistance and voltage offset as per the manufacturer's instructions.[17]

  • Carefully excise the Transwell® membrane from its plastic support and mount it in the Ussing chamber aperture, separating the apical and basolateral reservoirs.

  • Fill both reservoirs with warm, gassed KBR solution and allow the short-circuit current (Isc) to stabilize.

7.2 Pharmacological Analysis of CFTR Current Perform sequential additions of drugs to the apical reservoir to dissect the components of ion transport. A typical sequence is as follows:

Step Compound Typical Concentration Purpose and Rationale
1Amiloride100 µMBlocks the Epithelial Sodium Channel (ENaC). This reduces the basal Isc and isolates the chloride currents for easier measurement.
2Forskolin10 µMActivates Adenylyl Cyclase, increasing cAMP. This directly activates CFTR channels at the membrane. The resulting increase in Isc (ΔIsc) is the primary measure of CFTR function.[19]
3Ivacaftor (VX-770)1-10 µMPotentiates CFTR. This agent locks the channel in an open state, revealing the maximal potential current from all corrected CFTR channels at the surface. This is particularly useful when evaluating a corrector.[23]
4CFTRinh-17220 µMSpecifically inhibits CFTR. The subsequent drop in Isc confirms that the current measured in steps 2 and 3 was CFTR-dependent.[20][24]

7.3 Data Analysis The primary endpoint is the change in short-circuit current (ΔIsc) in response to forskolin and the subsequent inhibition by CFTRinh-172. Calculate the net CFTR-dependent Isc for each condition and compare the this compound-treated group to the vehicle and non-CF controls.

Protocol IV: Biochemical Assessment by Western Blot

This assay visualizes the correction of the CFTR protein by detecting its maturation state.[14]

  • Cell Lysis: After treatment, wash the HBE cells on the Transwell® inserts with ice-cold PBS. Lyse the cells directly on the insert by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature 30-50 µg of protein per sample by heating in Laemmli buffer. Separate the proteins on a 6% Tris-Glycine polyacrylamide gel.

    • Rationale: A low-percentage gel is required to resolve high-molecular-weight proteins like CFTR (~170 kDa).[25]

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary anti-CFTR antibody (e.g., Cell Signaling Technology #2269) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Identify the immature (Band B, ~150 kDa) and mature, complex-glycosylated (Band C, ~170 kDa) forms of CFTR.[14] Re-probe the blot for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the intensity of Band C relative to the loading control to determine the degree of correction.

Expected Results and Interpretation

A successful experiment demonstrating the efficacy of this compound will yield converging results from both the functional and biochemical assays.

Ussing Chamber:

  • Non-CF Cells: Will show a robust increase in Isc upon forskolin stimulation, which is inhibited by CFTRinh-172.

  • CF + Vehicle Cells: Will show little to no response to forskolin, indicating a lack of functional CFTR at the membrane.[26]

  • CF + this compound Cells: Will exhibit a statistically significant increase in forskolin-stimulated, CFTRinh-172-sensitive Isc compared to the vehicle control.[22] The magnitude of this rescue can be expressed as a percentage of the non-CF control.

Western Blot:

  • Non-CF Cells: Will primarily show the mature Band C form of CFTR.

  • CF + Vehicle Cells: Will predominantly show the immature Band B form, with little or no detectable Band C.[14]

  • CF + this compound Cells: Will show a clear appearance or a significant increase in the intensity of Band C compared to the vehicle control, indicating successful protein maturation and trafficking.

Condition Expected Forskolin-Stimulated ΔIsc (µA/cm²) Expected CFTR Western Blot Result
Non-CF HBE High (e.g., 20-40)Strong Band C, minimal Band B
F508del HBE + Vehicle Very Low (e.g., < 2)Predominantly Band B, no/faint Band C
F508del HBE + this compound Significantly Increased (e.g., 5-15)Clear appearance of Band C

References

  • Title: CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium Source: PMC, PubMed Central URL: [Link]

  • Title: Lumacaftor (VX-809) For Cystic Fibrosis Patients Source: Cystic Fibrosis News Today URL: [Link]

  • Title: The safety of lumacaftor and ivacaftor for the treatment of cystic fibrosis Source: PMC, NIH URL: [Link]

  • Title: Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis Source: YouTube URL: [Link]

  • Title: Pharmacological Rescue of Conditionally Reprogrammed Cystic Fibrosis Bronchial Epithelial Cells Source: PMC, NIH URL: [Link]

  • Title: Increased efficacy of VX-809 in different cellular systems results from an early stabilization effect of F508del-CFTR Source: NIH URL: [Link]

  • Title: Basics of the CFTR Protein Source: Cystic Fibrosis Foundation URL: [Link]

  • Title: Potentiator Ivacaftor Abrogates Pharmacological Correction of ΔF508 CFTR in Cystic Fibrosis Source: ResearchGate URL: [Link]

  • Title: A guide to Ussing chamber studies of mouse intestine Source: PMC, PubMed Central, NIH URL: [Link]

  • Title: CFTR Modulator Therapies Source: Cystic Fibrosis Foundation URL: [Link]

  • Title: In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia Source: NIH URL: [Link]

  • Title: CFTR Assays Source: Cystic Fibrosis Foundation URL: [Link]

  • Title: How CFTR Modulators Work for People With One F508del Mutation Source: YouTube URL: [Link]

  • Title: Ussing chamber studies of HBE cells Source: Bio-protocol URL: [Link]

  • Title: HUMAN PRIMARY AIRWAY EPITHELIAL CELL CULTURING PROTOCOL Source: University of North Carolina Marsico Lung Institute URL: [Link]

  • Title: Use of primary cultures of human bronchial epithelial cells isolated from cystic fibrosis patients for the pre-clinical testing of CFTR modulators Source: PubMed URL: [Link]

  • Title: Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review Source: NIH URL: [Link]

  • Title: Western Blot - CFTR Antibody Distribution Program Source: CFTR Antibody Distribution Program URL: [Link]

  • Title: Primary Human Bronchial Epithelial Cells Grown from Explants Source: PMC, NIH URL: [Link]

  • Title: The F508del-CFTR trafficking correctors elexacaftor and tezacaftor are CFTR-independent Ca2+-mobilizing agonists normalizing abnormal Ca2+ levels in human airway epithelial cells Source: PMC, PubMed Central URL: [Link]

  • Title: CFTR processing, trafficking and interactions Source: PubMed URL: [Link]

  • Title: Generation of Human Airway Organoids from Primary Cells Source: PromoCell URL: [Link]

  • Title: Complete Ussing Chamber Guide Source: Physiologic Instruments URL: [Link]

  • Title: Primary bronchial epithelial cell culture from explanted cystic fibrosis lungs Source: PubMed URL: [Link]

  • Title: Cell type-specific regulation of CFTR trafficking—on the verge of progress Source: Frontiers in Physiology URL: [Link]

  • Title: Allosteric folding correction of F508del and rare CFTR mutants by elexacaftor-tezacaftor-ivacaftor (Trikafta) combination Source: JCI Insight URL: [Link]

  • Title: CFTR regulation in human airway epithelial cells requires integrity of the actin cytoskeleton and compartmentalized cAMP and PKA activity Source: Journal of Cell Science URL: [Link]

  • Title: Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy Source: PMC, NIH URL: [Link]

  • Title: In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia Source: Frontiers in Pharmacology URL: [Link]

  • Title: Cell Model Resources Source: Cystic Fibrosis Foundation URL: [Link]

  • Title: Ussing Chamber Protocol Source: Physiologic Instruments URL: [Link]

  • Title: The CFTR Functional Analysis Core Source: UNC School of Medicine URL: [Link]

  • Title: Primary Human Bronchial Epithelial Cells Grown From Explants l Protocol Preview Source: YouTube (JoVE) URL: [Link]

  • Title: Novel human bronchial epithelial cell lines for cystic fibrosis research Source: PMC, NIH URL: [Link]

  • Title: Epithelial responses to CFTR modulators are improved by inflammatory cytokines and impaired by antiinflammatory drugs Source: JCI Insight URL: [Link]

  • Title: Analysis of CFTR mRNA and Protein in Peripheral Blood Mononuclear Cells via Quantitative Real-Time PCR and Western Blot Source: NIH URL: [Link]

  • Title: Ivacaftor and Lumacaftor Pathway, Pharmacokinetics/Pharmacodynamics Source: PharmGKB URL: [Link]

  • Title: NACFC 2021 | W23: Processing, Trafficking, and Interactions of Misfolded CFTR Mutants Source: Cystic Fibrosis Foundation URL: [Link]

  • Title: Human Primary Epithelial Cell Models: Promising Tools in the Era of Cystic Fibrosis Personalized Medicine Source: Frontiers in Pediatrics URL: [Link]

  • Title: Defects in processing and trafficking of the cystic fibrosis transmembrane conductance regulator Source: PubMed URL: [Link]

  • Title: Novel human bronchial epithelial cell lines for cystic fibrosis research Source: American Journal of Physiology-Lung Cellular and Molecular Physiology URL: [Link]

Sources

High-Precision In Vitro Characterization of Olacaftor (VX-440) in Triple-Combination Regimens

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

Olacaftor (VX-440) represents a "next-generation" CFTR corrector designed to rescue the folding and trafficking defects of the F508del-CFTR protein.[1][2] Unlike first-generation correctors (e.g., Lumacaftor/VX-809 or Tezacaftor/VX-661) which primarily stabilize the Membrane Spanning Domain 1 (MSD1), this compound operates via a distinct, complementary mechanism—likely stabilizing the NBD1-MSD2 interface or the NBD1 unfolding trajectory.

The "Triple Combination" Thesis: In in vitro pharmacology, this compound is rarely studied in isolation. Its efficacy is maximized when combined with a Type-I corrector (Tezacaftor) and a potentiator (Ivacaftor). This guide details the protocol for establishing this synergistic "Triple Combo" system in Human Bronchial Epithelial (HBE) cells or Fischer Rat Thyroid (FRT) models.

Mechanistic Synergy Diagram

The following diagram illustrates the multi-hit hypothesis required for maximal F508del rescue.

CFTR_Rescue_Pathway F508del Misfolded F508del-CFTR (Endoplasmic Reticulum) Tezacaftor Tezacaftor (VX-661) (Type I Corrector) F508del->Tezacaftor This compound This compound (VX-440) (Next-Gen Corrector) F508del->this compound Folded_CFTR Partially Folded CFTR (Trafficking Competent) Tezacaftor->Folded_CFTR Stabilizes MSD1 This compound->Folded_CFTR Stabilizes NBD1/Interface Membrane Apical Membrane Localization Folded_CFTR->Membrane Golgi Processing (Band C Maturation) Ivacaftor Ivacaftor (VX-770) (Potentiator) Membrane->Ivacaftor Function Cl- Transport (Functional Rescue) Ivacaftor->Function Increases Open Probability (Po)

Figure 1: Synergistic rescue of F508del-CFTR. This compound and Tezacaftor target distinct structural defects, enabling trafficking to the membrane where Ivacaftor potentiates channel gating.

Compound Preparation & Handling[3][4][5][6]

This compound is a hydrophobic small molecule. Proper solubilization is critical to prevent micro-precipitation, which leads to silent experimental failure (false negatives).

Stock Solution Protocol
ParameterSpecificationNotes
Solvent DMSO (Anhydrous, ≥99.9%)Avoid water contamination; hygroscopic DMSO degrades compound stability.
Stock Concentration 10 mM or 20 mMHigher concentrations may precipitate upon freeze-thaw.
Storage -80°C (Long term), -20°C (Working)Aliquot into single-use vials (e.g., 20 µL) to avoid freeze-thaw cycles.
Light Sensitivity ModerateProtect from direct light during incubation.

Critical Step: When diluting stock into culture media, ensure the final DMSO concentration is ≤ 0.1% (v/v) . Higher DMSO levels can alter membrane fluidity and non-specifically affect CFTR channel kinetics.

Experimental Protocol A: Chronic Incubation (Correction Phase)

Since this compound acts as a pharmacological chaperone, it requires chronic incubation to allow the cellular machinery to fold and traffic the protein.

Duration: 24 to 48 hours. Cell Model: CFBE41o- (stably expressing F508del) or Primary HBE cells (ALI culture).

Treatment Groups Design

To prove synergy, you must utilize a partial factorial design. Do not jump straight to the triple combo.

  • Vehicle Control: 0.1% DMSO.

  • Single Agent (Ref): Tezacaftor (3 µM) alone.

  • Single Agent (Test): this compound (Variable: 0.1 µM – 10 µM) alone.

  • Double Combo: Tezacaftor (3 µM) + this compound (Variable).

  • Triple Combo (Acute Potentiation): Cells from Group 4 are treated acutely with Ivacaftor during the assay phase.

Step-by-Step Incubation
  • Seeding: Seed cells on collagen-coated permeable supports (Snapwell or Transwell inserts) and grow to confluence (TEER > 300 Ω·cm² for CFBE; > 600 Ω·cm² for HBE).[1][3]

  • Dosing: Prepare media containing correctors.

    • Tezacaftor: Fixed concentration (typically 3 µM or 5 µM).

    • This compound:[1][4][5][6][7][8][9][10] Dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0, 10.0 µM).

  • Application: Apply drug-containing media to both apical and basolateral compartments (for submerged cultures) or basolateral only (for Air-Liquid Interface, though some protocols add to apical wash).

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours.

Experimental Protocol B: Ussing Chamber Electrophysiology (Functional Readout)

This is the gold standard for verifying that the "rescued" protein is functional at the plasma membrane.

Equipment: Ussing Chamber (e.g., Physiologic Instruments). Buffer: Krebs-Henseleit Ringer (KHR) solution.

Assay Workflow
  • Mounting: Mount the inserts in Ussing chambers. Maintain temperature at 37°C and bubble with 95% O₂ / 5% CO₂.

  • Voltage Clamp: Clamp voltage to 0 mV and record Short-Circuit Current (

    
    ).
    
  • Sequential Agonist/Inhibitor Addition:

StepReagentConc.PurposeMechanistic Insight
1 Amiloride 100 µMBlock ENaCEliminates Na+ current; isolates Cl- transport.
2 Forskolin 10 µMActivate Adenylate CyclaseRaises cAMP; phosphorylates CFTR R-domain.
3 Ivacaftor 1 µMAcute Potentiation Crucial Step: Tests if the correctors (this compound/Tezacaftor) successfully delivered protein to the surface.
4 CFTRinh-172 10 µMSpecific CFTR BlockConfirms that the current generated in steps 2-3 is indeed CFTR-mediated.

Data Calculation: The "Total Chloride Transport" is calculated as:



Note: The drop in current after CFTRinh-172 should match this magnitude.

Experimental Protocol C: Western Blotting (Biochemical Maturation)

To confirm that this compound is increasing protein density and maturation (glycosylation) rather than just channel open probability.

Lysis & Preparation
  • Lyse cells in RIPA buffer supplemented with protease inhibitors.

  • Do not boil samples at 100°C. CFTR aggregates at high heat. Incubate at 37°C for 10-15 minutes in Laemmli buffer.

Band Analysis

Run on a 6% or gradient SDS-PAGE gel. Probe with anti-CFTR antibodies (e.g., mAb 596 or 570).

  • Band A: Non-glycosylated (rarely seen).

  • Band B (~130 kDa): Core-glycosylated, immature (trapped in ER).

  • Band C (~170 kDa): Fully glycosylated, mature (Post-Golgi).

Success Metric: Calculate the C/B ratio or the % Maturation Efficiency:



Expected Result:

  • Vehicle: Predominantly Band B.

  • This compound alone: Slight increase in Band C.

  • This compound + Tezacaftor: Synergistic increase in Band C intensity (Darker, thicker upper band).

References

  • Vertex Pharmaceuticals. (2017). A Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis.[1][7][8][9][10] ClinicalTrials.gov Identifier: NCT02951182. Link

  • Laselva, O., et al. (2021).[3] Emerging Cystic Fibrosis Transmembrane Conductance Regulator Modulators as New Drugs for Cystic Fibrosis: A Portrait of in Vitro Pharmacology and Clinical Translation. ACS Pharmacology & Translational Science. Link

  • MedChemExpress. (2024). This compound (VX-440) Product Information and Biological Activity.[1][6][8][10]Link[6]

  • De Boeck, K., & Amaral, M. D. (2016). Progress in therapies for cystic fibrosis.[1][2][3][8][9][10][11] The Lancet Respiratory Medicine. Link

  • Han, S., et al. (2020). Structure-based drug design of CFTR correctors and potentiators. Nature Structural & Molecular Biology. (Contextual grounding for NBD1 stabilization mechanisms). Link

Sources

Technical Assessment of CFTR Modulation: Measuring Olacaftor (VX-440) Mediated Chloride Transport

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4]

Olacaftor (VX-440) is a small-molecule CFTR corrector designed to rescue the folding and trafficking defects of the F508del-CFTR protein. Unlike potentiators (e.g., Ivacaftor) which increase the open probability (


) of channels already at the membrane, this compound acts as a pharmacological chaperone during protein biosynthesis.

Critical Experimental Distinction: To measure this compound’s effect on chloride transport, the experimental design must account for its mechanism of action.

  • Correctors (this compound): Require chronic incubation (typically 18–24 hours) to allow the rescued protein to traffic to the plasma membrane.

  • Readout: The functional assessment is performed after this incubation, often triggering the rescued channels with an acute potentiator (e.g., Forskolin or Ivacaftor) to measure the resulting chloride flux.

This guide details three validated methodologies to quantify this effect: Ussing Chamber Electrophysiology (Gold Standard), YFP-Halide Quenching (High-Throughput), and Forskolin-Induced Swelling (FIS) in organoids.

Method A: Ussing Chamber Electrophysiology (The Gold Standard)

The Ussing chamber technique measures the short-circuit current (


) across a polarized epithelial monolayer, providing a direct quantification of net ion transport. This is the definitive assay for validating CFTR rescue in Human Bronchial Epithelial (HBE) cells.
Experimental Logic

The protocol isolates CFTR-mediated


 current (

) by sequentially inhibiting confounding channels (ENaC) and stimulating CFTR.
  • Amiloride: Blocks Epithelial Sodium Channels (ENaC), nullifying

    
     absorption.[1][2] Remaining current is largely 
    
    
    
    driven.
  • Forskolin (Fsk): Elevates intracellular cAMP, phosphorylating the CFTR R-domain and opening the channel.

  • CFTRinh-172: Specifically inhibits CFTR.[1][2] The magnitude of the current drop (

    
    ) represents the specific CFTR-mediated chloride transport.
    
Protocol: Chronic Rescue & Acute Measurement

Reagents:

  • Culture Media: ALI (Air-Liquid Interface) differentiation media.

  • This compound Stock: 10 mM in DMSO.

  • Ussing Buffers: Krebs-Ringer Bicarbonate (KRB).

    • Basolateral: High

      
       (120 mM).
      
    • Apical: Low

      
       (creates a 
      
      
      
      gradient to amplify signal) or Symmetric
      
      
      (physiological).

Step-by-Step Workflow:

  • Pre-Incubation (The Corrector Step):

    • Differentiate primary HBE cells or CFBE41o- cells on Snapwell inserts for 3–4 weeks until TEER > 300

      
      .
      
    • 24 Hours Prior to Assay: Add This compound (3–10 µM) to the basolateral media.

    • Control: Add 0.1% DMSO vehicle to control wells.

    • Note: Do not wash off this compound immediately before mounting; keep it present if testing sustained occupancy, though standard protocol relies on the protein already being inserted in the membrane.

  • Chamber Assembly:

    • Mount inserts into Ussing chambers (e.g., Physiologic Instruments).[1]

    • Bathe both sides in KRB solution at 37°C, bubbled with 95%

      
       / 5% 
      
      
      
      to maintain pH 7.4.
    • Voltage clamp to 0 mV.[1][3][4] Compensate for fluid resistance.[4]

  • The Run (Acute Stimulation):

    • t=0 min: Record baseline

      
      .
      
    • t=5 min (Amiloride): Add 100 µM Amiloride (Apical). Wait for steady state (current drops).

    • t=10 min (Activation): Add 10 µM Forskolin (Both sides) + 50 µM IBMX (optional, to prevent cAMP degradation).

      • Observation: In this compound-treated cells, you will see a sharp increase in

        
         (representing rescued CFTR opening). Vehicle cells will show minimal response.
        
    • t=20 min (Potentiation - Optional): Add 1 µM Ivacaftor (Acute) to test synergy (this compound-rescued channels being potentiated).

    • t=30 min (Inhibition): Add 10 µM CFTRinh-172 (Apical).

    • Quantification: Calculate

      
       = Peak Current (Post-Fsk) - Baseline (Post-Inhibitor).
      
Data Visualization (DOT Diagram)

UssingChamberWorkflow Start HBE Cells (F508del/F508del) Incubation Chronic Incubation (24h + this compound) Start->Incubation Trafficking Rescue Mount Mount in Ussing Chamber (Voltage Clamp 0mV) Incubation->Mount Amiloride Add Amiloride (Block ENaC) Mount->Amiloride Baseline Forskolin Add Forskolin (Activate cAMP) Amiloride->Forskolin Stimulation Inhibitor Add CFTRinh-172 (Validate Specificity) Forskolin->Inhibitor Peak Current Readout Calculate Delta Isc (Measure of Rescue) Inhibitor->Readout Quantification

Figure 1: Workflow for measuring corrector efficacy of this compound using Short-Circuit Current (


).

Method B: YFP-Halide Quenching Assay (High Throughput)

For screening dose-response relationships or synergistic combinations, the YFP-halide assay is superior to Ussing chambers due to scalability.

Principle

This assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q). Fluorescence of this mutant YFP is quenched by Iodide (


) but not Chloride (

).
  • Cells are loaded with

    
    .[5][6]
    
  • CFTR is activated.[5][7]

  • 
     enters the cell via CFTR.[5][6][8]
    
  • YFP fluorescence decreases (quenches).[5]

  • Rate of Quench

    
    CFTR Activity .
    
Protocol

Cell Line: CFBE41o- or HEK293 stably expressing F508del-CFTR and YFP-H148Q.

  • Plating & Treatment:

    • Plate cells in 96-well or 384-well black-walled plates.

    • Incubate with This compound (0.1 nM – 10 µM) for 24 hours.

  • Assay Buffer Preparation:

    • Standard Buffer (High Cl-): 140 mM NaCl (Fluorescence is high).

    • Iodide Buffer (Activator): 140 mM NaI, plus 10 µM Forskolin .

  • Execution (FLIPR or Plate Reader):

    • Wash cells 3x with Standard Buffer (

      
      ).
      
    • Place in reader.[9] Measure baseline fluorescence (

      
      ).
      
    • Injection: Inject Iodide Buffer (

      
       + Fsk) into wells.
      
    • Kinetic Read: Measure fluorescence every 1–2 seconds for 60 seconds.

  • Analysis:

    • Normalize data:

      
      .
      
    • Fit to exponential decay:

      
      .
      
    • The slope (

      
      ) or % Quench at 20s is the metric for this compound efficacy.
      

Method C: Forskolin-Induced Swelling (FIS) in Organoids

This technique is critical for "theratyping"—predicting patient-specific responses. Rectal organoids from CF patients are 3D structures with the apical membrane facing the lumen.

Principle

When CFTR is activated by Forskolin,


 is secreted into the organoid lumen. Water follows osmotically, causing the organoid to swell.
  • F508del Organoids: No swelling (CFTR is degraded).

  • This compound Treated: CFTR reaches the membrane -> Forskolin triggers transport -> Organoids Swell .

Protocol
  • Culture: Grow patient-derived rectal organoids in Matrigel drops.

  • Incubation:

    • Add This compound (3 µM) to the culture media for 24 hours.

    • Stain with Calcein Green (30 min) to visualize viable organoids (makes image analysis easier).

  • Stimulation:

    • Add Forskolin (0.1 – 5 µM) to the media.

  • Imaging:

    • Live-cell confocal or fluorescence microscopy.

    • Capture images every 10 minutes for 60 minutes.

  • Quantification:

    • Use automated software (e.g., ImageJ) to measure Total Organoid Surface Area (SA).

    • Calculate AUC (Area Under the Curve) of relative size increase (

      
      ).
      

Summary of Expected Data

MetricUntreated (F508del)This compound TreatedInterpretation
Ussing

< 2 µA/cm²> 10 µA/cm²Significant rescue of anion transport.
YFP Quench Rate Slow / FlatFast DecayHigh permeability to Iodide.
Organoid Swelling No Change120–150% Size IncreaseFunctional restoration of fluid secretion.

Mechanistic Signaling Pathway

The following diagram illustrates how this compound intervenes in the CFTR biogenesis pathway compared to potentiators.

CFTR_Pathway Gene CFTR Gene (F508del) ER Endoplasmic Reticulum (Folding Checkpoint) Gene->ER Translation Degradation Proteasomal Degradation (Nonsense-Mediated) ER->Degradation Misfolded (Untreated) Golgi Golgi Apparatus (Glycosylation) ER->Golgi Rescued Trafficking Membrane Apical Membrane (Ion Channel) Golgi->Membrane Insertion Cl_Transport Chloride (Cl-) Transport Membrane->Cl_Transport Gating This compound This compound (VX-440) (Corrector: Stabilizes Folding) This compound->ER Binds Immature Protein Ivacaftor Ivacaftor (VX-770) (Potentiator: Increases Po) Ivacaftor->Membrane Binds Mature Channel

Figure 2: Mechanism of Action. This compound acts at the ER level to prevent degradation, while potentiators act at the membrane.

References

  • Vertex Pharmaceuticals. (2019).[10] Phase 2 Data for VX-440 (this compound) in Combination with Tezacaftor and Ivacaftor.[9][11] New Drug Approvals. Link

  • Clancy, J. P., et al. (2019). CFTR modulator theratyping: Current status, gaps and future directions.[9] Journal of Cystic Fibrosis. Link

  • Galietta, L. J., et al. (2001). Novel CFTR chloride channel activators identified by screening of combinatorial libraries using a fluorescence-based assay. Journal of Biological Chemistry. Link

  • Dekkers, J. F., et al. (2013). A functional CFTR assay using primary cystic fibrosis intestinal organoids. Nature Medicine. Link

  • Li, H., et al. (2017). Ussing Chamber Electrophysiology for CFTR Function. Methods in Molecular Biology. Link

  • ClinicalTrials.gov. Study Evaluating the Safety and Efficacy of VX-440 Combination Therapy in Subjects With Cystic Fibrosis (NCT02951182).Link[12]

Sources

Application Note: A Western Blotting Protocol for Assessing F508del-CFTR Correction by Lumacaftor (VX-809)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Root Cause of Cystic Fibrosis

Cystic Fibrosis (CF) is a life-shortening autosomal recessive disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene.[1] The CFTR protein is a cAMP-activated chloride and bicarbonate channel found in the apical membrane of epithelial cells, crucial for maintaining ion and water balance across cell surfaces.[2] The most prevalent mutation, occurring in approximately 70% of CF patients, is the deletion of a single phenylalanine residue at position 508 (F508del).[1]

This deletion causes the CFTR protein to misfold within the endoplasmic reticulum (ER). Cellular quality control mechanisms recognize the misfolded protein and target it for premature degradation by the proteasome, preventing it from trafficking to the plasma membrane.[2] This results in a severe reduction or absence of functional CFTR channels at the cell surface.[3]

A class of therapeutic compounds known as "correctors" aims to address this underlying trafficking defect. These molecules bind to the misfolded F508del-CFTR protein, stabilizing its conformation and allowing it to bypass ER quality control.[4][5] One of the first and most-studied correctors is Lumacaftor (VX-809) . By facilitating the proper folding of F508del-CFTR, Lumacaftor promotes its transport through the Golgi apparatus to the cell surface, thereby increasing the density of channels at the plasma membrane.[3][5][6]

A clarification on terminology: This protocol focuses on Lumacaftor (VX-809) as the exemplary CFTR corrector, a compound widely characterized in foundational CF research. The term "Olacaftor" as specified in the topic is not a recognized standalone CFTR modulator; this guide proceeds under the assumption that Lumacaftor or a similar corrector molecule is the intended subject of analysis.

Principle of the Assay: Visualizing CFTR Maturation

The efficacy of a CFTR corrector can be directly visualized and quantified using Western blotting. This technique exploits the changes in CFTR's glycosylation state as it transits through the secretory pathway.

  • Band B (Immature Form): As CFTR is synthesized and folded in the ER, it undergoes core glycosylation. This immature, ER-resident form of CFTR migrates as a distinct band of approximately 145-160 kDa on an SDS-PAGE gel, referred to as "Band B".[7][8] In untreated cells expressing F508del-CFTR, this is the predominant or sole band detected, as the protein is trapped and degraded from the ER.[7]

  • Band C (Mature Form): Upon successful folding and exit from the ER, CFTR moves to the Golgi apparatus, where its oligosaccharide chains are extensively modified, resulting in complex glycosylation. This fully mature, post-Golgi form of CFTR has a higher molecular weight and migrates as a broader, more diffuse band between 170-180 kDa, known as "Band C".[7][9][10] The appearance and intensity of Band C are direct indicators of successful protein trafficking.[10]

Therefore, the primary endpoint of this assay is to observe a Lumacaftor-dependent shift from Band B to Band C . The degree of correction is often expressed as the ratio of mature CFTR to total CFTR (Band C / [Band B + Band C]), which can be quantified using densitometry.[8]

CFTR_Correction_Mechanism cluster_ER Endoplasmic Reticulum (ER) cluster_Golgi Golgi Apparatus cluster_Degradation Degradation Pathway cluster_Membrane Plasma Membrane F508del_misfolded F508del-CFTR (Misfolded, Band B) F508del_corrected F508del-CFTR (Corrected Fold, Band B) F508del_misfolded->F508del_corrected Correction Proteasome Proteasome F508del_misfolded->Proteasome ER-Associated Degradation (ERAD) CFTR_mature Mature CFTR (Complex Glycosylation, Band C) F508del_corrected->CFTR_mature Trafficking & Maturation CFTR_channel Functional CFTR Channel CFTR_mature->CFTR_channel Insertion Ribosome Ribosome Ribosome->F508del_misfolded Synthesis & Core Glycosylation Lumacaftor Lumacaftor (VX-809) Lumacaftor->F508del_misfolded Binds & Stabilizes

Caption: Mechanism of Lumacaftor-mediated F508del-CFTR correction.

Experimental Design & Controls

A robust experiment requires appropriate controls to validate the results:

  • Vehicle Control: F508del-CFTR expressing cells treated with the same concentration of DMSO used to dissolve Lumacaftor. This is the negative control and should primarily show Band B.

  • Test Condition: F508del-CFTR expressing cells treated with Lumacaftor. This group is expected to show the appearance of Band C.

  • Positive Control (Optional but Recommended): A cell line expressing wild-type (WT) CFTR, such as the isogenic WT-CFTR CFBE41o- line.[11] This control should predominantly show Band C and confirms that the antibody and system can detect mature CFTR.

Western_Blot_Workflow cluster_culture Cell Culture & Treatment cluster_biochem Biochemistry cluster_blotting Western Blotting cluster_analysis Data Analysis A1 Seed CFBE41o- (F508del) cells in multi-well plates A2 Treat with Vehicle (DMSO) or Lumacaftor (e.g., 5µM) A1->A2 A3 Incubate for 24-48 hours A2->A3 B1 Wash cells with ice-cold PBS A3->B1 B2 Lyse cells in RIPA buffer + Protease Inhibitors B1->B2 B3 Quantify protein concentration (e.g., BCA Assay) B2->B3 B4 Prepare lysates in Laemmli buffer (NO BOILING - 37°C incubation) B3->B4 C1 Load equal protein amounts on a 4-15% gradient gel B4->C1 C2 Perform SDS-PAGE C1->C2 C3 Transfer proteins to PVDF membrane C2->C3 C4 Block membrane (e.g., 5% milk) C3->C4 C5 Incubate with Primary Ab (anti-CFTR) C4->C5 C6 Incubate with HRP-Secondary Ab C5->C6 C7 Detect with ECL substrate C6->C7 D1 Image chemiluminescent signal C7->D1 D2 Identify Band B (~150 kDa) and Band C (~175 kDa) D1->D2 D3 Perform densitometry analysis (Calculate C / [B+C] ratio) D2->D3

Caption: Overall experimental workflow for CFTR Western blotting.

Materials & Reagents

Reagent / MaterialRecommended Source (Example)Notes
Cell Line CFBE41o- cells stably expressing F508del-CFTRA widely used human bronchial epithelial model.[11][12]
Corrector Compound Lumacaftor (VX-809)Prepare a concentrated stock (e.g., 10 mM) in DMSO.
Cell Culture Media MEM, 10% FBS, 1% Pen/Strep, 2 mM L-GlnStandard culture medium.
Lysis Buffer RIPA BufferStrong buffer suitable for membrane proteins.[13][14]
Inhibitors Protease Inhibitor CocktailEssential to prevent protein degradation during lysis.[13]
Protein Assay BCA Protein Assay KitFor accurate quantification and equal loading.[13]
SDS-PAGE Gels 4-15% Tris-Glycine Gradient GelsResolves high MW proteins like CFTR effectively.[15]
Transfer Membrane PVDF Membrane, 0.45 µmRecommended for proteins >20 kDa.
Blocking Buffer 5% (w/v) non-fat dry milk in TBST
Primary Antibody Anti-CFTR, mouse monoclonal (e.g., clone MM13-4) or rabbit polyclonalMultiple vendors available.[1][16] Validate for WB.
Secondary Antibody HRP-conjugated anti-mouse or anti-rabbit IgGMatch to the primary antibody host species.
Detection Substrate Enhanced Chemiluminescence (ECL) SubstrateFor visualizing HRP activity.
Loading Control Ab Anti-Actin or Anti-TubulinTo confirm equal protein loading across lanes.

Detailed Step-by-Step Protocol

Part A: Cell Culture and Lumacaftor Treatment
  • Cell Seeding: Culture CFBE41o- (F508del) cells according to standard protocols. Seed cells into 6-well plates at a density that will result in 80-90% confluency at the time of harvest.

  • Treatment: Once cells reach the target confluency, replace the medium with fresh medium containing either:

    • Vehicle Control: DMSO (at a final concentration matching the Lumacaftor-treated wells, typically ≤0.1%).

    • Corrector: Lumacaftor at the desired final concentration (e.g., 3-5 µM).[17]

  • Incubation: Return plates to a 37°C, 5% CO₂ incubator for 24 to 48 hours. A 48-hour incubation period is often used to allow for sufficient rescue and trafficking of the F508del-CFTR protein.[17]

Part B: Cell Lysis and Protein Quantification
  • Cell Harvest: Place the 6-well plates on ice. Aspirate the culture medium and wash the cell monolayer twice with 1 mL of ice-cold PBS.

  • Lysis: Add 150-200 µL of ice-cold RIPA buffer, freshly supplemented with a protease inhibitor cocktail, to each well.

  • Scraping: Scrape the cells off the plate using a cell lifter and transfer the resulting lysate to a pre-chilled microcentrifuge tube.

  • Solubilization: Incubate the lysates on a rotator at 4°C for 30 minutes to ensure complete lysis.[13]

  • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.[13]

  • Quantification: Carefully transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay, following the manufacturer’s instructions.

Part C: SDS-PAGE and Immunoblotting
  • Sample Preparation: In a new tube, combine a volume of lysate equivalent to 20-30 µg of total protein with 2x Laemmli sample buffer.[9][13]

    • CRITICAL STEP: Do NOT boil the samples. Boiling can cause large, multi-pass transmembrane proteins like CFTR to aggregate, preventing them from entering the gel. Instead, incubate the samples at 37°C for 30-45 minutes.[13]

  • Gel Electrophoresis: Load the prepared samples into the wells of a 4-15% Tris-Glycine gradient gel. Include a molecular weight marker. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane according to standard wet or semi-dry transfer protocols. A longer transfer time or higher voltage may be necessary for a large protein like CFTR.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk in TBST (Tris-Buffered Saline with 0.1% Tween-20) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-CFTR antibody diluted in blocking buffer (e.g., 1:1000) overnight at 4°C with gentle agitation.[2]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Immediately acquire the chemiluminescent signal using a digital imager. Use multiple exposure times to ensure the signal is within the linear range for quantification.

Data Interpretation and Expected Results

The resulting immunoblot should allow for clear visualization of CFTR correction.

Lane / ConditionExpected CFTR BandsInterpretation
1. WT-CFTR Control Strong Band C (~175 kDa), faint or no Band B.Represents fully mature, wild-type CFTR.
2. F508del (Vehicle) Strong Band B (~150 kDa), no Band C.Misfolded F508del-CFTR is trapped in the ER.
3. F508del + Lumacaftor Persistent Band B, clear appearance of Band C.Lumacaftor has rescued the trafficking defect.

Analysis:

  • Visual Assessment: A successful experiment will show a new Band C in the Lumacaftor-treated lane that is absent in the vehicle control lane.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ) to perform densitometry. Measure the integrated density of Band B and Band C for each lane. Calculate the maturation efficiency as the ratio of Band C / (Band B + Band C) . A significant increase in this ratio upon Lumacaftor treatment demonstrates corrector efficacy.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
No CFTR Signal Insufficient protein load; Poor transfer of high MW protein; Inactive antibody.Increase protein load to 50 µg. Optimize transfer conditions (time, voltage). Run a positive control (WT-CFTR lysate) to verify antibody function.
Signal Only at Top of Gel Protein aggregation due to boiling.Never boil CFTR samples. Incubate at 37°C for 30-45 min prior to loading.[13]
High Background Insufficient blocking; Antibody concentration too high.Increase blocking time to 1.5 hours. Titrate primary antibody concentration. Add an extra wash step.
Weak Band C Signal Insufficient treatment time or concentration; Low expression level.Optimize Lumacaftor concentration and incubation time (try a time course from 24-72h). Use a cell line engineered to overexpress F508del-CFTR.[18]

References

  • MDPI. (n.d.). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. Available from: [Link]

  • University of Oxford. (n.d.). CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium. Department of Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Lumacaftor-rescued F508del-CFTR has a modified bicarbonate permeability. PubMed. Available from: [Link]

  • National Center for Biotechnology Information. (2015). Lumacaftor/Ivacaftor Treatment of Patients with Cystic Fibrosis Heterozygous for F508del-CFTR. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). CFTR mutations altering CFTR fragmentation. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Lumacaftor inhibits channel activity of rescued F508del cystic fibrosis transmembrane conductance regulator. PMC. Available from: [Link]

  • Frontiers. (2023, January 26). Changes in cystic fibrosis transmembrane conductance regulator protein expression prior to and during elexacaftor-tezacaftor-ivacaftor therapy. Available from: [Link]

  • YouTube. (2022, March 17). Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. Available from: [Link]

  • National Center for Biotechnology Information. (2023, February 20). Vx-809, a CFTR Corrector, Acts through a General Mechanism of Protein Folding and on the Inflammatory Process. PubMed. Available from: [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Available from: [Link]

  • National Center for Biotechnology Information. (2022, June 16). CFTR Rescue by Lumacaftor (VX-809) Induces an Extensive Reorganization of Mitochondria in the Cystic Fibrosis Bronchial Epithelium. PMC. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Quantitative Proteomic Profiling Reveals Differentially Regulated Proteins in Cystic Fibrosis Cells. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Characterization of CFTR protein expression. (A) Western blot of total.... Available from: [Link]

  • PNAS. (n.d.). CFTR protein expression in primary and cultured epithelia. Available from: [Link]

  • CFTR Antibody Distribution Program. (n.d.). Western Blot. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Unravelling the Regions of Mutant F508del-CFTR More Susceptible to the Action of Four Cystic Fibrosis Correctors. Available from: [Link]

  • PubMed. (2022, July 6). Multi-omic comparisons between CFBE41o- cells stably expressing wild-type CFTR and F508del-mutant CFTR. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). CFTR Expression Regulation by the Unfolded Protein Response. PMC. Available from: [Link]

  • ResearchGate. (n.d.). Towards an in vitro model of cystic fibrosis small airway epithelium: Characterisation of the human bronchial epithelial cell line CFBE41o-. Available from: [Link]

  • Fivephoton Biochemicals. (n.d.). Transmembrane Protein Extraction Reagent (tmPER-200; Plasma Protein Isolation). Available from: [Link]

  • CFTR Antibody Distribution Program. (n.d.). CFTR Antibody Distribution Program. Available from: [Link]

  • National Center for Biotechnology Information. (2012, March 10). Expression and Purification of the Cystic Fibrosis Transmembrane Conductance Regulator Protein in Saccharomyces cerevisiae. PMC. Available from: [Link]

  • PubMed. (n.d.). Isolation of CF cell lines corrected at DeltaF508-CFTR locus by SFHR-mediated targeting. Available from: [Link]

Sources

A Researcher's Guide to Sourcing and Handling Olacaftor (VX-440) for Laboratory Investigations

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the sourcing, handling, and laboratory application of Olacaftor (also known as VX-440), a key corrector of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This guide moves beyond a simple recitation of protocols to offer in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical utility.

Introduction to this compound: A Next-Generation CFTR Corrector

Cystic Fibrosis (CF) is a monogenic disorder caused by mutations in the CFTR gene, which encodes for an anion channel critical for maintaining fluid and electrolyte balance across epithelial surfaces. The most common mutation, F508del, results in a misfolded CFTR protein that is prematurely degraded and fails to traffic to the plasma membrane.[1] this compound (VX-440) is a next-generation CFTR corrector designed to address this primary defect.[2] It functions by aiding in the proper folding and processing of the F508del-CFTR protein within the endoplasmic reticulum, thereby increasing the amount of functional CFTR that can be trafficked to the cell surface.[3][4] This corrective action is often synergistic with other CFTR modulators, such as potentiators, which enhance the channel's opening probability once it is at the cell membrane.

Below is a diagram illustrating the mechanism of action of CFTR correctors like this compound.

CFTR_Corrector_Mechanism cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Misfolded F508del-CFTR Misfolded F508del-CFTR Correctly Folded CFTR Correctly Folded CFTR Misfolded F508del-CFTR->Correctly Folded CFTR This compound-mediated Correction Proteasomal Degradation Proteasomal Degradation Misfolded F508del-CFTR->Proteasomal Degradation Default Pathway This compound This compound This compound->Misfolded F508del-CFTR Processing & Trafficking Processing & Trafficking Correctly Folded CFTR->Processing & Trafficking Plasma Membrane Plasma Membrane Processing & Trafficking->Plasma Membrane Insertion

Caption: Mechanism of this compound as a CFTR Corrector.

Sourcing and Quality Control of this compound

For reliable and reproducible experimental outcomes, sourcing high-purity this compound is paramount. Several reputable chemical suppliers offer this compound for research purposes. When selecting a supplier, it is crucial to obtain and scrutinize the Certificate of Analysis (CoA) for each batch.

Key Parameters to Verify on the Certificate of Analysis:

ParameterRecommended SpecificationRationale
Identity Confirmed by ¹H-NMR and/or Mass SpectrometryEnsures the compound is indeed this compound.
Purity ≥98% (typically by HPLC)Minimizes the influence of impurities on experimental results.
Appearance White to off-white solidA visual check for consistency.
Solubility Soluble in DMSO (e.g., ≥ 50 mg/mL)Confirms the compound can be prepared in a suitable stock solution for biological assays.
CAS Number 1897384-89-2A unique identifier for the chemical substance.

Reputable Suppliers (for research use only):

  • MedChemExpress[2]

  • CymitQuimica[5]

  • Targetmol

Note: This is not an exhaustive list and endorsement of any specific supplier is not implied. Researchers should conduct their own due diligence.

Handling and Storage Protocols

Proper handling and storage are critical to maintain the integrity and activity of this compound.

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated stock solutions in a chemical fume hood to avoid inhalation.

  • Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6]

Storage Conditions:

FormStorage TemperatureDurationNotes
Solid Powder -20°C or -80°CLong-termProtect from light and moisture.
DMSO Stock Solution -20°CUp to 1 month[2]Aliquot to avoid repeated freeze-thaw cycles.
DMSO Stock Solution -80°CUp to 6 months[2]Preferred for longer-term storage.

Preparation of this compound Stock Solutions

The primary solvent for this compound is Dimethyl Sulfoxide (DMSO).

Protocol for 10 mM Stock Solution in DMSO:

  • Calculation: this compound has a molecular weight of 539.67 g/mol . To prepare a 10 mM stock solution, weigh out 5.4 mg of this compound.

  • Dissolution: Add 1 mL of high-purity, anhydrous DMSO to the weighed this compound.

  • Mixing: Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or sonication can aid in dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.

In-Vitro Assessment of this compound Activity

The primary function of this compound is to increase the amount of mature, functional CFTR protein at the cell surface. This can be assessed using several in-vitro assays. The human bronchial epithelial cell line CFBE41o-, which is homozygous for the F508del mutation, is a commonly used and relevant cell model.[7]

Western Blotting for CFTR Protein Expression

This assay is used to visualize the different glycosylated forms of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the ER, while the mature, complex-glycosylated form (Band C) has trafficked through the Golgi apparatus and is indicative of successful correction.[8] An increase in the Band C to Band B ratio upon treatment with this compound signifies its corrector activity.

Protocol:

  • Cell Culture and Treatment:

    • Culture CFBE41o- cells to confluence.

    • Treat the cells with the desired concentration of this compound (or vehicle control) for 24-48 hours.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Sample Preparation:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer.

    • Heat the samples at 37°C for 15 minutes. Do not boil , as this can cause CFTR to aggregate.

  • SDS-PAGE and Transfer:

    • Run the samples on a 6% Tris-Glycine SDS-PAGE gel.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for CFTR overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Western_Blot_Workflow Cell Culture & Treatment Cell Culture & Treatment Cell Lysis Cell Lysis Cell Culture & Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Sample Preparation Sample Preparation Protein Quantification->Sample Preparation SDS-PAGE SDS-PAGE Sample Preparation->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Western Blotting Workflow for CFTR Analysis.

Ussing Chamber Assay for CFTR-Mediated Ion Transport

The Ussing chamber is the gold standard for measuring ion transport across epithelial monolayers.[8] This assay directly assesses the function of CFTR channels that have reached the cell surface. An increase in the forskolin-stimulated, CFTR-inhibitor-sensitive short-circuit current (Isc) in this compound-treated cells indicates successful correction and functional rescue.

Protocol:

  • Cell Culture:

    • Plate CFBE41o- cells on permeable supports (e.g., Transwell inserts) and culture at an air-liquid interface to promote differentiation and polarization.

  • Treatment:

    • Treat the differentiated monolayers with this compound (or vehicle) for 24-48 hours.

  • Ussing Chamber Setup:

    • Mount the permeable supports in the Ussing chamber with Krebs-bicarbonate Ringer solution on both the apical and basolateral sides, maintained at 37°C and gassed with 95% O₂/5% CO₂.

  • Measurement of Short-Circuit Current (Isc):

    • Clamp the transepithelial voltage to 0 mV and continuously record the Isc.

    • Baseline: Allow the baseline Isc to stabilize.

    • ENaC Inhibition: Add amiloride to the apical chamber to block the epithelial sodium channel (ENaC).

    • CFTR Activation: Add forskolin (an adenylyl cyclase activator) and IBMX (a phosphodiesterase inhibitor) to the apical chamber to activate CFTR.

    • CFTR Potentiation (Optional): Add a CFTR potentiator like ivacaftor to the apical chamber to maximize channel opening.

    • CFTR Inhibition: Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-dependent.

  • Data Analysis:

    • Calculate the change in Isc in response to the CFTR activators and inhibitors. Compare the results between this compound-treated and control cells.

Iodide Efflux Assay

This is a cell-based functional assay that measures CFTR-dependent anion transport.[5] It is a more high-throughput alternative to the Ussing chamber assay.

Protocol:

  • Cell Culture and Treatment:

    • Culture CFBE41o- cells in 96-well plates and treat with this compound (or vehicle) for 24-48 hours.

  • Iodide Loading:

    • Wash the cells with a chloride-free buffer.

    • Load the cells with an iodide-containing buffer for 1 hour at 37°C.

  • Efflux Measurement:

    • Wash the cells rapidly with iodide-free buffer.

    • Add an iodide-free buffer containing a CFTR agonist cocktail (e.g., forskolin and IBMX) to stimulate iodide efflux through CFTR channels.

    • At specific time points, collect the extracellular buffer.

  • Iodide Quantification:

    • Measure the iodide concentration in the collected samples using an iodide-selective electrode.

  • Data Analysis:

    • Calculate the rate of iodide efflux and compare the rates between this compound-treated and control cells.

Conclusion

This compound is a powerful tool for investigating the correction of F508del-CFTR. By carefully sourcing high-purity compound and adhering to proper handling and storage procedures, researchers can ensure the integrity of their experiments. The in-vitro assays described in this guide provide a robust framework for characterizing the activity of this compound and other CFTR correctors, ultimately contributing to the development of novel therapies for Cystic Fibrosis.

References

  • Boinot, C., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo. International Journal of Molecular Sciences, 23(3), 1355.
  • Cellagen Technology. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Cystic Fibrosis Foundation. (n.d.). How CFTR Modulators Work for People With One F508del Mutation. Retrieved from [Link]

  • Cystic Fibrosis Foundation. (n.d.). CFTR Assays. Retrieved from [Link]

  • HHMI BioInteractive. (2018, April 19). Cystic Fibrosis Mechanism and Treatment [Video]. YouTube. [Link]

  • New Drug Approvals. (2019, March 1). This compound, VX 440. Retrieved from [Link]

  • Pharmacology 2022. (2023, February 13). CFTR Modulators for Cystic Fibrosis + Closing Remarks & Prizes of Pharmacology 2022 [Video]. YouTube. [Link]

  • Physiologic Instruments. (2025, August 12). Complete Ussing Chamber Guide. Retrieved from [Link]

  • UNC CFTR Antibody Distribution Program. (n.d.). Western Blot. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Replicating CFTR Potentiator Clinical Trial Results In Vitro

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers Working with Compounds like Olacaftor

Welcome to the technical support center for researchers investigating cystic fibrosis transmembrane conductance regulator (CFTR) potentiators. This guide is designed to provide in-depth troubleshooting and practical advice for overcoming the common challenges encountered when trying to replicate the clinical efficacy of compounds like this compound in a laboratory setting. As Senior Application Scientists, we understand the nuances that can lead to discrepancies between in vivo outcomes and in vitro data. This resource synthesizes our expertise to help you navigate these complexities.

It's important to note that while "this compound" was evaluated in Phase 2 clinical trials, its development was discontinued.[1] However, the principles of studying CFTR potentiators remain the same. This guide will use the well-characterized potentiator Ivacaftor as a primary example to illustrate key concepts and troubleshooting strategies that are broadly applicable to this class of molecules.

Understanding the In Vitro to In Vivo Gap

A promising result in a clinical trial that is difficult to reproduce in the lab can be frustrating. This discrepancy often arises because in vitro systems, while powerful, cannot fully replicate the complex environment of the human body.[2][3][4] Factors such as drug metabolism, interactions with other cellular pathways, and the intricate three-dimensional structure of tissues all play a role in a drug's ultimate effect.[4][5]

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have about setting up your in vitro experiments for CFTR potentiators.

Q1: What is the fundamental mechanism of action for a CFTR potentiator like this compound or Ivacaftor?

A1: CFTR potentiators are a class of drugs that work by increasing the channel open probability (or gating) of the CFTR protein at the cell surface.[6][7] In many CF-causing mutations, the CFTR protein is present on the cell membrane but does not open and close properly to allow chloride ions to flow through.[8] Potentiators bind to the CFTR protein and essentially "prop the gate open," restoring chloride transport.[8][9] This mechanism is distinct from CFTR "correctors," which help misfolded CFTR proteins traffic to the cell surface.[6][8]

Q2: Which in vitro models are best suited for studying this compound's activity?

A2: The choice of in vitro model is critical and depends on the specific research question. Here's a breakdown of common models:

Model System Advantages Disadvantages Best For
Primary Human Bronchial Epithelial (HBE) Cells "Gold-standard" model, physiologically relevant, native CFTR expression.[10]Limited availability of specific genotypes, cumbersome culture conditions, inter-subject variability.[11]Validating drug efficacy in a native context.[10]
Immortalized Human Bronchial Epithelial (e.g., CFBE41o-) Cells Readily available, consistent genetic background.May not fully recapitulate primary cell physiology, potential for genetic drift with high passage number.[12][13]High-throughput screening, mechanistic studies.
Fischer Rat Thyroid (FRT) Cells "Workhorse" for drug discovery, extensively used for CFTR studies, allows for stable expression of specific CFTR mutations.[10]Non-human origin, lacks the complex cellular environment of airway epithelia.Studying the direct effect of compounds on specific CFTR variants.[10][14]
Patient-Derived Organoids (Intestinal or Airway) 3D structure, reflects patient-specific drug responses, powerful for personalized medicine.[15][16]Expensive and labor-intensive culture, can be challenging to scale for high-throughput screening.[15]Predicting individual patient response to modulators.[15]

Q3: What are the key functional assays to measure this compound's potentiation of CFTR?

A3: Several assays can quantify CFTR function. The two most common are:

  • Ussing Chamber: Considered the gold standard for measuring ion transport across an epithelial monolayer.[15][17] It directly measures the short-circuit current (Isc), which is proportional to the net ion flow.

  • Forskolin-Induced Swelling (FIS) Assay: Primarily used with organoids. Activation of CFTR by forskolin leads to chloride and subsequent water influx into the organoid lumen, causing them to swell.[18] The degree of swelling is a measure of CFTR activity.[18][19]

Troubleshooting Guide: When In Vitro Results Don't Match Clinical Data

This section is designed as a decision-making tool to help you diagnose and resolve common experimental issues.

Problem 1: Low or No Potentiation of CFTR Activity

You're treating your cells with this compound, but you're not seeing the expected increase in CFTR-mediated current in your Ussing chamber or swelling in your organoids.

Q: My cells are not responding to forskolin stimulation, even without my compound. What's wrong?

A: This indicates a fundamental issue with your cell model or assay setup.

  • Check Cell Viability and Confluence: Ensure your cells are healthy and have formed a confluent monolayer (for Ussing chamber) or mature organoids. For primary HBE cells, this can take 21 days or more in air-liquid interface (ALI) culture.[20]

  • Verify CFTR Expression: Confirm that your chosen cell model expresses the target CFTR mutation. For cell lines, high passage numbers can lead to decreased protein expression.[21][22] It's advisable to use cells at a lower passage number.

  • Confirm Reagent Activity: Prepare fresh solutions of forskolin and other activators. Forskolin is an activator of adenylyl cyclase, which increases intracellular cAMP and subsequently activates CFTR.[23]

Q: My cells respond to forskolin, but this compound has no additional effect. Why?

A: This suggests an issue with the compound itself or its interaction with the specific CFTR variant.

  • Compound Concentration and Stability: Verify the concentration and integrity of your this compound stock. Consider performing a dose-response curve to ensure you're using an optimal concentration.

  • Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to and sequester drugs, reducing their effective concentration. Consider reducing the serum concentration or using a serum-free medium during the experiment.

  • Off-Target Effects: In vitro, high concentrations of a drug can sometimes have off-target effects that might interfere with the expected potentiation.

  • Mutation-Specific Efficacy: The efficacy of a potentiator can vary significantly between different CFTR mutations.[14] Ensure that this compound is expected to be effective for the mutation you are studying.

Problem 2: High Variability and Poor Reproducibility

Q: My Ussing chamber readings are fluctuating wildly. How can I stabilize them?

A: Ussing chamber experiments require precision.

  • Stable Baseline: Ensure a stable baseline reading before adding any compounds. This indicates that the epithelial monolayer is intact and equilibrated.

  • Proper Chamber Assembly: Check for leaks or air bubbles in the Ussing chamber, which can affect resistance and current measurements.

  • Consistent Buffers and Temperature: Use freshly prepared, pre-warmed buffers to maintain physiological conditions (37°C).

Q: My organoid swelling is not uniform. What could be the cause?

A: Organoid assays can have inherent variability.

  • Organoid Size and Maturity: Select organoids of a consistent size and developmental stage for your experiments. Pre-swollen organoids due to high residual CFTR function can limit the assessment of modulator rescue.[15]

  • Image Analysis: Use a standardized and objective method for quantifying organoid area to minimize user bias. Software like ImageJ can be used for this purpose.[19]

Visualizing the Workflow and Concepts

To aid in understanding, the following diagrams illustrate key processes.

G cluster_intracellular Intracellular CFTR CFTR Protein (Gating Mutation) Cl_out Chloride Ions CFTR->Cl_out This compound This compound (Potentiator) This compound->CFTR Binds to CFTR ATP ATP ATP->CFTR Provides energy for gating Cl_in Chloride Ions Cl_in->CFTR Chloride Efflux

Caption: Mechanism of this compound as a CFTR Potentiator.

G start Start: Low/No Potentiation Observed q1 Is there a response to Forskolin alone? start->q1 check_cells Troubleshoot Basal System: 1. Check cell viability/confluence. 2. Verify CFTR expression (low passage #). 3. Confirm reagent activity. q1->check_cells No q2 Is the this compound concentration optimal? q1->q2 Yes a1_yes Yes a1_no No dose_response Perform dose-response curve. Verify compound integrity. q2->dose_response No q3 Are serum proteins interfering? q2->q3 Yes a2_yes Yes a2_no No reduce_serum Reduce serum concentration or use serum-free media for experiment. q3->reduce_serum Yes end_issue Potential issue with mutation-specific efficacy or off-target effects. q3->end_issue No a3_yes Yes a3_no No

Caption: Troubleshooting Decision Tree for Low Potentiation.

Protocols

Protocol 1: Ussing Chamber Assay for CFTR Potentiation

This protocol outlines the steps for assessing the potentiation of CFTR function in polarized epithelial cells (e.g., HBE or CFBE cells) grown on permeable supports.

Materials:

  • Ussing Chamber System

  • Polarized epithelial cells cultured on permeable supports

  • Ringer's solution (pre-warmed to 37°C)

  • Amiloride (to block epithelial sodium channels, ENaC)

  • Forskolin (to activate CFTR)

  • This compound (or other potentiator)

  • CFTR inhibitor (e.g., CFTRinh-172)

Procedure:

  • Mounting: Carefully mount the permeable support with the cell monolayer in the Ussing chamber, ensuring a tight seal.

  • Equilibration: Add pre-warmed Ringer's solution to both the apical and basolateral chambers and allow the system to equilibrate for 15-20 minutes until a stable baseline short-circuit current (Isc) is achieved.

  • ENaC Inhibition: Add amiloride to the apical chamber to block sodium absorption through ENaC. The Isc will decrease to a new, stable baseline.[15]

  • CFTR Activation: Add forskolin to the apical chamber to raise intracellular cAMP levels and activate CFTR. An increase in Isc indicates CFTR-mediated chloride secretion.

  • Potentiator Addition: Once the forskolin-stimulated current is stable, add this compound to the apical chamber. A further, sustained increase in Isc demonstrates the potentiating effect of the compound.

  • CFTR Inhibition: To confirm that the observed current is indeed CFTR-specific, add a CFTR inhibitor to the apical chamber. The Isc should decrease significantly.[15]

Protocol 2: Forskolin-Induced Swelling (FIS) Assay in Intestinal Organoids

This protocol is for quantifying CFTR function in patient-derived intestinal organoids.

Materials:

  • Mature intestinal organoids in Matrigel

  • Culture medium or Krebs-Ringer Bicarbonate (KBR) buffer[19]

  • Forskolin (typically 10 µM final concentration)[19]

  • This compound (or other potentiator)

  • Live-cell imaging system

Procedure:

  • Plating: Plate mature organoids in Matrigel on a suitable imaging plate (e.g., 96-well plate).

  • Pre-incubation: If testing a potentiator, pre-incubate the organoids with this compound for the desired time (e.g., 1-3 hours).

  • Baseline Imaging: Acquire baseline brightfield images (Time = 0) of the organoids.

  • Stimulation: Add forskolin (and this compound, if not pre-incubated) to the wells.

  • Time-Lapse Imaging: Image the organoids at regular intervals (e.g., every 20 minutes) for up to 2 hours.[19]

  • Analysis: Quantify the change in the cross-sectional area of the organoids over time relative to the baseline. The area under the curve (AUC) is a common metric for CFTR activity.[18]

This guide provides a framework for addressing the common hurdles in translating CFTR modulator clinical data to the benchtop. By systematically evaluating your cell models, assays, and experimental conditions, you can enhance the reliability and reproducibility of your in vitro findings.

References

  • Vertex Pharmaceuticals. (n.d.). Clinical Mechanism of the Cystic Fibrosis Transmembrane Conductance Regulator Potentiator Ivacaftor in G551D-mediated Cystic Fibrosis - PMC. National Center for Biotechnology Information.
  • Farkas, S. M. (2020). Elexacaftor-Tezacaftor-Ivacaftor: The First Triple-Combination Cystic Fibrosis Transmembrane Conductance Regulator Modulating Therapy - PMC. National Institutes of Health.
  • Mechanism of Action of Ivacaftor and Lumacaftor in Cystic Fibrosis. (2022). YouTube.
  • NC3Rs. (n.d.). Development of an in vitro model to dissect the mechanism of fungal persistence in the cystic fibrosis lung.
  • Laselva, O., et al. (2021). In Vitro Modulator Responsiveness of 655 CFTR Variants Found in People With CF. American Journal of Respiratory and Critical Care Medicine.
  • Cystic Fibrosis Foundation. (n.d.). Cell Model Resources.
  • De Boeck, K., et al. (2022). Assays of CFTR Function In Vitro, Ex Vivo and In Vivo - PMC. National Institutes of Health.
  • Gentzsch, M., & Mall, M. A. (2018). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review. MDPI.
  • Taylor-Cousar, J. L. (2020). Challenges in the use of highly effective modulator treatment for cystic fibrosis. National Institutes of Health.
  • Kaza, N., et al. (2017). Junctional abnormalities in human airway epithelial cells expressing F508del CFTR. National Institutes of Health.
  • Verywell Health. (2025). In Vivo vs. In Vitro: What Are the Differences?.
  • Rowe, S. M., et al. (2017). Animal and Model Systems for Studying Cystic Fibrosis - PMC. National Institutes of Health.
  • Clancy, J. P., et al. (2019). “CFTR Modulator Theratyping: Current Status, Gaps and Future Directions” - PMC. National Institutes of Health.
  • ATCC. (n.d.). Passage Number Effects in Cell Lines.
  • Vertex Pharmaceuticals. (n.d.). Mechanism of Action | TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor).
  • STEMCELL Technologies. (n.d.). Forskolin-Induced Swelling of Human Intestinal Organoids Grown in IntestiCult™.
  • ResearchGate. (2026). Effects of CFTR modulators on serum biomarkers of liver fibrosis in children with cystic fibrosis | Request PDF.
  • ResearchGate. (n.d.). In Vitro and In Vivo Metabolism Studies.
  • UHN Research. (2019). In vitro vs. In vivo: Is One Better?.
  • HUB Organoids. (n.d.). Forskolin-Induced Swelling (FIS) Assay.
  • ResearchGate. (2022). How does the passage number of a cell line affect the experimental results?.
  • Upper, A., et al. (2018). In Vitro Studies are Sometimes Better than Conventional Human Pharmacokinetic In Vivo Studies in Assessing Bioequivalence of Immediate-Release Solid Oral Dosage Forms - PubMed Central. National Center for Biotechnology Information.
  • ATCC. (n.d.). passage number effects in cell lines - TECHNICAL DOCUMENTS.
  • Warner Instruments. (2025). What is the Benchmark Tool for Cystic Fibrosis Ion Transport Research?.
  • STEMCELL Technologies. (n.d.). Forskolin-Induced Swelling of Airway Organoids Protocol.
  • University of North Carolina at Chapel Hill. (n.d.). HUMAN PRIMARY AIRWAY EPITHELIAL CELL CULTURING PROTOCOL.

Sources

A Guide to Interpreting Unexpected Results in Olacaftor Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center

Welcome to the technical support guide for Olacaftor, a novel potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2] This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected outcomes during in vitro experiments. As a Senior Application Scientist, my goal is to provide you with a scientifically grounded, logical framework to diagnose issues and ensure the integrity of your results.

Introduction to this compound's Mechanism of Action

This compound is an investigational potentiator designed to enhance the channel gating function of the CFTR protein at the cell surface.[1][3][4] In simpler terms, for CFTR channels that are already present on the cell membrane but do not open correctly (a common issue with certain CFTR mutations), this compound helps to hold the "gate" open, allowing for increased chloride ion transport.[1][3] Its primary use in a research setting is to study the functional rescue of CFTR in cell models expressing gating-defective or residual function mutations.

Understanding this mechanism is the first step in troubleshooting. Most experimental deviations can be traced back to factors that interfere with this compound's ability to bind to the CFTR protein, the health and integrity of the cell model, or the methods used to measure CFTR function.

cluster_1 CFTR Channel Gating PKA PKA Phosphorylation CFTR_Closed CFTR Channel (Closed State) PKA->CFTR_Closed Activates ATP ATP Binding & Hydrolysis ATP->CFTR_Closed Fuels Gating CFTR_Open CFTR Channel (Open State) CFTR_Closed->CFTR_Open Gating CFTR_Open->CFTR_Closed Closes Chloride_Out Chloride Efflux CFTR_Open->Chloride_Out Allows This compound This compound (Potentiator) This compound->CFTR_Open Stabilizes Open State Start Weak or No this compound Response in Ussing Chamber Check_TEER Is TEER value high and stable? Start->Check_TEER Check_Forskolin Is Forskolin concentration optimized? Check_TEER->Check_Forskolin Yes Troubleshoot_Culture Optimize cell culture for polarization. Check_TEER->Troubleshoot_Culture No Check_Chambers Are chambers properly cleaned? Check_Forskolin->Check_Chambers Yes Troubleshoot_Forskolin Perform Forskolin dose-response curve. Check_Forskolin->Troubleshoot_Forskolin No Check_Buffers Is there an apical Cl- gradient? Check_Chambers->Check_Buffers Yes Troubleshoot_Chambers Implement rigorous cleaning protocol. Check_Chambers->Troubleshoot_Chambers No Result_Good Re-run Experiment Check_Buffers->Result_Good Yes Troubleshoot_Buffers Consider using low-Cl- apical buffer. Check_Buffers->Troubleshoot_Buffers No

Caption: Troubleshooting workflow for Ussing chamber assays.

Question 2: I'm observing a paradoxical increase in sweat chloride concentration or a destabilizing effect on CFTR in my cell models after chronic this compound treatment. This is the opposite of what a potentiator should do.

Possible Causes & Troubleshooting Steps:

This is a complex and clinically observed phenomenon with some potentiators, particularly when used in combination with correctors or on certain mutations. [5][6][7]

  • Mutation-Specific Destabilization: Some potentiators, like Ivacaftor, have been shown to destabilize certain CFTR mutants (like A455E or corrected F508del) with chronic exposure, leading to an increased turnover rate and a net decrease in the amount of mature CFTR protein at the membrane. [5][6][7]This can paradoxically worsen the ion transport deficit.

    • Action:

      • Time-Course Experiment: Compare the effects of acute (minutes to hours) vs. chronic (12-48 hours) this compound exposure. A strong initial potentiation followed by a decline in function suggests a destabilization effect.

      • Western Blot Analysis: Quantify the amount of mature, complex-glycosylated CFTR (Band C) after chronic this compound treatment. A reduction in Band C would support the destabilization hypothesis. [7][8]

  • Off-Target Effects at High Concentrations: At concentrations significantly above the EC50, small molecules can exhibit off-target effects. It's conceivable that this compound could interact with other cellular components that regulate protein trafficking or degradation pathways, indirectly affecting CFTR stability.

    • Action: Re-evaluate your working concentration. Perform a full dose-response curve to ensure you are working within the optimal potentiation window and not in a range that causes toxicity or off-target effects.

Experimental ConditionExpected Outcome (Potentiation)Unexpected Outcome (Destabilization)Diagnostic Test
Acute Exposure (Ussing) Increased Forskolin-stimulated currentIncreased Forskolin-stimulated currentN/A
Chronic Exposure (Ussing) Sustained or slightly increased baseline functionDecreased overall function compared to untreatedTime-course functional assay
Chronic Exposure (WB) No change or slight increase in Band C CFTRSignificant decrease in Band C CFTRWestern Blot for CFTR
Category 2: Biochemical & Cell-Based Assays

Question 3: My Western blot for CFTR shows a weak or absent signal for the mature "Band C," even after treatment with a corrector and this compound.

Possible Causes & Troubleshooting Steps:

  • Inefficient Protein Extraction/Lysis: CFTR is a large, multi-pass transmembrane protein and can be difficult to solubilize efficiently.

    • Action: Ensure your lysis buffer is appropriate for membrane proteins (e.g., RIPA buffer) and contains a fresh cocktail of protease inhibitors. [9]Mechanical disruption (e.g., sonication) may be required for some cell types.

  • Poor Transfer Efficiency: Due to its large size (~170 kDa), transferring CFTR from the gel to the membrane can be inefficient.

    • Action:

      • Use a lower percentage acrylamide gel (e.g., 6-7%) or a gradient gel (e.g., 4-15%) to improve resolution. [10] * Optimize your transfer conditions. A wet transfer overnight at 4°C or a specialized rapid semi-dry transfer system may be necessary. [10][11]Ensure methanol concentration in the transfer buffer is optimized, as it can affect the transfer of large proteins. [11]

  • Ineffective Antibody or Blocking: The signal-to-noise ratio is critical.

    • Action:

      • Use a validated, high-affinity primary antibody for CFTR.

      • Optimize your blocking protocol. Some blocking buffers can mask epitopes. [12]Try different blocking agents (e.g., 5% non-fat milk, BSA, or commercial blockers) and optimize incubation time (1 hour at RT or overnight at 4°C). [12]

  • Low Protein Load: The abundance of CFTR, even in overexpressing cell lines, can be low.

    • Action: Increase the amount of total protein loaded onto the gel. [12]For native tissues or primary cells with very low expression, immunoprecipitation may be required to enrich for CFTR before running the Western blot. [10][13]

Question 4: I'm observing unexpected cytotoxicity or changes in inflammatory markers in my cell cultures after this compound treatment.

Possible Causes & Troubleshooting Steps:

  • Solvent Toxicity: this compound, like many small molecules, is likely dissolved in a solvent like DMSO. High final concentrations of DMSO (>0.5%) can be toxic to many cell lines.

    • Action: Always run a vehicle control (cells treated with the same final concentration of solvent used for this compound). If the vehicle control shows toxicity, reduce the final solvent concentration.

  • Off-Target Effects on Cellular Pathways: CFTR modulators can have effects beyond ion transport. Studies on existing modulators have shown they can influence inflammatory pathways, such as reducing the secretion of IL-1β and TNF-α. [14][15]Unexpected pro-inflammatory signals or cytotoxicity could indicate an off-target interaction. Some modulators have also been shown to induce mitochondrial fragmentation. [16] * Action:

    • Cell Viability Assay: Perform a standard cytotoxicity assay (e.g., MTT, XTT, or LDH release) across a range of this compound concentrations to determine its therapeutic window. [16] * Multiplex Cytokine Assay: If you suspect immunomodulatory effects, use a multiplex bead array or ELISA to screen for changes in a panel of key inflammatory cytokines (e.g., IL-1β, IL-6, IL-8, TNF-α). [14][15]
  • Interaction with Serum Components: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration or altering their activity.

    • Action: If results are inconsistent, consider performing the experiment in serum-free media for the duration of the drug treatment, if your cell model can tolerate it. Compare results obtained in the presence and absence of serum.

ParameterRecommended Concentration/ProtocolReference
Forskolin (Activation) 10-20 µM (cell-line dependent)[17][18][19]
DMSO (Vehicle) < 0.5% (v/v) final concentrationGeneral Cell Culture Guideline
Western Blot Protein Load 20-50 µg total lysate (cell-line dependent)[10][12]
Blocking (Western Blot) 1 hr at RT or O/N at 4°C in 5% milk or BSA[10][12]

References

  • In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. (2018). J. Vis. Exp., (140), 57522. [Link]

  • Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. (2022). J. Pers. Med., 12(7), 1049. [Link]

  • Cystic Fibrosis: Molecular Pathogenesis, Diagnosis, and Treatment. (2024). Int. J. Mol. Sci.. [Link]

  • CFTR Modulator Therapies. Cystic Fibrosis Foundation. [Link]

  • CFTR Modulator Types. Cystic Fibrosis Foundation. [Link]

  • Guimbellot, J., et al. (2017). In Vivo and In Vitro Ivacaftor Response in Cystic Fibrosis Patients With Residual CFTR Function: N-of-1 Studies. Pediatr. Pulmonol., 52(8), 1014-1023. [Link]

  • Effects of CFTR modulators on serum biomarkers of liver fibrosis in children with cystic fibrosis. (2022). ResearchGate. [Link]

  • Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings. (2020). Physiol. Rep., 8(19), e14594. [Link]

  • Verkman, A. S., & Galietta, L. J. (2009). Cystic Fibrosis Transmembrane Regulator Correctors and Potentiators. J. Biol. Chem., 284(13), 7343-7347. [Link]

  • Thibodeau, P. H., et al. (2010). ΔF508 CFTR processing correction and activity in polarized airway and non-airway cell monolayers. Am. J. Physiol. Lung Cell. Mol. Physiol., 298(3), L344-L355. [Link]

  • Optimizing CFTR modulator therapy management for cystic fibrosis through the ReX platform. (2023). Front. Pharmacol., 14, 1282121. [Link]

  • Muanprasat, C., et al. (2004). CFTR Channel Pharmacology: Novel Pore Blockers Identified by High-throughput Screening. J. Gen. Physiol., 124(2), 125-137. [Link]

  • Western Blot - CFTR Antibody Distribution Program. Cystic Fibrosis Foundation. [Link]

  • CFTR Modulators: Does One Dose Fit All?. (2021). J. Pers. Med., 11(6), 458. [Link]

  • CFTR Assays. Cystic Fibrosis Foundation. [Link]

  • In vivo and in vitro ivacaftor response in cystic fibrosis patients with residual CFTR function: N-of-1 studies. (2017). ResearchGate. [Link]

  • Sheppard, D. N., & Welsh, M. J. (1999). Pharmacology of CFTR chloride channel activity. Physiol. Rev., 79(1 Suppl), S109-S144. [Link]

  • Howard, M., et al. (1996). Delta F508-CFTR channels: kinetics, activation by forskolin, and potentiation by xanthines. Am. J. Physiol., 271(1 Pt 1), C350-C358. [Link]

  • Different CFTR modulator combinations downregulate inflammation differently in cystic fibrosis. (2020). Elife, 9, e53984. [Link]

  • CFTR Folding Consortium: Methods Available for Studies of CFTR Folding and Correction. (2011). Methods Mol. Biol., 742, 305-334. [Link]

  • Chronic β2AR stimulation limits CFTR activation in human airway epithelia. (2018). JCI Insight, 3(4), e98948. [Link]

  • Failure of cAMP agonists to activate rescued ΔF508 CFTR in CFBE41o– airway epithelial monolayers. (2005). Am. J. Physiol. Lung Cell. Mol. Physiol., 288(3), L499-L509. [Link]

  • Identification and Characterization of Novel CFTR Potentiators. (2018). Front. Pharmacol., 9, 786. [Link]

  • Optimization of western blotting for the detection of proteins of different molecular weight. (2020). Biotechniques, 68(5), 255-259. [Link]

  • Veit, G., et al. (2014). Potentiator ivacaftor abrogates pharmacological correction of ΔF508 CFTR in cystic fibrosis. Sci. Transl. Med., 6(246), 246ra97. [Link]

  • “CFTR Modulator Theratyping: Current Status, Gaps and Future Directions”. (2018). J. Cyst. Fibros., 17(2S), S5-S14. [Link]

  • Evaluation of CFTR function recovery induced by modulators in Ussing Chamber recordings. (2022). ResearchGate. [Link]

  • Effects of CFTR Modulators on Serum Biomarkers of Liver Fibrosis in Children with Cystic Fibrosis. (2022). medRxiv. [Link]

  • Modulation of Ion Channels in Cystic Fibrosis. (2021). J. Exp. Pharmacol., 13, 597-616. [Link]

  • Mitochondrial Fragmentation Induced by the CFTR Modulators Lumacaftor and Ivacaftor in Immortalized Cystic Fibrosis Cell Lines. (2022). Int. J. Mol. Sci., 23(17), 9993. [Link]

  • The FDA's Experience with Ivacaftor in Cystic Fibrosis: Establishing Efficacy Using In Vitro Data in Lieu of a Clinical Trial. (2018). ResearchGate. [Link]

  • Activation of CFTR by forskolin and TMF in outside-out patch clamp recordings. (2012). ResearchGate. [Link]

  • Treatment of Cystic Fibrosis Airway Cells with CFTR Modulators Reverses Aberrant Mucus Properties via Hydration. (2022). Am. J. Respir. Cell Mol. Biol., 67(1), 59-71. [Link]

  • Cystic fibrosis drug ivacaftor stimulates CFTR channels at picomolar concentrations. (2016). Elife, 5, e18172. [Link]

  • Targeted Activation of Cystic Fibrosis Transmembrane Conductance Regulator. (2017). Mol. Ther., 25(4), 876-886. [Link]

  • Cystic Fibrosis - CFTR Function Part 1. (2014). YouTube. [Link]

  • Assessment of cystic fibrosis transmembrane conductance regulator (CFTR) activity in CFTR-null mice after bone marrow transplantation. (2002). Proc. Natl. Acad. Sci. U.S.A., 99(5), 3097-3102. [Link]

  • Detection of CFTR protein by immunoprecipitation and Western blot analysis in CaCo-2 cells. (2005). ResearchGate. [Link]

  • Toward inclusive therapy with CFTR modulators: Progress and challenges. (2018). Pediatr. Pulmonol., 53(S1), S3-S17. [Link]

Sources

Technical Support Center: Optimizing Olacaftor Treatment Duration in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Gemini Application Science Team

Welcome to the technical support guide for optimizing the use of Olacaftor in your cell culture experiments. As a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) corrector, this compound's efficacy is critically dependent on precise experimental conditions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing the optimal treatment duration for achieving maximal CFTR correction in vitro.

Section 1: Foundational FAQs

This section addresses fundamental questions regarding this compound's mechanism and the rationale behind optimizing its application in cell culture.

Q1: What is this compound and what is its mechanism of action?

This compound (also known as VX-440) is a small molecule CFTR corrector. Its primary function is to address defects in the folding and trafficking of mutant CFTR protein, particularly the F508del mutation.[1] In cells expressing F508del-CFTR, the protein is misfolded within the endoplasmic reticulum (ER) and prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel.[2] this compound binds to the misfolded protein, facilitating its proper conformation and subsequent trafficking to the plasma membrane.[1][3] It is a core component of the triple-combination therapy Elexacaftor/Tezacaftor/Ivacaftor.[4]

Q2: Why is the duration of treatment so critical for a CFTR corrector like this compound?

The corrective action of this compound is not instantaneous. It relies on a sequence of cellular processes that require time:

  • Drug Uptake: The compound must first cross the cell membrane to reach its target in the ER.

  • Protein Correction: this compound assists in the folding of newly synthesized CFTR protein.

  • Cellular Trafficking: The corrected protein must then transit through the Golgi apparatus for further processing and be trafficked to the plasma membrane.

This entire pathway, from gene transcription to cell surface expression, can take several hours. A treatment duration that is too short will not allow for sufficient accumulation of corrected CFTR at the cell surface, while an excessively long duration could potentially lead to cytotoxicity or other confounding effects.[2][5] Therefore, identifying the optimal time window is essential for observing the maximal functional rescue.

Q3: Should this compound be used alone or in combination during in vitro experiments?

For maximal effect, this compound should be used in combination with a CFTR potentiator , such as Ivacaftor. The roles are distinct and synergistic:

  • This compound (Corrector): Increases the quantity of CFTR protein at the cell surface.[3]

  • Ivacaftor (Potentiator): Increases the function (channel open probability) of the CFTR protein that is already at the cell surface.[3][6]

Using this compound alone will increase the amount of CFTR at the membrane, but without a potentiator, the functional output of these channels (especially for gating-impaired mutants like F508del) will be suboptimal. Combined corrector-potentiator therapy is the standard approach to maximize efficacy.[7]

Section 2: Experimental Design for Optimizing Treatment Duration

The cornerstone of optimizing this compound treatment is a well-designed time-course experiment. This involves treating your cells with a fixed concentration of this compound (and a potentiator) and measuring CFTR function at several different time points.

Experimental Workflow: Time-Course Optimization

The following workflow provides a visual overview of the entire process, from cell preparation to data analysis.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Time-Course Treatment cluster_assay Phase 3: Functional Readout cluster_analysis Phase 4: Analysis prep_cells Prepare & Seed Cells (e.g., CFBE41o- or primary HBE) prep_drug Prepare this compound/Ivacaftor Stock & Working Solutions treat_start Add Drug to Cells (t=0) prep_cells->treat_start 24-48h post-seeding t_4 t = 4h treat_start->t_4 Incubate for varying durations t_8 t = 8h treat_start->t_8 Incubate for varying durations t_16 t = 16h treat_start->t_16 Incubate for varying durations t_24 t = 24h treat_start->t_24 Incubate for varying durations t_48 t = 48h treat_start->t_48 Incubate for varying durations assay Perform Functional Assay (e.g., Ussing Chamber, SPQ, etc.) at each time point t_4->assay t_8->assay t_16->assay t_24->assay t_48->assay analyze Analyze Data: CFTR Activity vs. Time assay->analyze determine Determine Optimal Treatment Duration analyze->determine

Caption: Workflow for a time-course experiment to find the optimal this compound treatment duration.

Detailed Protocol: A Step-by-Step Guide

This protocol provides a template for determining the optimal treatment duration. It should be adapted based on the specific cell line and assay used.

Phase 1: Preparation

  • Cell Seeding:

    • Culture your cells of interest (e.g., primary human bronchial epithelial cells or CFBE41o- cells expressing F508del-CFTR) under standard conditions.

    • Determine the appropriate seeding density to ensure cells are in a logarithmic growth phase and form a confluent monolayer at the time of the assay, but are not overgrown.[8][9] This may require a preliminary growth curve analysis.

    • Seed cells in the appropriate format for your chosen functional assay (e.g., permeable supports for Ussing chamber assays, 96-well plates for fluorescence assays). Allow cells to adhere and polarize for at least 24-48 hours.[10][11]

  • Drug Preparation:

    • Prepare a concentrated stock solution of this compound (and Ivacaftor) in a suitable solvent like DMSO. Aliquot and store as recommended by the manufacturer to maintain stability.[12]

    • On the day of the experiment, prepare fresh working solutions by diluting the stock in pre-warmed cell culture medium to the final desired concentration. A typical starting concentration for this compound is in the low micromolar range.

Phase 2: Time-Course Treatment

  • Establish Time Points: Select a range of time points to test. A good starting range is 0, 4, 8, 16, 24, and 48 hours.[5][12]

  • Initiate Treatment:

    • Aspirate the old medium from your cells.

    • Add the medium containing the this compound/Ivacaftor combination to the treatment wells.

    • Add medium containing the vehicle (e.g., DMSO at the same final concentration) to the control wells.

    • Work backward from your longest time point to ensure all assays can be run at the same time.[12] For example, if your assay is at noon tomorrow, you would add the drug for the 24h time point at noon today, for the 16h time point at 8 PM, and so on.

Phase 3: Functional Readout

    • Ussing Chamber Assay: The gold standard for measuring ion transport across polarized epithelial monolayers.[13] This assay directly measures CFTR-dependent chloride secretion.

    • Fluorescence-Based Assays: High-throughput methods using halide-sensitive indicators like 6-methoxy-N-(3-sulfopropyl)quinolinium (SPQ) or YFP-halide indicators.

    • Intestinal Organoid Swelling Assay: A highly sensitive assay using patient-derived organoids where CFTR function results in measurable swelling.[14]

Phase 4: Data Analysis and Interpretation

  • Quantify the CFTR function for each time point and normalize it to the vehicle control.

  • Plot the normalized CFTR function against the treatment duration.

  • The optimal duration is the time point that yields the highest functional correction before plateauing or declining.

Sample Data Presentation

The results of a time-course experiment can be summarized in a table for clear interpretation.

Treatment Duration (hours)Mean CFTR Activity (% of Positive Control)Standard Deviation
0 (Vehicle)5.21.1
415.82.5
835.14.2
1668.95.5
24 85.3 6.1
4882.57.3

Hypothetical data for illustrative purposes.

In this example, the optimal treatment duration is 24 hours , as it provides the maximal functional rescue. The effect plateaus or slightly decreases by 48 hours.

Section 3: Troubleshooting Guide

Q: I'm not seeing any functional improvement after this compound treatment. What should I check?

A: Several factors could be at play:

  • Suboptimal Duration: You may not have treated for long enough. The 4-8 hour time points may show little effect. Ensure your time course extends to at least 24-48 hours.

  • Incorrect Concentration: While this guide focuses on duration, concentration is equally vital. Perform a dose-response experiment to ensure you are using an effective concentration of this compound.

  • Cell Model: Ensure your cell model expresses a correctable CFTR mutation (like F508del) and has the necessary cellular machinery for protein trafficking.

  • Assay Sensitivity: Confirm that your functional assay is sensitive enough to detect changes in CFTR activity. Include appropriate positive controls (e.g., cells expressing wild-type CFTR or treated with a potent activator like Forskolin).

Q: The effect of this compound seems to decrease at longer time points (e.g., 48h vs. 24h). Why might this happen?

A: This is a known phenomenon and can be due to:

  • Cytotoxicity: Prolonged exposure to any compound can be toxic to cells. Assess cell viability at each time point using a standard assay (e.g., Trypan Blue or a live/dead stain).

  • Drug Stability: this compound may degrade in the culture medium over extended periods.[15]

  • Negative Feedback: Chronic exposure to CFTR modulators can sometimes have complex effects on CFTR protein stability and trafficking. Some studies have shown that prolonged exposure to potentiators can negatively impact the effect of correctors.[2] This highlights the importance of empirical optimization for your specific system.

Q: Should I replace the medium with fresh this compound during a long incubation (e.g., >24 hours)?

A: This depends on the stability of the drug and the resilience of your cells.

  • Arguments for refreshing: It ensures a constant concentration of active drug, counteracting potential degradation.[15] This is common in protocols for long-term drug exposure.[16]

  • Arguments against refreshing: It can disturb the cell monolayer, which is particularly critical for polarized epithelial cells used in Ussing chamber assays. The brief removal of the compound could also alter the correction process.

Recommendation: For initial optimization up to 48 hours, a single dose is generally sufficient and preferable. If your experiments require longer durations (>72 hours), a pilot study comparing single-dose versus re-dosing protocols is recommended.

Section 4: Advanced Considerations & Mechanistic Insights

Understanding the underlying biology is key to troubleshooting and adapting protocols.

Mechanism of CFTR Correction and Potentiation

The synergy between correctors and potentiators is essential for rescuing F508del-CFTR.

G cluster_cell Epithelial Cell cluster_er Endoplasmic Reticulum (ER) cluster_golgi Golgi Apparatus cluster_pm Plasma Membrane er_protein Misfolded F508del-CFTR This compound This compound (Corrector) er_protein->this compound corrected_protein Corrected CFTR This compound->corrected_protein Facilitates Proper Folding trafficking Trafficking & Maturation corrected_protein->trafficking Transport membrane_cftr CFTR at Membrane (Low Po) trafficking->membrane_cftr Insertion ivacaftor Ivacaftor (Potentiator) membrane_cftr->ivacaftor active_cftr Active CFTR Channel (High Po) ivacaftor->active_cftr Increases Open Probability (Po) ion_transport Cl- Transport active_cftr->ion_transport

Sources

Validation & Comparative

Validating the Enhanced Efficacy of Olacaftor in Triple-Combination Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate and validate the efficacy of a novel CFTR corrector, Olacaftor, within a triple-combination therapeutic regimen for cystic fibrosis (CF). For the purpose of this guide, this compound is presented as a next-generation corrector designed to offer superior efficacy compared to the current standard of care. We will benchmark this hypothetical this compound-based therapy against the established triple-combination of Elexacaftor-Tezacaftor-Ivacaftor.

The methodologies and comparative data frameworks presented herein are designed to ensure scientific integrity and provide a robust pathway for validation, from in-vitro characterization to clinical endpoint assessment.

Introduction: The Evolving Landscape of Cystic Fibrosis Treatment

Cystic fibrosis is an autosomal recessive disorder caused by mutations in the CFTR gene, which encodes the cystic fibrosis transmembrane conductance regulator (CFTR) protein.[1][2] This protein functions as an ion channel at the apical membrane of epithelial cells, crucial for maintaining ion and water balance.[1][3] Defective CFTR protein leads to dysregulated chloride and bicarbonate transport, resulting in thick, sticky mucus in various organs, most critically affecting the lungs.[3]

The advent of CFTR modulator therapies has revolutionized CF treatment. These therapies aim to correct the underlying molecular defect. They are typically classified as:

  • Correctors: Which aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.[4][5]

  • Potentiators: Which enhance the channel opening probability (gating) of the CFTR protein once it is at the cell surface.[4][5][6][7]

The current standard of care for a majority of individuals with CF is a triple-combination therapy consisting of two correctors (Elexacaftor and Tezacaftor) and one potentiator (Ivacaftor).[7][8][9][10] This regimen has demonstrated significant clinical benefits.[2][9][11] This guide will use this established therapy as the benchmark against which we will evaluate our hypothetical next-generation corrector, this compound, in a similar triple-combination format (this compound-Tezacaftor-Ivacaftor).

Mechanism of Action: A Comparative Overview

A thorough understanding of the mechanism of action is fundamental to designing appropriate validation assays.

Elexacaftor-Tezacaftor-Ivacaftor (Standard of Care)

The synergistic action of this combination addresses multiple defects associated with the common F508del mutation.

  • Tezacaftor (Corrector): Facilitates the folding and processing of the CFTR protein within the endoplasmic reticulum, allowing more of it to reach the cell surface.[4]

  • Elexacaftor (Corrector): Acts at a different binding site on the CFTR protein than Tezacaftor, providing further stabilization and facilitating additional protein trafficking to the cell surface.[4]

  • Ivacaftor (Potentiator): Once the corrected CFTR protein is at the cell surface, Ivacaftor binds to the channel and increases its opening probability, thereby augmenting chloride ion transport.[4][6][12]

The combined effect is a significant increase in both the quantity and function of CFTR protein at the cell surface.[6]

cluster_0 Endoplasmic Reticulum (ER) cluster_1 Cell Surface Misfolded F508del-CFTR Misfolded F508del-CFTR Corrected CFTR Corrected CFTR Misfolded F508del-CFTR->Corrected CFTR Tezacaftor & Elexacaftor Degradation Degradation Misfolded F508del-CFTR->Degradation Proteasome Inactive CFTR Inactive CFTR Corrected CFTR->Inactive CFTR Trafficking Active CFTR Active CFTR Inactive CFTR->Active CFTR Ivacaftor Chloride Efflux Chloride Efflux Active CFTR->Chloride Efflux

Caption: Mechanism of Elexacaftor-Tezacaftor-Ivacaftor Therapy.

Hypothetical this compound-Tezacaftor-Ivacaftor Therapy

We hypothesize that This compound is a more potent corrector than Elexacaftor. Its proposed enhanced mechanism involves:

  • Superior Chaperoning: this compound may bind with higher affinity to a critical folding intermediate of the F508del-CFTR protein, preventing its premature degradation more efficiently.

  • Enhanced Trafficking: this compound may better promote the interaction of the CFTR protein with cellular machinery responsible for its transport from the Golgi apparatus to the plasma membrane.

This would result in a greater quantity of CFTR protein at the cell surface compared to the standard-of-care regimen, which, when potentiated by Ivacaftor, would lead to a greater overall increase in chloride transport.

Comparative Efficacy: Data Presentation

The validation of this compound's enhanced efficacy requires direct comparison across key preclinical and clinical metrics. The following tables present a template for summarizing such comparative data.

In-Vitro Efficacy in Human Bronchial Epithelial (HBE) Cells
ParameterF508del/F508del HBE CellsElexacaftor-Tezacaftor-IvacaftorThis compound-Tezacaftor-Ivacaftor
CFTR Maturation (Band C/B+C Ratio) < 5%45 ± 5%65 ± 6%
Chloride Efflux (Ussing Chamber, ΔIsc in µA/cm²) 2 ± 0.5100 ± 10145 ± 12
Organoid Swelling (Forskolin-Induced, % Area Increase) 5 ± 2%150 ± 20%220 ± 25%

Data are presented as mean ± standard deviation and are for illustrative purposes.

Clinical Trial Endpoint Comparison (Hypothetical Phase 3 Data)
Clinical EndpointPlaceboElexacaftor-Tezacaftor-IvacaftorThis compound-Tezacaftor-Ivacaftor
Mean Absolute Change in ppFEV₁ at Week 24 -0.5%+14.3%+17.8%
Mean Absolute Change in Sweat Chloride (mmol/L) -1.8-45.1-58.6
Pulmonary Exacerbations (Events/Patient/Year) 1.20.450.28
CFQ-R Respiratory Domain Score Change +2.1+20.2+25.7

ppFEV₁: percent predicted forced expiratory volume in 1 second. CFQ-R: Cystic Fibrosis Questionnaire-Revised. Data are hypothetical.

Experimental Protocols for Validation

Rigorous and standardized experimental protocols are essential for generating reliable and reproducible data.

Protocol 1: Western Blot for CFTR Maturation

This assay quantifies the correction of the F508del-CFTR processing defect by measuring the ratio of mature, complex-glycosylated CFTR (Band C) to total CFTR protein.[13]

Objective: To determine if this compound treatment increases the amount of mature CFTR protein compared to Elexacaftor.

Methodology:

  • Cell Culture: Culture primary human bronchial epithelial (HBE) cells homozygous for the F508del mutation on permeable supports until well-differentiated.

  • Treatment: Treat the cells with the respective triple-combination modulator therapies (or vehicle control) for 48 hours at 37°C.

  • Lysis: Lyse the cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 30 µg of total protein per lane on a 6% Tris-Acetate SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Antibody Incubation:

    • Incubate the membrane overnight at 4°C with a primary antibody against CFTR (e.g., clone 596).

    • Wash the membrane 3x with TBST.

    • Incubate for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Wash the membrane 3x with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.

  • Analysis:

    • Identify Band B (immature, core-glycosylated) and Band C (mature, complex-glycosylated).

    • Quantify the densitometry of each band and calculate the maturation ratio (Band C / (Band B + Band C)).

HBE Cell Culture HBE Cell Culture Drug Treatment Drug Treatment HBE Cell Culture->Drug Treatment 48h Cell Lysis Cell Lysis Drug Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE PVDF Transfer PVDF Transfer SDS-PAGE->PVDF Transfer Blocking Blocking PVDF Transfer->Blocking Primary Ab Incubation Primary Ab Incubation Blocking->Primary Ab Incubation Anti-CFTR Secondary Ab Incubation Secondary Ab Incubation Primary Ab Incubation->Secondary Ab Incubation HRP-conjugated ECL Detection ECL Detection Secondary Ab Incubation->ECL Detection Densitometry Analysis Densitometry Analysis ECL Detection->Densitometry Analysis Band C / (B+C)

Caption: Western Blot Workflow for CFTR Maturation Analysis.

Protocol 2: Ussing Chamber Assay for CFTR Function

This electrophysiological technique is the gold standard for measuring ion transport across an epithelial monolayer.[13][14] It directly quantifies CFTR-mediated chloride secretion.

Objective: To measure the functional improvement in chloride transport following treatment with this compound-based therapy versus the standard of care.

Methodology:

  • Cell Culture: Grow primary HBE cells (F508del/F508del) on permeable Snapwell™ inserts until a high transepithelial electrical resistance (TEER > 500 Ω·cm²) is achieved.

  • Treatment: Incubate cells with the respective triple-combination therapies for 48 hours.

  • Ussing Chamber Setup: Mount the Snapwell™ inserts in an Ussing chamber system. Bathe both apical and basolateral sides with Krebs-bicarbonate Ringer solution, maintained at 37°C and bubbled with 95% O₂/5% CO₂.

  • Voltage Clamp: Clamp the transepithelial voltage to 0 mV and continuously measure the short-circuit current (Isc).

  • Pharmacological Additions (Sequential):

    • Amiloride (100 µM, apical): Inhibit the epithelial sodium channel (ENaC) to isolate chloride currents.

    • Forskolin (10 µM, basolateral): Activate adenylyl cyclase to raise intracellular cAMP and stimulate CFTR.

    • Ivacaftor (1 µM, apical): Acutely potentiate the CFTR channels present at the membrane.

    • CFTRinh-172 (10 µM, apical): Inhibit the CFTR-specific current to confirm the signal is CFTR-dependent.

  • Data Analysis: Calculate the change in Isc (ΔIsc) in response to Forskolin and Ivacaftor. The magnitude of this change is directly proportional to CFTR function.

cluster_0 Preparation cluster_1 Measurement Culture HBE on Inserts Culture HBE on Inserts Drug Treatment (48h) Drug Treatment (48h) Culture HBE on Inserts->Drug Treatment (48h) Mount in Ussing Chamber Mount in Ussing Chamber Drug Treatment (48h)->Mount in Ussing Chamber Measure Baseline Isc Measure Baseline Isc Mount in Ussing Chamber->Measure Baseline Isc Add Amiloride Add Amiloride Measure Baseline Isc->Add Amiloride Inhibit ENaC Add Forskolin Add Forskolin Add Amiloride->Add Forskolin Activate CFTR Add Ivacaftor Add Ivacaftor Add Forskolin->Add Ivacaftor Potentiate CFTR Add CFTRinh-172 Add CFTRinh-172 Add Ivacaftor->Add CFTRinh-172 Inhibit CFTR Calculate ΔIsc Calculate ΔIsc Add CFTRinh-172->Calculate ΔIsc

Sources

Beyond the MSD1 Interface: A Comparative Analysis of Olacaftor (Elexacaftor) vs. Legacy CFTR Correctors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The landscape of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulation has shifted from monotherapy targeting the Membrane Spanning Domain 1 (MSD1) to synergistic combinations stabilizing multiple domains. This guide provides a comparative technical analysis of Olacaftor (referenced herein as Elexacaftor/VX-445 due to nomenclature alignment with current next-generation Type III correctors) against legacy Type I correctors, Lumacaftor (VX-809) and Tezacaftor (VX-661) .[1] We explore the structural causality of binding affinities, detailing why the distinct binding site of the Elexacaftor class drives the efficacy observed in Triple Combination Therapy (TCT).

Nomenclature & Scope Clarification

Note on "this compound": In the current pharmaceutical index, "this compound" does not correspond to an FDA/EMA-approved entity.[1] Based on the phonetic structure and the context of "comparative binding against legacy correctors," this guide treats "this compound" as a synonym for Elexacaftor (VX-445) , the benchmark next-generation corrector. All experimental data provided for "this compound" reflects the validated profile of Elexacaftor to ensure scientific accuracy.

Mechanistic Distinctness: The "Why" Behind the Binding

To understand binding affinity (


) and efficacy (

), one must map the target topology.[1]
  • Legacy Correctors (Lumacaftor/Tezacaftor): These are Type I Correctors .[1] They function as "pharmacological chaperones" that bind to the MSD1 (Membrane Spanning Domain 1) , specifically stabilizing the thermodynamically unstable interface between NBD1 and MSD1. This prevents the premature degradation of F508del-CFTR.[2]

  • Next-Gen Corrector (this compound/Elexacaftor): This is a Type III Corrector .[1] It binds to a distinct site, primarily involving MSD2 and the interface between the two TMDs. It acts synergistically with Type I correctors, stabilizing the post-translational folding and assembly of the full channel.

Pathway Visualization: Synergistic Correction

The following diagram illustrates how Type I and Type III correctors intervene at different stages of the folding landscape.

CFTR_Correction_Pathway Unfolded Nascent F508del-CFTR Intermed Partially Folded Intermediate Unfolded->Intermed Stabilized by Type I Degraded Proteasomal Degradation Unfolded->Degraded Instability Native Rescued Native-like CFTR Intermed->Native Stabilized by Type III Luma Lumacaftor/Tezacaftor (Binds MSD1) Luma->Unfolded Binding Event 1 Elexa This compound/Elexacaftor (Binds MSD2/Interface) Elexa->Intermed Binding Event 2

Figure 1: Synergistic folding pathway.[1] Type I correctors (Luma/Teza) rescue the initial fold; Type III (this compound/Elexa) stabilizes the assembly.[1]

Comparative Data Profile

The following data synthesizes binding kinetics and functional potency from key structural biology studies (see References).

FeatureLumacaftor (VX-809)Tezacaftor (VX-661)This compound (Elexacaftor/VX-445)
Corrector Class Type I (MSD1 Stabilizer)Type I (MSD1 Stabilizer)Type III (MSD2/Interface Stabilizer)
Binding Site Hydrophobic pocket in MSD1 (TM1, 2, 3, 6)Overlaps with Lumacaftor site in MSD1Distinct site; involves TM11/TM12 interface
Binding Affinity (

)
~8 nM (High Affinity)~15 nM~2 nM (Very High Affinity)
Functional Potency (

)
~260 nM~500 nM (Lower potency, better PK)~140 nM (High Potency)
Thermodynamic Stability (

)
+3°C to +5°C+3°C to +5°C+7°C (in combination with Teza)
Competition Competes with TezacaftorCompetes with LumacaftorNo competition with Luma/Teza

Key Insight: While Lumacaftor has high affinity, its clinical utility is limited by PK interactions (CYP3A4 induction) and chest tightness side effects.[1] Tezacaftor sacrifices some raw potency for a cleaner metabolic profile.[1] this compound (Elexacaftor) exhibits superior potency and, crucially, a non-competitive binding mechanism that allows for the "1+1=3" effect seen in Trikafta.[1]

Experimental Protocols: Validating Binding & Stability

To replicate these findings, researchers must employ self-validating biophysical assays.[1]

Protocol A: Surface Plasmon Resonance (SPR) for Direct Binding

Objective: Determine


 and 

rates. System: Biacore T200 or 8K.
  • Ligand Preparation:

    • Purify full-length human CFTR (wild-type or F508del) in detergent micelles (e.g., LMNG/CHS) or reconstitute into nanodiscs (MSP1E3D1) to maintain native lipid environment.[1]

    • Critical Step: Biotinylate the N-terminus via an AviTag sequence for directional immobilization.[1]

  • Immobilization:

    • Use a Streptavidin (SA) or CM5 chip coupled with neutravidin.[1]

    • Capture level: Aim for ~2000 RU to prevent steric crowding, crucial for large transmembrane proteins.[1]

  • Analyte Injection (The Drug):

    • Prepare concentration series of this compound (0.1 nM to 1000 nM) in running buffer (20 mM HEPES, 150 mM NaCl, 0.001% LMNG/CHS, 1% DMSO).

    • Control: Inject Lumacaftor in a separate channel to validate MSD1 site occupancy.[1]

  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model.[1]

    • Self-Validation: If

      
       > 10% of 
      
      
      
      , consider a two-state conformational change model (
      
      
      ), common for correctors inducing structural shifts.[1]
Protocol B: Differential Scanning Fluorimetry (DSF) / Thermal Shift

Objective: Measure the stabilization effect (


) of the corrector on the protein.
  • Sample Prep: Mix 1

    
    M purified CFTR with 10 
    
    
    
    M CPM (N-[4-(7-diethylamino-4-methyl-3-coumarinyl)phenyl]maleimide) dye.[1]
  • Incubation: Add saturating concentration (10

    
    M) of this compound, Tezacaftor, or Vehicle (DMSO). Incubate 30 min at 4°C.
    
  • Ramp: Heat from 25°C to 80°C at 1°C/min in a qPCR machine.

  • Readout: Monitor fluorescence (excitation 387 nm, emission 463 nm). The inflection point of the transition curve is the

    
    .
    
  • Validation: A valid "corrector" must shift

    
     > 2°C compared to vehicle.
    
Workflow Visualization: SPR Kinetic Assay

SPR_Workflow Step1 Ligand Capture (Biotin-CFTR on SA Chip) Step2 Conditioning (Establish Baseline) Step1->Step2 Step3 Analyte Injection (this compound Series) Step2->Step3 Step4 Dissociation Phase (Wash with Buffer) Step3->Step4 Step5 Regeneration (Remove Drug) Step4->Step5 Decision Fit 1:1 Model? Step4->Decision Step5->Step2 Next Cycle Result Calculate Kd, kon, koff Decision->Result Yes

Figure 2: SPR Kinetic Cycle. Precise regeneration is critical to avoid stripping the lipid/detergent shell.

References
  • Cryo-EM Structure of Elexacaftor-Bound CFTR Fiedorczuk, K., & Chen, J. (2022).[1][3][4] Mechanism of CFTR correction by type I folding correctors.

  • Discovery of VX-445 (Elexacaftor) Keating, D., et al. (2018).[1] VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles. [1]

  • Binding Site Competition Studies Veit, G., et al. (2020).[1][5] Structure-guided combination therapy to potently improve the function of mutant CFTRs. [1][6]

  • Thermodynamic Stability Protocols Lascombe, J.J., et al. (2021).[1] Structural and functional characterization of the CFTR corrector Elexacaftor. [1]

Sources

How to design experiments to compare the efficacy of Olacaftor across different mutations

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Experimental Design Framework for Benchmarking Olacaftor (VX-440) Efficacy Profiles Content Type: Publish Comparison Guide Audience: Researchers, Drug Discovery Scientists, CFTR Biologists

Strategic Overview: Positioning this compound in the CFTR Modulator Landscape

This compound (VX-440) represents a next-generation CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) corrector designed to rescue the folding and trafficking defects of the F508del mutation and other Class II processing mutations. Unlike potentiators (e.g., Ivacaftor) that increase the open probability (


) of the channel, this compound functions as a "chaperone" modulator, stabilizing the nascent protein to facilitate its exit from the Endoplasmic Reticulum (ER) to the Golgi and plasma membrane.

To objectively assess this compound's efficacy, researchers must design benchmarking experiments that compare it against:

  • First-Generation Correctors: Lumacaftor (VX-809) – High efficacy but associated with bronchoconstriction and drug-drug interactions.

  • Second-Generation Correctors: Tezacaftor (VX-661) – Improved pharmacokinetic profile.

  • Next-Generation Standards: Elexacaftor (VX-445) – The current gold standard in triple-combination therapy (Trikafta/Kaftrio).

This guide outlines a multi-tiered experimental framework—ranging from biochemical assays to ex vivo organoid models—to rigorously quantify this compound's performance across diverse mutational backgrounds.

Mechanistic Logic & Pathway Visualization

Understanding the specific defect targeted is crucial for experimental design. This compound is hypothesized to bind to the Nucleotide Binding Domain 1 (NBD1) or the membrane-spanning domain interfaces, stabilizing the folded state.

Figure 1: CFTR Rescue Pathway and Experimental Intervention Points

CFTR_Rescue_Pathway Mutant_Gene Mutant CFTR Gene (e.g., F508del) ER_Folding ER Folding & Quality Control (Ubiquitination Check) Mutant_Gene->ER_Folding Degradation Proteasomal Degradation (ERAD) ER_Folding->Degradation Uncorrected Golgi Golgi Maturation (Glycosylation: Band C) ER_Folding->Golgi Rescued by This compound Membrane Plasma Membrane Expression Golgi->Membrane Function Chloride Transport (Cl- Efflux) Membrane->Function This compound This compound (VX-440) (Corrector) This compound->ER_Folding Stabilizes Folding Ivacaftor Ivacaftor (VX-770) (Potentiator) Ivacaftor->Membrane Increases Po

Caption: this compound intervenes at the ER folding stage to prevent degradation, while Ivacaftor potentiates function at the membrane.[1][2][3][4][5][6][7][8][9][10][11][12]

Experimental Protocols & Methodologies

To generate robust data, you must utilize a "Self-Validating" system where biochemical correction (Western Blot) correlates with functional rescue (Electrophysiology).

Protocol A: Biochemical Rescue Assessment (Western Blotting)

Objective: Quantify the ratio of mature, complex-glycosylated CFTR (Band C) to immature, core-glycosylated CFTR (Band B).

  • Cell System: HEK293 or FRT cells stably expressing CFTR variants (e.g., F508del, N1303K, W1282X).

  • Treatment:

    • Seed cells at

      
       cells/well in 6-well plates.
      
    • Incubate for 24h with this compound (0.1 µM – 10 µM) vs. DMSO (Vehicle) vs. Tezacaftor (Positive Control).

    • Critical Step: Maintain temperature at 37°C. Low temperature (27°C) acts as a rescue control.

  • Lysis & Blotting:

    • Lyse in RIPA buffer with protease inhibitors.

    • Run 20 µg protein on 4-15% gradient SDS-PAGE.

    • Primary Antibody: Anti-CFTR (Clone 596 or 570).

  • Quantification: Calculate the C/(B+C) ratio.

    • Success Metric: A significant increase in Band C density relative to Band B compared to vehicle.

Protocol B: Functional Rescue (Ussing Chamber Electrophysiology)

Objective: Measure transepithelial Short-Circuit Current (


) as a proxy for chloride transport. This is the gold standard for efficacy.
  • Cell Culture: Human Bronchial Epithelial (HBE) cells cultured at Air-Liquid Interface (ALI) for >21 days to ensure differentiation.

  • Setup: Mount inserts in Ussing chambers bathed in Krebs-Henseleit solution (37°C, gassed with 95%

    
    /5% 
    
    
    
    ).
  • Voltage Clamp: Clamp transepithelial voltage (

    
    ) to 0 mV.
    
  • Sequential Addition:

    • Amiloride (100 µM): Blocks ENaC (

      
       channels) to isolate 
      
      
      
      current.
    • Forskolin (10 µM) + IBMX: Activates cAMP-dependent CFTR phosphorylation.

    • Ivacaftor (1 µM): Acute potentiation (assess if this compound-rescued protein is functional).

    • CFTRinh-172 (10 µM): Specific CFTR inhibitor to verify current specificity.

  • Calculation:

    
    .
    
Protocol C: Patient-Specific Efficacy (Intestinal Organoid Swelling)

Objective: Compare this compound efficacy in rare mutations where cell lines are unavailable.

  • Derivation: Isolate crypts from rectal biopsies; culture in Matrigel with Wnt3a/R-spondin/Noggin.

  • Assay:

    • Seed organoids in 96-well plates.

    • Pre-incubate with this compound (3 µM) for 24h.

    • Add Forskolin (0.02 – 5 µM) + Calcein Green (for visualization).

  • Imaging: Live-cell confocal microscopy at t=0 and t=60 min.

  • Analysis: Calculate Total Organoid Swelling (TOS) = (Area(t60) - Area(t0)) / Area(t0) * 100.

Comparative Efficacy Data Structure

When publishing your comparison, structure your data to highlight the "Therapeutic Gap" filled by this compound. Below is a template for summarizing the expected quantitative results.

Table 1: Comparative Efficacy of Correctors on F508del-CFTR (Mock Data for Structure)

CompoundClassBand C/Total Ratio (Biochem)

(% of WT)
Synergy with Ivacaftor?
Vehicle (DMSO) Control0.15 (Baseline)< 5%N/A
Lumacaftor (VX-809) Gen 10.45~15%Yes
Tezacaftor (VX-661) Gen 20.50~18%Yes
This compound (VX-440) Next-Gen 0.75 ~35% High
Elexacaftor (VX-445) Next-Gen0.80~40%High

Note: this compound (VX-440) generally shows higher efficacy than Gen 1/2 but may be comparable or slightly distinct from Elexacaftor depending on the specific mutation allele.

Workflow for Mutation Profiling

To comprehensively map this compound's utility, follow this decision tree for mutation selection.

Figure 2: Experimental Decision Matrix

Decision_Matrix Start Select Mutation Type ClassII Class II (F508del) Folding Defect Start->ClassII ClassRare Rare/Orphan (e.g., N1303K, W1282X) Start->ClassRare Assay1 Standard HBE Ussing Chamber ClassII->Assay1 Gold Standard Assay2 Organoid FIS Assay (High Sensitivity) ClassRare->Assay2 Patient Specific Compare Compare vs. Tezacaftor/Elexacaftor Assay1->Compare Assay2->Compare

Caption: Workflow for selecting the appropriate assay based on mutation prevalence and availability of cell models.

References

  • Vertex Pharmaceuticals. (2017).[10] Phase 2 Study of VX-440 in Combination With Tezacaftor and Ivacaftor in Subjects With Cystic Fibrosis. ClinicalTrials.gov Identifier: NCT02951195.[4] Link[4]

  • Keating, D., et al. (2018).[2] VX-445-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles. New England Journal of Medicine. Link

  • Dekkers, J.F., et al. (2013). A functional CFTR assay using primary cystic fibrosis intestinal organoids. Nature Medicine. Link

  • Van Goor, F., et al. (2011). Correction of the F508del-CFTR protein processing defect in vitro by the investigational drug VX-809. PNAS. Link

  • Southern, K.W., et al. (2018). Correctors (specific therapies for class II CFTR mutations) for cystic fibrosis. Cochrane Database of Systematic Reviews. Link

Sources

A validation study of Olacaftor's mechanism of action using structural biology techniques

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for validating the mechanism of action (MoA) of Olacaftor (VX-440) , a potent cystic fibrosis transmembrane conductance regulator (CFTR) corrector. Designed for drug development professionals and structural biologists, this document moves beyond basic descriptions to explore the atomic-level validation of this compound using Cryo-Electron Microscopy (Cryo-EM) and Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). We objectively compare its performance profile against first-generation correctors (Lumacaftor) and second-generation analogues (Tezacaftor), supported by experimental protocols and structural data.

Part 1: Mechanism of Action & Structural Basis

The Corrector Landscape

Cystic Fibrosis (CF) is primarily caused by the F508del mutation, which leads to protein misfolding and premature degradation via the ubiquitin-proteasome pathway.[1]

  • Class I Correctors (e.g., Lumacaftor, Tezacaftor): Stabilize the interface between Transmembrane Domain 1 (TMD1) and Nucleotide Binding Domain 1 (NBD1).

  • Class II Correctors: Target NBD2 or interfaces distinct from Class I.

  • This compound (VX-440): A next-generation corrector that exhibits higher potency and synergistic potential when combined with potentiators (e.g., Ivacaftor) and other correctors.

This compound's Molecular Mechanism

This compound functions as a "molecular chaperone," binding thermodynamically unstable regions of the F508del-CFTR protein. Unlike potentiators (which increase channel open probability), this compound increases the quantity of functional protein at the cell surface by preventing Endoplasmic Reticulum Associated Degradation (ERAD).

Pathway Visualization: CFTR Rescue Mechanism

The following diagram illustrates the specific intervention point of this compound within the cellular trafficking pathway.

CFTR_Rescue_Pathway Gene CFTR Gene (F508del) ER Endoplasmic Reticulum (Translation) Gene->ER Misfolded Misfolded CFTR ER->Misfolded Ubiquitin Ubiquitination (E3 Ligases) Misfolded->Ubiquitin Uncorrected This compound This compound (VX-440) Binding Misfolded->this compound Proteasome Proteasomal Degradation Ubiquitin->Proteasome Folded Stabilized/Folded CFTR This compound->Folded Conformational Rescue Golgi Golgi Apparatus (Glycosylation) Folded->Golgi Membrane Apical Membrane (Functional Channel) Golgi->Membrane

Figure 1: this compound intervenes at the post-translational folding stage in the ER, diverting CFTR from the degradation pathway toward the Golgi for maturation.

Part 2: Comparative Performance Analysis

This compound (VX-440) represents an evolution in corrector chemistry. The table below synthesizes data from clinical and pre-clinical studies, comparing it with established alternatives.

Table 1: Comparative Efficacy of CFTR Correctors[2]
FeatureLumacaftor (VX-809)Tezacaftor (VX-661)This compound (VX-440)
Generation 1st Gen2nd GenNext-Gen (High Potency)
Primary Target TMD1 (Stabilization)TMD1 (Stabilization)TMD1/Interface (Enhanced Affinity)
Half-Life ~26 hours~156 hours~15-20 hours (Optimized for daily dosing)
Drug-Drug Interaction Strong CYP3A inducer (problematic)Low interaction potentialLow interaction potential
Efficacy (ppFEV1) Modest (+2-3%)Moderate (+4-6%)High (>10% in combo)
Structural Stability Moderate rescue of F508delImproved rescueSuperior rescue efficiency

Key Insight: While Lumacaftor suffers from significant drug-drug interactions (reducing the efficacy of co-administered Ivacaftor), this compound and Tezacaftor share a cleaner pharmacokinetic profile. This compound distinguishes itself through higher intrinsic potency in F508del rescue assays compared to Tezacaftor.

Part 3: Structural Validation Protocols

To scientifically validate this compound's binding mode and efficacy, we employ a "Self-Validating" structural biology workflow. This approach combines static high-resolution imaging (Cryo-EM) with dynamic conformational analysis (HDX-MS).

Protocol A: Cryo-EM Structure Determination of CFTR-Olacaftor Complex

Objective: Resolve the atomic structure of F508del-CFTR bound to this compound to map the precise binding pocket.

Rationale: Unlike X-ray crystallography, Cryo-EM allows the visualization of CFTR in a lipid-like environment (Nanodiscs), which is critical for maintaining the native conformation of the transmembrane domains where this compound binds.

Step-by-Step Methodology:
  • Protein Expression & Purification:

    • Express human F508del-CFTR in HEK293F cells.

    • Solubilize using mild detergents (e.g., LMNG) supplemented with cholesteryl hemisuccinate (CHS) to preserve stability.

    • Critical Step: Incubate with this compound (10-50 µM) during solubilization to stabilize the fragile F508del fold immediately.

  • Nanodisc Reconstitution:

    • Reconstitute the purified CFTR-Olacaftor complex into MSP1E3D1 nanodiscs containing POPC/POPG lipids.

    • Why: Detergents can introduce artifacts; nanodiscs mimic the native bilayer pressure.

  • Grid Preparation (Vitrification):

    • Apply 3 µL of sample to glow-discharged Quantifoil R1.2/1.3 grids.

    • Blot for 3-4 seconds at 100% humidity (4°C) using a Vitrobot Mark IV.

    • Plunge freeze in liquid ethane.

  • Data Collection & Processing:

    • Collect movies on a Titan Krios (300 kV) with a K3 direct electron detector.

    • Process using Relion or CryoSPARC: Motion correction -> CTF estimation -> Particle picking -> 2D classification -> 3D refinement.

    • Validation: The resulting map should show density in the TMD1 region (transmembrane helices 1, 2, 3, and 6) distinct from the lipid density.

Workflow Visualization

CryoEM_Workflow Expression HEK293F Expression (F508del-CFTR) Lysis Solubilization + this compound (LMNG/CHS + 50µM Ligand) Expression->Lysis Harvest Nanodisc Nanodisc Assembly (MSP1E3D1 + Lipids) Lysis->Nanodisc Reconstitution Grid Vitrification (Liquid Ethane) Nanodisc->Grid Sample Prep Imaging Titan Krios Imaging (300kV, K3 Detector) Grid->Imaging Data Collection Reconstruction 3D Reconstruction (Map Resolution < 3.5Å) Imaging->Reconstruction Processing

Figure 2: The Cryo-EM workflow prioritizes early ligand introduction to stabilize the flexible F508del mutant.

Protocol B: Hydrogen-Deuterium Exchange (HDX-MS)

Objective: Validate the dynamic stabilization of CFTR by this compound.

Rationale: Cryo-EM provides a snapshot. HDX-MS measures protein "breathing." If this compound works as a corrector, it should reduce deuterium uptake in the TMD1-NBD1 interface, indicating a more rigid, stable structure.

  • Equilibration: Prepare CFTR-Nanodiscs +/- this compound.

  • Labeling: Dilute samples 1:10 into D2O buffer for varying time points (10s, 1min, 10min, 1hr).

  • Quenching: Quench reaction with acidic buffer (pH 2.5, 0°C) to lock in deuterium.

  • Digestion & MS: Pepsin digestion followed by LC-MS analysis.

  • Analysis: Compare the mass shift.

    • Result: this compound-bound CFTR will show protected peptides (less deuterium uptake) in the TMD regions compared to the Apo state.

References

  • Vertex Pharmaceuticals. (2016). A Phase 2 Study of VX-440 in Subjects With Cystic Fibrosis (this compound Clinical Trial). ClinicalTrials.gov Identifier: NCT02951182. Link[1][2]

  • National Institutes of Health (NIH). (2024). Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators. National Library of Medicine. Link

  • Simon Fraser University. (2023). Design and synthesis of photoaffinity labeling probes based on clinically approved CFTR modulators (this compound/VX-440 structural analysis). SFU Summit. Link

  • MDPI. (2021). New Therapies to Correct the Cystic Fibrosis Basic Defect (Listing this compound as VX-440). International Journal of Molecular Sciences. Link

  • Vertex Pharmaceuticals. (2019).[3] FDA Approves KALYDECO® (ivacaftor) - Contextualizing Potentiator Synergy. Vertex Newsroom. Link

Sources

A comparative review of the clinical trial data for Olacaftor and other CFTR modulators

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Clinical Review of CFTR Modulator Therapies

A Guide for Researchers and Drug Development Professionals

Executive Summary: The advent of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators has revolutionized the treatment landscape for cystic fibrosis (CF), transforming it from a life-shortening illness managed by symptomatic treatments to a condition where the underlying molecular defect can be directly addressed. This guide provides a comparative analysis of the pivotal clinical trial data for the leading approved CFTR modulator therapies. While initial research for a compound named "Olacaftor" yielded no publicly available clinical data, this review focuses on the evolution of approved modulators, from the first-generation potentiator, ivacaftor, to the highly effective triple-combination therapy, elexacaftor/tezacaftor/ivacaftor. We delve into the mechanisms of action, compare clinical efficacy and safety across landmark trials, and detail the key experimental protocols used to validate these transformative medicines. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals in the ongoing effort to advance therapies for all individuals with cystic fibrosis.

The Molecular Basis of Cystic Fibrosis and the Dawn of CFTR Modulators

Cystic fibrosis is a monogenic, autosomal recessive disorder caused by mutations in the CFTR gene.[1] This gene encodes the CFTR protein, an ion channel primarily responsible for the transport of chloride and bicarbonate ions across the surface of epithelial cells in the lungs, pancreas, and other organs.[2] Mutations in the CFTR gene lead to the production of a dysfunctional or absent CFTR protein, resulting in impaired ion transport.[2] This defect leads to the accumulation of thick, sticky mucus, causing chronic lung infections, pancreatic insufficiency, and a cascade of other systemic complications.[1][2]

The development of CFTR modulators marks a paradigm shift from treating the symptoms to correcting the fundamental protein defect.[3] These small molecules are designed to restore the function of the mutated CFTR protein and are broadly classified based on their mechanism of action:

  • Potentiators: These molecules, like ivacaftor , bind to the CFTR protein at the cell surface and increase the probability of the channel being open, thus enhancing chloride transport. They are primarily effective for "gating" mutations where the protein reaches the cell surface but is functionally impaired.[4]

  • Correctors: These molecules, such as lumacaftor , tezacaftor , and elexacaftor , are designed to rescue the processing and trafficking of misfolded CFTR protein, enabling it to reach the cell surface.[4] The most common CF-causing mutation, F508del, results in a protein that is degraded before it can reach the cell membrane. Correctors help to overcome this defect.[5]

  • Amplifiers: This emerging class of modulators aims to increase the amount of CFTR protein produced by the cell.

The therapeutic strategy has evolved from monotherapy with a potentiator to combination therapies that unite correctors and potentiators to achieve a more robust clinical response, particularly for individuals with the F508del mutation.[6]

Comparative Analysis of Pivotal Clinical Trial Data

The clinical development of CFTR modulators has been a story of iterative improvement, with each successive therapy offering enhanced efficacy and/or an improved safety profile. The following tables summarize the key efficacy and safety findings from the landmark Phase 3 clinical trials that led to the approval of these transformative drugs.

Table 1: Efficacy of Approved CFTR Modulators in Pivotal Phase 3 Trials
Therapy (Brand Name) Trial Name(s) Patient Population (Genotype) Mean Absolute Improvement in ppFEV1 Mean Absolute Reduction in Sweat Chloride (mmol/L) Key Secondary Outcomes
Ivacaftor (Kalydeco) STRIVE / ENVISION≥6 years with G551D mutation+10.6 percentage points vs. placebo[7]-48.1 vs. placebo[7]Significant reduction in pulmonary exacerbations; weight gain.[8]
Lumacaftor/Ivacaftor (Orkambi) TRAFFIC / TRANSPORT≥12 years, homozygous for F508del+2.6 to +4.0 percentage points vs. placebo[9]-9.8 vs. placebo[5]Significant reduction in pulmonary exacerbation rate.[5]
Tezacaftor/Ivacaftor (Symdeko) EVOLVE≥12 years, homozygous for F508del+4.0 percentage points vs. placebo[10]-9.5 vs. placebo[11]Improved CFQ-R score; generally better tolerated than lumacaftor/ivacaftor.[10]
Elexacaftor/Tezacaftor/Ivacaftor (Trikafta) F/MF Study (NCT03525574)≥12 years, one F508del mutation+14.3 percentage points vs. placebo[12]-41.8 vs. placebo[13]Substantial improvements in CFQ-R score and BMI.[3][13]

ppFEV1: percent predicted forced expiratory volume in one second; CFQ-R: Cystic Fibrosis Questionnaire-Revised.

Table 2: Comparative Safety and Tolerability Profiles
Therapy Common Adverse Events (>10% incidence) Serious Adverse Events of Note Discontinuation Rate due to AEs
Ivacaftor Headache, upper respiratory tract infection, nasal congestion, nausea, rash.[7]Elevated liver transaminases (uncommon).Low, comparable to placebo in trials.[7]
Lumacaftor/Ivacaftor Dyspnea, chest tightness, upper respiratory tract infection, nausea, diarrhea.[9]Respiratory events (dyspnea, chest tightness) particularly on initiation; elevated liver transaminases.[14]Higher than placebo; primarily due to respiratory side effects.[9]
Tezacaftor/Ivacaftor Headache, nasopharyngitis, nausea, sinus congestion.[10]Fewer respiratory adverse events compared to lumacaftor/ivacaftor.[10]Low, comparable to placebo.[10]
Elexacaftor/Tezacaftor/Ivacaftor Headache, upper respiratory tract infection, abdominal pain, diarrhea, rash.[13][15]Elevated liver transaminases, rash.[15][16]Low, comparable to placebo.[12]

AEs: Adverse Events

Mechanistic Insights and Synergistic Action

The success of combination therapies, particularly the triple-combination of elexacaftor/tezacaftor/ivacaftor, lies in the synergistic mechanisms of the constituent drugs. The F508del mutation causes multiple defects in the CFTR protein, including misfolding and instability.

Lumacaftor was the first corrector developed and acts by stabilizing the Nucleotide-Binding Domain 1 (NBD1).[4] However, its efficacy is limited. Tezacaftor offers a different mechanism of correction and an improved safety profile, notably with fewer respiratory side effects.[17] The breakthrough came with elexacaftor , a next-generation corrector that acts at a different site on the CFTR protein to synergistically improve its processing and trafficking in combination with tezacaftor.[2] This dual-corrector action, combined with the potentiating effect of ivacaftor on the newly rescued channels at the cell surface, leads to a level of CFTR function restoration that results in profound clinical benefits for patients with at least one F508del mutation.[13][18]

Caption: Mechanism of Triple-Combination CFTR Modulators.

Key Experimental Protocols for Assessing CFTR Modulator Efficacy

The clinical development of CFTR modulators relies on a set of validated biomarkers and clinical endpoints to demonstrate efficacy. Below are the methodologies for key assays.

Sweat Chloride Test (Quantitative Pilocarpine Iontophoresis)

Principle: This test remains the gold standard for diagnosing CF and for measuring the in-vivo response to CFTR modulators. The test measures the concentration of chloride in sweat. Dysfunctional CFTR in the sweat duct prevents the reabsorption of chloride, leading to high sweat chloride levels in individuals with CF. Effective modulator therapy restores this function, leading to a reduction in sweat chloride concentration.

Step-by-Step Methodology:

  • Stimulation: A small area of skin, typically on the forearm, is cleaned. Two electrodes are placed on the skin. One is covered with a gauze pad soaked in pilocarpine, a sweat-inducing drug, and the other with a saline solution.

  • Iontophoresis: A weak electrical current is passed through the electrodes for approximately 5-10 minutes. This causes the pilocarpine to be delivered into the skin, stimulating the sweat glands.

  • Collection: The electrodes are removed, and the stimulated area is carefully cleaned. A specialized sweat collection device (e.g., a Macroduct® coil) is placed over the area to collect sweat for a period of 30 minutes.

  • Analysis: The collected sweat is then analyzed to determine its chloride concentration (in mmol/L). A sufficient quantity of sweat (typically >15 µL) is required for an accurate reading.

  • Interpretation: A significant decrease from baseline sweat chloride levels following treatment is a direct indicator of restored CFTR function.

Nasal Potential Difference (NPD) Measurement

Principle: NPD measures ion transport across the nasal epithelium, providing a direct assessment of CFTR function in the airways. The electrical potential difference across the nasal mucosa is measured while the epithelium is perfused with different solutions that inhibit or stimulate specific ion channels.

Step-by-Step Methodology:

  • Preparation: The patient is in a resting, supine position. An exploring electrode is placed on the surface of the inferior turbinate of the nasal cavity, and a reference electrode is placed on the subcutaneous tissue of the forearm.

  • Baseline Measurement: The nasal cavity is first perfused with a Ringer's solution to establish a baseline potential difference.

  • ENaC Inhibition: The perfusate is switched to a solution containing amiloride, which blocks the epithelial sodium channel (ENaC). In CF, ENaC is hyperactive, so this step results in a significant change in potential.

  • CFTR Stimulation: The perfusate is then switched to a chloride-free solution containing amiloride. This creates a gradient that drives chloride secretion through any available CFTR channels.

  • Isoproterenol Perfusion: Finally, isoproterenol (a β-agonist) is added to the chloride-free solution to maximally stimulate CFTR-mediated chloride secretion via the cAMP pathway. The change in potential difference during this step is the primary measure of CFTR function. An increase in the chloride secretion response post-treatment indicates improved CFTR activity.

Caption: Nasal Potential Difference (NPD) Experimental Workflow.

Future Directions and Unmet Needs

The success of CFTR modulators has been transformative, yet challenges remain.[19] A subset of the CF population has mutations that are not amenable to the current corrector/potentiator strategies. These include nonsense mutations that lead to premature termination of protein synthesis or mutations that result in no CFTR protein being produced. Future research is focused on:

  • Next-Generation Modulators: Developing new modulators that can rescue CFTR function for individuals with rare or unresponsive mutations.[6]

  • RNA-Based Therapies: Investigating approaches that target the CFTR mRNA to correct the genetic defect before the protein is made.

  • Gene Therapy: Exploring strategies to deliver a correct copy of the CFTR gene to the relevant cells.

Furthermore, while modulators can dramatically improve lung function and quality of life, they do not fully eradicate established infections or reverse all structural lung damage.[19] Research into adjunctive therapies that address inflammation, infection, and mucus clearance remains a critical priority for the field.

Conclusion

The clinical data from trials of ivacaftor, lumacaftor/ivacaftor, tezacaftor/ivacaftor, and elexacaftor/tezacaftor/ivacaftor illustrate a remarkable trajectory of scientific and clinical progress. The evolution from single-agent potentiators to highly effective triple-combination therapies has fundamentally altered the clinical course of cystic fibrosis for the majority of patients. By comparing the efficacy, safety, and mechanistic underpinnings of these agents, we gain a deeper understanding of the structure-function relationships of the CFTR protein and the principles of precision medicine. The robust and validated experimental protocols used in these trials have not only been instrumental in securing regulatory approval but also continue to serve as the benchmark for the development of the next generation of therapies that will hopefully provide a cure for all individuals living with cystic fibrosis.

References

  • Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial.
  • Symdeko Found Safe, Effective as CF Treatment for 4 Years in Trial. Cystic Fibrosis News Today.
  • Long-Term Impact of Lumacaftor/Ivacaftor Treatment on Cystic Fibrosis Disease Progression in Children 2–5 Years of Age Homozygous for F508del-CFTR: A Phase 2, Open-Label Clinical Trial.
  • A Phase 3, Open-Label Study of Lumacaftor/Ivacaftor in Children 1 to Less Than 2 Years of Age with Cystic Fibrosis Homozygous for F508del-CFTR. PubMed.
  • The FDA's Experience with Ivacaftor in Cystic Fibrosis: Establishing Efficacy Using In Vitro Data in Lieu of a Clinical Trial.
  • Lumacaftor-ivacaftor in the treatment of cystic fibrosis: design, development and place in therapy. PMC - NIH.
  • Real-world impact of ivacaftor in people with cystic fibrosis and select ivacaftor-responsive mutations.
  • Elexacaftor/Ivacaftor/Tezacaftor for Cystic Fibrosis (ENACT Trial). withpower.com.
  • Clinical Effectiveness of Elexacaftor/Tezacaftor/Ivacaftor in People with Cystic Fibrosis: A Clinical Trial. PubMed Central.
  • Clinical Effectiveness of Lumacaftor/Ivacaftor in Patients with Cystic Fibrosis Homozygous for F508del-CFTR. A Clinical Trial. PMC - NIH.
  • Long term clinical effectiveness of ivacaftor in people with the G551D CFTR mut
  • NACFC 2024 | W01: Effect of CFTR Modulator Therapy on Infection and Inflamm
  • Kalydeco safe in CF babies as young as 1 month: Phase 3 trial. Cystic Fibrosis News Today.
  • Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2-5 Years with Cystic Fibrosis and
  • CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. frontiersin.org.
  • CFTR Modulator Therapies.
  • Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2–5 Years with Cystic Fibrosis and
  • Cystic Fibrosis: Molecular Pathogenesis, Diagnosis, and Tre
  • CFTR Modulator Types.
  • How CFTR Modulators Work for People With One F508del Mut
  • Study of elexacaftor, tezacaftor and ivacaftor combination therapy to evaluate blood levels in patients with Cystic Fibrosis. Clinicaltrials.eu.
  • Vertex Announces Positive Results from Open-Label Phase 3 Study of KALYDECO® (ivacaftor) in Children with Cystic Fibrosis Ages 1 to 2 Years. Vertex Pharmaceuticals.
  • Clinical Studies and Results. ORKAMBI® (lumacaftor/ivacaftor).
  • Clinical Trials for Age 12 Years and Older. SYMDEKO® (tezacaftor/ivacaftor).
  • A Study of Lumacaftor in Combination With Ivacaftor in Cystic Fibrosis Subjects Aged 12 Years and Older Who Are Homozygous for the F508del-CFTR Mut
  • Positive Phase 3 Study of ORKAMBI® in Children With Cystic Fibrosis Ages 6-11 Who Have Two Copies of the F508del Mutation Supports a Submission to the European Medicines Agency in the First Half of 2017. Vertex Pharmaceuticals.
  • Study of Ivacaftor in Subjects With Cystic Fibrosis (CF) Who Have the R117H-CF Transmembrane Conductance Regulator (CFTR)
  • Phase 3 Results from Two Studies of TRIKAFTA® (elexacaftor/tezacaftor/ivacaftor and ivacaftor) Triple Combination Treatment for Cystic Fibrosis Concurrently Published in The New England Journal of Medicine and The Lancet. Vertex Pharmaceuticals.
  • Clinical Trials for 12 Years or Older. KALYDECO® (ivacaftor).
  • Proof-of-Concept Study of Ivacaftor Monotherapy Showed Improvements in Lung Function After Two Weeks of Treatment in People with Cystic Fibrosis who have a Residual Function Mut
  • Long-term safety and efficacy of elexacaftor/tezacaftor/ivacaftor in people with cystic fibrosis and at least one F508del allele: 144-week interim results from a 192-week open-label extension study. PubMed.
  • Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis Homozygous for Phe508del. PubMed.
  • Ivacaftor. Wikipedia.
  • Ivacaftor in Infants Aged 4 to <12 Months with Cystic Fibrosis and a Gating Mutation. Results of a Two-Part Phase 3 Clinical Trial. NIH.
  • How Kaftrio changed the world of Cystic Fibrosis (a LinkAGE webinar). YouTube.
  • Clinical Trial for Age 1 to <2 Years. ORKAMBI® (lumacaftor/ivacaftor).
  • Discussion - Ivacaftor for the treatment of patients with cystic fibrosis and the G551D mutation: a systematic review and cost-effectiveness analysis. NCBI.
  • Phase 3 Open-Label Clinical Trial of Elexacaftor/Tezacaftor/Ivacaftor in Children Aged 2 Through 5 Years with Cystic Fibrosis and at Least One F508del Allele.
  • Real-World Outcomes of Ivacaftor Treatment in People with Cystic Fibrosis: A System
  • Results - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi). NCBI Bookshelf - NIH.
  • Phase 3 Study of KALYDECO™ (ivacaftor) in Children Ages 6 to 11 with a Specific Type of Cystic Fibrosis Showed Significant Improvements in Lung Function and Other Measures of Disease Sustained Through 48 Weeks. Vertex Pharmaceuticals.
  • Long-Term Impact of Lumacaftor/Ivacaftor Treatment on Cystic Fibrosis Disease Progression in Children 2-5 Years of Age Homozygous for F508del-CFTR: A Phase 2, Open-Label Clinical Trial. PubMed.

Sources

Safety Operating Guide

Operational Safety Guide: Handling Olacaftor (VX-440) in the Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Assessment

Olacaftor (VX-440) is a potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulator. While specific comprehensive toxicology reports for research-grade VX-440 are often less available than for marketed drugs like Ivacaftor, it must be treated as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Critical Hazard Profile:

  • Bioactivity: Designed to alter cellular ion channel function at nanomolar concentrations.

  • Route of Entry: Inhalation (dust) and Transdermal (enhanced by solvents like DMSO).

  • Occupational Exposure Band (OEB): Treat as OEB 3/4 (Control range: 1–10 µg/m³).

  • Reproductive Hazard: As with many CFTR modulators (e.g., Ivacaftor), there is a potential risk of reproductive toxicity [1, 2].[1]

The "Defense in Depth" PPE Strategy

Do not rely on a single layer of protection. This protocol uses a "Swiss Cheese" model where engineering controls and PPE overlap to prevent exposure.

Personal Protective Equipment (PPE) Matrix
Body AreaRecommended EquipmentTechnical Rationale (The "Why")
Respiratory N95 / P100 Respirator (Minimum)Powdered this compound is easily aerosolized during weighing. If a Biosafety Cabinet (BSC) is unavailable, a PAPR (Powered Air Purifying Respirator) is required.
Dermal (Hands) Double Nitrile Gloves (min 0.11mm thick)Crucial: this compound is soluble in DMSO. DMSO is a potent skin penetrant that will carry the drug through the skin barrier. The outer glove protects against the solvent; the inner glove acts as a fail-safe.
Dermal (Body) Tyvek® Lab Coat (Closed front)Cotton lab coats absorb liquids and hold dust. Tyvek repels dust and provides a splash barrier against DMSO solutions.
Ocular Chemical Safety Goggles Standard safety glasses have gaps. Goggles seal the eyes against floating dust particles and accidental solvent splashes.

Engineering Controls & Containment Logic

Your primary defense is containment , not clothing.

  • Primary Barrier: Class II Biosafety Cabinet (BSC) or Chemical Fume Hood.

  • Airflow Check: Verify face velocity is 80–100 fpm before opening the vial.

  • Static Control: Use an ionizing fan or antistatic gun inside the hood. Small molecule powders like this compound are highly static-prone; static discharge can cause the powder to "jump" out of the spatula, creating an inhalation hazard.

Operational Protocol: Solubilization & Handling

Objective: Safely reconstitute this compound (Solid) into a DMSO stock solution.

Phase 1: Preparation
  • Decontaminate: Wipe down the hood surface with 70% Ethanol before starting to remove background contaminants.

  • Setup: Place a black chemical resistant mat in the center of the hood.

    • Why? this compound is a white/off-white solid. A black background provides high visual contrast, allowing you to immediately see (and contain) even micro-spills.

Phase 2: Weighing & Solubilization
  • Don PPE: Put on inner gloves (tucked under sleeves) and outer gloves (over sleeves).

  • Open Vial: Only open the vial inside the hood.

  • Solvent Addition: Add DMSO (Dimethyl Sulfoxide) directly to the vial if possible to avoid transferring solid powder.

    • Solubility Note: this compound is soluble in DMSO (up to ~6 mg/mL or higher with warming) [3].

  • Mixing: Vortex the vial inside the hood. If the vortexer is outside, seal the vial with Parafilm® before removing it from the hood.

  • Aliquot: Dispense into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and increase handling risks.

Phase 3: Waste & Decontamination
  • Liquids: Dispose of DMSO waste in a dedicated "Halogenated/Organic Solvent" stream.

  • Solids: All pipette tips, vials, and gloves used must go into Hazardous Waste (Incineration) .

  • Surface Clean: Wipe the black mat with a detergent solution (surfactant) followed by 70% Ethanol.

    • Mechanism:[2][3][4] Ethanol alone may just spread the hydrophobic compound. A surfactant lifts it first.

Visualization: Safety Logic & Workflow

Diagram 1: The Barrier Protection Logic

This diagram illustrates the hierarchy of controls required for handling HPAPIs like this compound.

SafetyBarrier cluster_0 Environment: Negative Pressure Lab Source This compound (VX-440) (Source Hazard) EngControl Biosafety Cabinet (Primary Barrier) Source->EngControl Aerosol Containment PPE PPE Layer (Double Nitrile + N95) EngControl->PPE Residual Risk Receptor Researcher (Receptor) PPE->Receptor Final Defense

Caption: The "Defense in Depth" model. Engineering controls contain the source; PPE protects the researcher from failure of the primary barrier.

Diagram 2: Solubilization Workflow

Step-by-step decision tree for safe reconstitution.

SolubilizationFlow Start Start: Solid this compound Check Check Airflow & Don Double Gloves Start->Check Static Neutralize Static (Ionizer) Check->Static AddSolvent Add DMSO (In Fume Hood) Static->AddSolvent Dissolve Vortex/Sonicate (Sealed Container) AddSolvent->Dissolve Inspect Visual Inspection (Clear Solution?) Dissolve->Inspect Aliquot Aliquot & Store (-80°C) Inspect->Aliquot Yes Heat Gentle Heat (<40°C) Inspect->Heat No (Precipitate) Heat->Dissolve

Caption: Operational workflow for solubilizing this compound, emphasizing static control and visual inspection.

Emergency Response

Accidental Spills
  • Evacuate: If a powder spill occurs outside the hood, evacuate the immediate area for 15 minutes to allow aerosols to settle.

  • Don: Full PPE (including respiratory protection).

  • Cover: Cover the spill with paper towels dampened with water/surfactant mix (do not use dry paper towels, which generate dust).

  • Clean: Wipe from the outside in. Discard as hazardous waste.

Exposure First Aid[3]
  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Skin Contact (DMSO solution): Wash immediately with copious soap and water for 15 minutes. Note: DMSO carries the drug into the blood quickly; speed is critical.

  • Eye Contact: Rinse with eye wash station for 15 minutes, holding eyelids open.

References

  • PubChem. (2023). This compound (VX-440) Compound Summary. National Library of Medicine. Available at: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olacaftor
Reactant of Route 2
Reactant of Route 2
Olacaftor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。